molecular formula C36H45N5O6S B12416233 DBCO-NHCO-PEG2-Biotin

DBCO-NHCO-PEG2-Biotin

Cat. No.: B12416233
M. Wt: 675.8 g/mol
InChI Key: KKCXTNYILYAGMI-CQUMZHQQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-NHCO-PEG2-Biotin is a useful research compound. Its molecular formula is C36H45N5O6S and its molecular weight is 675.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H45N5O6S

Molecular Weight

675.8 g/mol

IUPAC Name

5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]propoxy]ethyl]pentanamide

InChI

InChI=1S/C36H45N5O6S/c42-32(13-6-5-12-31-35-29(25-48-31)39-36(45)40-35)38-19-23-47-21-7-20-46-22-17-33(43)37-18-16-34(44)41-24-28-10-2-1-8-26(28)14-15-27-9-3-4-11-30(27)41/h1-4,8-11,29,31,35H,5-7,12-13,16-25H2,(H,37,43)(H,38,42)(H2,39,40,45)/t29-,31+,35-/m0/s1

InChI Key

KKCXTNYILYAGMI-CQUMZHQQSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@H](S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

Origin of Product

United States

Foundational & Exploratory

The Structure and Application of DBCO-NHCO-PEG2-Biotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG2-Biotin is a heterobifunctional linker that plays a crucial role in the field of bioconjugation and targeted drug delivery.[1] Its unique structure combines three key functional components: a dibenzocyclooctyne (DBCO) group, a biotin molecule, and a short polyethylene glycol (PEG) spacer. This strategic design enables a two-step labeling and detection strategy, leveraging the principles of bioorthogonal chemistry and the high-affinity interaction between biotin and streptavidin.[1][2]

This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on detailed experimental protocols and workflow visualizations.

Molecular Structure and Functional Components

The structure of this compound is meticulously designed for specific functions in bioconjugation:

  • Dibenzocyclooctyne (DBCO): This strained alkyne is the reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] The inherent ring strain of the DBCO group allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[3][4]

  • Biotin: A member of the B vitamin family, biotin exhibits an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it a powerful tool for detection, purification, and immobilization of biotinylated molecules.[2]

  • Polyethylene Glycol (PEG2) Spacer: The short, two-unit PEG linker serves multiple purposes. It enhances the hydrophilicity and solubility of the entire molecule in aqueous buffers.[5] Additionally, the PEG spacer provides spatial separation between the DBCO group and the biotin moiety, which can reduce steric hindrance and improve the accessibility of both functional ends.[6]

  • Amide Linkage (NHCO): A stable amide bond connects the DBCO moiety to the PEG spacer, ensuring the integrity of the linker under physiological conditions.

Below is a diagram illustrating the core structure of this compound.

G cluster_DBCO DBCO (Dibenzocyclooctyne) cluster_Linker Linker cluster_Biotin Biotin dbco nhco NHCO (Amide) dbco->nhco peg2 PEG2 (Spacer) nhco->peg2 biotin peg2->biotin

Figure 1: Core components of the this compound molecule.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing and executing bioconjugation experiments.

PropertyValueReference(s)
Molecular Formula C35H43N5O6S[7]
Molecular Weight 661.8 g/mol [7]
Purity Typically ≥95% (HPLC)[7]
Appearance White to off-white solid or powder[8][9]
Solubility Soluble in DMSO, DMF, and DCM[7]
Storage Conditions -20°C, desiccated and protected from light[7]

Experimental Protocols

This compound is a versatile reagent employed in a variety of applications, including protein labeling, cell surface modification, and affinity purification. The following sections provide detailed protocols for two common experimental workflows.

Two-Step Labeling and Detection of an Azide-Modified Protein

This protocol describes the labeling of a protein containing an azide group with this compound, followed by detection using streptavidin conjugated to a reporter molecule (e.g., a fluorophore or an enzyme).

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC)

  • Spin desalting columns

  • SDS-PAGE analysis equipment

  • Fluorescence plate reader or microscope

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Labeling Reaction (SPAAC):

    • Prepare the azide-modified protein at a concentration of 1-5 mg/mL in PBS.

    • Add the this compound stock solution to the protein solution at a 5-20 fold molar excess. The final DMSO concentration should be below 10% to maintain protein stability.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Purification of the Biotinylated Protein:

    • Remove the unreacted this compound using a spin desalting column equilibrated with PBS.

  • Detection of the Biotinylated Protein:

    • For in-gel detection, run the purified protein on an SDS-PAGE gel. Transfer the protein to a membrane and probe with a streptavidin-HRP conjugate for chemiluminescent detection.

    • For solution-based detection, incubate the biotinylated protein with a streptavidin-fluorophore conjugate in PBS for 30 minutes at room temperature.

    • Analyze the fluorescence using a plate reader or visualize by microscopy.

Figure 2: Workflow for two-step labeling and detection of an azide-modified protein.
Cell Surface Labeling and Pull-Down of a Glycoprotein

This protocol outlines the metabolic labeling of cell surface glycoproteins with an azide-modified sugar, followed by reaction with this compound and subsequent affinity purification (pull-down) of the labeled proteins.

Materials:

  • Mammalian cells in culture

  • Azide-modified sugar (e.g., Ac4GalNAz)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., sample buffer for SDS-PAGE or a high concentration of free biotin)

  • Western blotting or mass spectrometry equipment

Procedure:

  • Metabolic Labeling of Cells:

    • Culture cells in media supplemented with an azide-containing sugar precursor (e.g., 25-50 µM Ac4GalNAz) for 24-48 hours to introduce azide groups onto cell surface glycans.

  • Cell Surface Biotinylation:

    • Gently wash the cells three times with pre-warmed PBS to remove the excess azide precursor.

    • Prepare a solution of this compound (e.g., 50-100 µM) in serum-free media or HBSS.

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.[10]

    • Wash the cells three times with cold PBS to remove unbound reagent.

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification (Pull-Down):

    • Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured biotinylated proteins from the beads using an appropriate elution buffer.

    • Analyze the eluted proteins by Western blotting with an antibody against a protein of interest or by mass spectrometry for proteomic identification.

G start Start: Cultured Cells metabolic_labeling Metabolic Labeling: Incubate with Azide-Sugar (24-48h) start->metabolic_labeling biotinylation Cell Surface Biotinylation: Incubate with this compound (30-60 min at 37°C) metabolic_labeling->biotinylation lysis Cell Lysis and Clarification biotinylation->lysis pull_down Affinity Purification: Incubate lysate with Streptavidin Magnetic Beads lysis->pull_down wash Wash Beads pull_down->wash elution Elution of Bound Proteins wash->elution analysis Analysis: Western Blot or Mass Spectrometry elution->analysis end End: Identified Proteins analysis->end

Figure 3: Experimental workflow for cell surface labeling and pull-down of glycoproteins.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure, combining the specificity of copper-free click chemistry with the high-affinity biotin-streptavidin interaction, enables a wide range of applications from simple protein labeling to complex proteomic studies. The inclusion of a hydrophilic PEG spacer further enhances its utility in aqueous biological systems. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this reagent in various research and development endeavors.

References

An In-depth Technical Guide to DBCO-NHCO-PEG2-Biotin: Chemical Properties, Stability, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and handling of DBCO-NHCO-PEG2-Biotin, a key reagent in bioconjugation and drug development. The information compiled herein is intended to equip researchers with the necessary knowledge for the effective application of this versatile molecule in their experimental workflows.

Core Chemical Properties

This compound is a trifunctional molecule comprising a dibenzocyclooctyne (DBCO) group, a two-unit polyethylene glycol (PEG2) spacer, and a biotin moiety. This unique structure enables its use in copper-free click chemistry for the selective labeling and purification of biomolecules.

PropertyValueSource(s)
Molecular Formula C₃₅H₄₃N₅O₆S[1][2]
Molecular Weight 661.8 g/mol [1][2]
Purity Typically >95%[1]
Appearance White solid to viscous liquid[3]
Solubility Soluble in DMSO, DMF, DCM, and water[1][4]

Stability and Storage

Proper storage and handling are crucial to maintain the reactivity of this compound.

ConditionRecommendationRationale and ConsiderationsSource(s)
Long-term Storage Store at -20°C in a sealed container, protected from light.Minimizes degradation of the strained DBCO group.[3][5]
In Solution Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for up to a month. Avoid frequent freeze-thaw cycles.The DBCO group can lose reactivity over time due to oxidation and hydration.[6][7]
Buffer Compatibility Avoid buffers containing azides and thiols. Recommended buffers for conjugation include PBS (pH 7-9), HEPES, or borate buffer.Azides will react with the DBCO group, while thiols can also lead to degradation.[8]
pH Stability The DBCO-azide reaction rate generally increases with higher pH values (up to ~pH 10), except in HEPES buffer.The stability of the DBCO group itself can be compromised at very low or high pH.[5][9]
Temperature Stability The DBCO-azide reaction is efficient at temperatures ranging from 4°C to 37°C. Higher temperatures generally increase the reaction rate.Prolonged exposure to high temperatures may degrade the molecule.[8][10]
Stability in Biological Milieu The DBCO group exhibits moderate stability intracellularly, with studies showing around 36% degradation after 24 hours in certain cell lines. Degradation can be accelerated by oxidizing agents like sodium hypochlorite.This is a critical consideration for in vivo and live-cell labeling experiments.[9]

Reactivity and Kinetics

The core reactivity of this compound lies in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the DBCO group and an azide-functionalized molecule. This reaction is highly efficient and bioorthogonal, proceeding readily in aqueous environments without the need for a cytotoxic copper catalyst.

The presence of a PEG linker, such as the PEG2 spacer in this molecule, has been shown to increase the rate of SPAAC reactions by approximately 31 ± 16%.[5]

Experimental Protocols

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for labeling an azide-modified biomolecule with this compound.

G General Bioconjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_dbco Dissolve this compound in anhydrous DMSO or DMF mix Mix DBCO reagent and azide-biomolecule (1.5-3x molar excess of DBCO) prep_dbco->mix prep_azide Prepare azide-modified biomolecule in reaction buffer prep_azide->mix incubate Incubate at RT (2-4h) or 4°C (2-12h) mix->incubate purify Remove excess reagent (e.g., spin desalting, dialysis) incubate->purify analyze Characterize conjugate (e.g., UV-Vis, SDS-PAGE, Mass Spec) purify->analyze

Caption: General workflow for bioconjugation using this compound.

Detailed Protocol for Protein Labeling and Purification

This protocol provides a step-by-step guide for the conjugation of this compound to an azide-modified protein.

Materials:

  • This compound

  • Azide-modified protein

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting column or dialysis cassette (appropriate MWCO)

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

    • Prepare the azide-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the this compound stock solution to the azide-modified protein solution.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C for 2-12 hours. Longer incubation times can improve efficiency.[3][8]

  • Purification:

    • Remove the unreacted this compound using a spin desalting column or by dialysis against the reaction buffer. Follow the manufacturer's instructions for the chosen purification method.

Quantification of Conjugation

The consumption of the DBCO reagent can be monitored by the decrease in absorbance at approximately 309-310 nm.[8][11]

Procedure:

  • Before adding the this compound, measure the baseline absorbance of the azide-modified protein solution.

  • After initiating the reaction, take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • Measure the UV-Vis spectrum of each aliquot, focusing on the absorbance at ~310 nm. A decrease in this peak indicates the consumption of the DBCO reagent and the progress of the conjugation.

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules conjugated to a protein.[1][6]

Principle: The HABA-avidin complex has a characteristic absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

G HABA Assay Principle HABA_Avidin HABA-Avidin Complex (Abs @ 500 nm) Free_HABA Free HABA (Absorbance decreases) HABA_Avidin->Free_HABA + Biotinylated Protein Avidin_Biotin Avidin-Biotin Complex Biotinylated_Protein Biotinylated Protein (Higher affinity for Avidin) Biotinylated_Protein->Avidin_Biotin

Caption: Principle of the HABA assay for biotin quantification.

Protocol:

  • Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.

  • Measure Baseline: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.

  • Add Sample: Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.

  • Measure Final Absorbance: Once the absorbance at 500 nm stabilizes, record the value.

  • Calculate Degree of Biotinylation: Use the change in absorbance and the molar extinction coefficient of the HABA/avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹) to calculate the moles of biotin per mole of protein.[1]

Troubleshooting

ProblemPossible CauseSuggested SolutionSource(s)
Low or no conjugation Inactive DBCO reagentUse a fresh stock of this compound. Ensure proper storage conditions.[8]
Presence of interfering substances in the bufferUse a recommended buffer (e.g., PBS, HEPES) and ensure it is free of azides and thiols.[7][8]
Suboptimal reaction conditionsIncrease the molar excess of the DBCO reagent, increase the reaction time, or perform the reaction at a higher temperature (e.g., 37°C).[8][12]
Protein precipitation High concentration of organic solventEnsure the final concentration of DMSO or DMF in the reaction mixture is low (typically <10-20%).[8][13]
Over-modification of the proteinReduce the molar excess of the DBCO reagent.[14]
High background in assays Incomplete removal of excess biotinylated reagentEnsure thorough purification of the conjugate using an appropriate method.[1]
Non-specific bindingUse a blocking agent (e.g., BSA) in downstream applications. The PEG spacer in the reagent is designed to minimize this.[3]

This technical guide provides a solid foundation for the successful use of this compound. For specific applications, further optimization of the reaction conditions may be necessary. Always refer to the manufacturer's product information sheet for the most up-to-date specifications.

References

A Technical Guide to the Solubility of DBCO-NHCO-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of DBCO-NHCO-PEG2-Biotin, a bifunctional linker commonly employed in bioconjugation and drug delivery applications. Understanding the solubility of this reagent in various solvents is critical for its effective handling, storage, and use in experimental workflows. This document summarizes available solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Concepts in this compound Solubility

This compound is a heterobifunctional linker comprised of three key components: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a biotin moiety for strong binding to streptavidin and avidin, and a short polyethylene glycol (PEG) spacer. The overall solubility of the molecule is a composite of the properties of these individual components. The DBCO and biotin groups are relatively hydrophobic, while the PEG spacer is hydrophilic. The presence of the PEG2 spacer enhances the hydrophilicity of the molecule.[1]

Solubility Data

Quantitative solubility data for this compound is not extensively published. However, qualitative information from suppliers and data for structurally similar compounds provide valuable insights into its solvent compatibility. The following table summarizes the available data.

SolventCompoundSolubilityData TypeSource
Dimethyl Sulfoxide (DMSO)This compoundSolubleQualitative[1]
Dichloromethane (DCM)This compoundSolubleQualitative[1]
Dimethylformamide (DMF)This compoundSolubleQualitative[1]
Dimethyl Sulfoxide (DMSO)DBCO-NHCO-PEG6-Biotin50 mg/mLQuantitative[2]
Dimethyl Sulfoxide (DMSO)DBCO-PEG4-Biotin100 mg/mLQuantitative[3]
WaterDBCO-PEG4-BiotinSolubleQualitative[4]
Aqueous BuffersDBCO-PEG4-Biotinup to 0.35 mMQuantitative
Methanol (MeOH)DBCO-PEG4-BiotinSolubleQualitative[5]
Tetrahydrofuran (THF)DBCO-PEG4-BiotinSolubleQualitative[5]

Note: The quantitative data for DBCO-NHCO-PEG6-Biotin and DBCO-PEG4-Biotin are provided as estimates for the solubility of this compound, as the longer PEG chains in these analogs may influence their solubility.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound in a solvent of interest, adapted from the widely used shake-flask method.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, water, PBS)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, chemically compatible with the solvent)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a vial. The exact amount will depend on the expected solubility.

    • Add a known volume of the solvent of interest to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe, avoiding disturbance of the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered sample supernatant by HPLC.

    • Generate a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Data Reporting:

    • Express the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant centrifuge->filter hplc Analyze by HPLC filter->hplc calculate Calculate concentration from calibration curve hplc->calculate end End calculate->end

Caption: Workflow for determining the equilibrium solubility of this compound.

References

The Pivotal Role of the PEG2 Spacer in DBCO Linkers: A Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the precise and efficient linking of molecules is paramount for the development of sophisticated therapeutics and diagnostics. Among the most powerful tools in this field is the copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO) group and an azide. The performance of this bioorthogonal ligation is significantly influenced by the linker connecting the DBCO moiety to the molecule of interest. This technical guide provides an in-depth exploration of the role of the short, hydrophilic polyethylene glycol (PEG) spacer, specifically the diethylene glycol (PEG2) unit, in DBCO linkers.

This document will dissect the impact of the PEG2 spacer on the physicochemical properties, reaction kinetics, and overall performance of DBCO-linker conjugates. It will provide a comparative analysis with other PEG linker lengths, supported by quantitative data, detailed experimental protocols for key applications, and visual representations of relevant biological pathways and workflows.

Core Principles: The Function of the PEG Spacer

Polyethylene glycol (PEG) is a polymer of ethylene oxide and is widely employed in bioconjugation due to its unique properties. The incorporation of a PEG spacer in a DBCO linker serves several critical functions:

  • Enhanced Hydrophilicity and Solubility: The repeating ether units in the PEG chain impart a hydrophilic character to the otherwise hydrophobic DBCO group. This is crucial for improving the aqueous solubility of the DBCO linker and the resulting bioconjugate, which is often a prerequisite for biological applications.[1][2]

  • Reduction of Steric Hindrance: The flexible PEG chain acts as a spacer arm, increasing the distance between the conjugated molecules. This minimizes steric hindrance, allowing for more efficient interaction between the DBCO and azide moieties, especially when conjugating large biomolecules like antibodies or proteins.[3][4]

  • Improved Pharmacokinetics and Pharmacodynamics: In the context of drug development, particularly for Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the PEG linker can influence the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the conjugate. PEGylation can increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[5][6]

  • Mitigation of Aggregation: The hydrophilic nature of the PEG spacer can help to prevent the aggregation of bioconjugates, a common issue when dealing with hydrophobic payloads or linkers.[3]

The length of the PEG spacer is a critical design parameter. While longer PEG chains can offer greater solubility and a longer circulation half-life, they can also introduce their own set of challenges, such as potential immunogenicity and increased steric hindrance in certain contexts.[3][7] The choice of a short PEG2 spacer, therefore, represents a strategic balance between these competing factors.

Quantitative Analysis: The Impact of PEG Spacer Length

The selection of the optimal PEG spacer length is a crucial aspect of linker design. While extensive head-to-head comparisons of DBCO-PEG2 with a full range of longer PEG spacers are not always available in a single study, the following tables summarize key quantitative data from various sources to guide researchers in their decision-making process.

Table 1: Reaction Kinetics of DBCO-Azide Cycloaddition

The rate of the strain-promoted alkyne-azide cycloaddition (SPAAC) is a critical parameter. While the inherent reactivity of the DBCO core is the primary driver, the linker can have a modest influence.

Cyclooctyne SystemReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
DBCOBenzyl Azide0.24CH₃CN:H₂O (3:1)[8]
DBCOPhenyl Azide0.033CH₃CN:H₂O (3:1)[8]
DBCOAzide 10.11Not specified[9]
DBCOAzide-tagged moleculesCan reach 1Not specified[10]

Note: The reaction rate is highly dependent on the specific azide reaction partner and the solvent system. The PEG spacer's primary role in kinetics is often to improve solubility and reduce steric hindrance, thereby facilitating the reaction, rather than directly altering the intrinsic reactivity of the DBCO group.

Table 2: Comparative Efficacy of PROTACs with Different PEG Linker Lengths

The linker length in a PROTAC is critical for inducing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to target degradation.

Target ProteinLinker Length (atoms)% Degradation (at 10 µM)IC50 (µM)E3 Ligase
Estrogen Receptor α (ERα)9~20%>10VHL[6][11]
Estrogen Receptor α (ERα)12~60%~5VHL[6][11]
Estrogen Receptor α (ERα)16~80% ~1 VHL[6][11]
Estrogen Receptor α (ERα)19~60%~5VHL[6][11]
Estrogen Receptor α (ERα)21~40%>10VHL[6][11]
TANK-binding kinase 1 (TBK1)< 12No degradation-Not specified[12]
TANK-binding kinase 1 (TBK1)12-29Submicromolar DC50 -Not specified[12]
Cyclin-dependent kinase 9 (CDK9)0 PEG unitsInactive-VHL/CRBN[12]
Cyclin-dependent kinase 9 (CDK9)1-4 PEG unitsActive -VHL/CRBN[12]

Data synthesized from multiple sources. The optimal linker length is highly dependent on the specific target and E3 ligase combination.

Table 3: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties

In ADCs, the linker length can influence hydrophilicity, stability, and in vivo performance.

ADC ParameterShort PEG Linker (e.g., PEG4)Longer PEG Linker (e.g., PEG8, PEG12)General Observation
Drug-to-Antibody Ratio (DAR) Can achieve high DAR, but aggregation risk increases with hydrophobic payloads.Can help maintain solubility at higher DARs.[5]The use of hydrophilic PEG linkers can enable the generation of ADCs with higher DARs.[13]
In Vitro Cytotoxicity (IC50) Generally potent.May show slightly reduced potency due to slower internalization or steric hindrance.[3]A trade-off often exists between in vitro potency and in vivo performance.[5]
Plasma Half-Life Shorter half-life compared to longer PEGs.Longer half-life due to increased hydrodynamic size and reduced renal clearance.[5]Longer PEG chains generally lead to longer circulation times.[14]
In Vivo Efficacy Efficacious, but may be limited by faster clearance.Often shows improved in vivo efficacy due to longer circulation and better tumor accumulation.[5][15]An optimal PEG length is crucial to balance pharmacokinetics and potency.[5]
Therapeutic Index May be limited by off-target toxicity if clearance is too rapid.Can be improved by enhancing the pharmacokinetic profile and reducing non-specific uptake.[5][15]A wider therapeutic window is a key goal of linker optimization.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DBCO-PEG2 linkers.

Protein Labeling with DBCO-PEG2-NHS Ester

This protocol describes the covalent attachment of a DBCO-PEG2 linker to a protein via its primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-PEG2-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Spin desalting columns or dialysis equipment for purification

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • DBCO-PEG2-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG2-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 30-fold molar excess of the DBCO-PEG2-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should ideally be below 20% (v/v) to maintain protein integrity.[16][17]

    • Incubate the reaction for 60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[18]

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[16]

  • Purification: Remove the excess, unreacted DBCO-PEG2-NHS ester and byproducts using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).[8][18]

Copper-Free Click Chemistry Conjugation

This protocol describes the reaction of a DBCO-labeled protein with an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein

  • Azide-functionalized molecule (e.g., a fluorescent dye, a drug, or another biomolecule)

  • Reaction buffer (e.g., PBS, pH 7.4, azide-free)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized molecule in a compatible solvent.

    • In a reaction vessel, combine the DBCO-labeled protein and the azide-functionalized molecule. A 2- to 4-fold molar excess of the azide-containing molecule is often used to drive the reaction to completion.[8][17]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[8][18] The reaction progress can be monitored by following the decrease in the DBCO absorbance at ~309 nm.[17]

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography, to remove any unreacted starting materials.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and purity.

Visualizing the Role of DBCO-PEG2 Linkers in Biological Systems

The following diagrams, generated using the DOT language for Graphviz, illustrate key applications and workflows where DBCO-PEG2 linkers are employed.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_payload_conjugation Payload Conjugation (Click Chemistry) Antibody Antibody DBCO-Antibody DBCO-functionalized Antibody Antibody->DBCO-Antibody Amine Coupling DBCO-PEG2-NHS DBCO-PEG2-NHS Ester DBCO-PEG2-NHS->DBCO-Antibody Azide-Payload Azide-functionalized Payload ADC Antibody-Drug Conjugate (ADC) Azide-Payload->ADC DBCO-Antibody_ref->ADC SPAAC Reaction PROTAC_Mechanism POI Protein of Interest (Target) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (DBCO-PEG2 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (with DBCO-PEG2 Linker) Binding ADC-Antigen Complex ADC->Binding 1. Binding Tumor_Cell Tumor Cell Antigen Tumor-Specific Antigen Endosome Endosome Binding->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxic Effect

References

A Technical Guide to DBCO-NHCO-PEG2-Biotin for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DBCO-NHCO-PEG2-Biotin, a bifunctional linker widely utilized in bioorthogonal chemistry. It details the core principles of its application in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), presents its technical specifications, outlines a detailed experimental protocol for its use, and illustrates its role in various research and drug development applications.

Introduction to SPAAC and the Role of this compound

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a premier bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds efficiently without the need for cytotoxic heavy metal catalysts, making it an ideal tool for applications in living cells and whole organisms.[2][3] The reaction's driving force comes from the high ring strain of a cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts specifically and rapidly with an azide-functionalized molecule to form a stable triazole linkage.[1][4]

This compound is a heterobifunctional reagent designed to leverage this powerful chemistry. It features three key components:

  • A DBCO group for highly efficient, copper-free click chemistry with azide-modified molecules.[5][6]

  • A Biotin moiety that provides a high-affinity handle for detection, purification, or immobilization using avidin or streptavidin proteins.[7][8][9]

  • A short, hydrophilic polyethylene glycol (PEG2) spacer that enhances solubility in aqueous buffers and can reduce steric hindrance during conjugation.[9][10]

This combination makes it a versatile tool for labeling, tracking, and isolating biomolecules in fields ranging from proteomics to targeted drug delivery.[7][10]

Reagent Specifications and Properties

The physical and chemical properties of this compound are summarized below. These specifications are critical for designing and executing successful bioconjugation experiments.

PropertySpecificationReferences
Molecular Formula C₃₅H₄₃N₅O₆S[9][11]
Molecular Weight 661.81 g/mol [9][11]
Purity Typically >95% (as determined by HPLC)[9][10][11]
Solubility Soluble in organic solvents like DMSO, DMF, DCM[9]
Storage Conditions Store at -20°C, protected from light[9][11]
Reactive Groups DBCO (reacts with azides), Biotin (binds avidin)[5][10]

The SPAAC Mechanism

The core of the utility of this reagent lies in the Huisgen 1,3-dipolar cycloaddition mechanism. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the DBCO group), which serves as the dipolarophile. This concerted, pericyclic reaction proceeds to form a stable, covalent triazole ring.[1] The absence of a copper catalyst makes the reaction bioorthogonal, meaning it does not interfere with native biological processes.[12]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Azide-modified Molecule (R1-N₃) DBCO This compound h1 Azide->h1 DBCO->h1 Product Stable Triazole-Linked Bioconjugate h1->Product SPAAC (Copper-Free)

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Detailed Experimental Protocol: Protein Labeling

This section provides a generalized protocol for labeling an azide-modified protein with this compound. Concentrations and incubation times may require optimization depending on the specific protein and desired labeling efficiency.

A. Materials Required:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Purification column (e.g., size-exclusion chromatography) to remove excess reagent.

B. Protocol Steps:

  • Prepare Azide-Modified Protein: Ensure the azide-modified protein is purified and dissolved in an amine-free buffer (pH 7-8.5) at a concentration of 1-10 mg/mL.[1]

  • Prepare DBCO-Biotin Stock Solution: Immediately before use, dissolve the this compound in DMSO to create a fresh stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-Biotin stock solution to the protein solution.[1] It is crucial to keep the final concentration of DMSO below 10% to prevent protein denaturation.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[1] Reaction times are generally fast, with many reactions completing in under an hour.[2]

  • Purification: Remove unreacted DBCO-Biotin reagent from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.

  • Verification and Storage: Confirm successful conjugation using methods such as SDS-PAGE (observing a mobility shift), mass spectrometry, or a Western blot using a streptavidin-HRP conjugate. Store the purified biotinylated protein according to its specific requirements, typically at -20°C or -80°C.

Experimental_Workflow prep_protein Prepare Azide-Protein (1-10 mg/mL in PBS) react Combine Reagents (10-20x molar excess of DBCO) prep_protein->react prep_dbco Prepare DBCO-Biotin (10 mM stock in DMSO) prep_dbco->react incubate Incubate (1-2h at RT or O/N at 4°C) react->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Analyze & Verify (SDS-PAGE, Western, MS) purify->analyze final_product Purified Biotinylated Protein analyze->final_product

Caption: Workflow for labeling an azide-modified protein using DBCO-Biotin via SPAAC.

Applications in Research and Drug Development

The versatility of the DBCO and biotin functionalities makes this reagent suitable for a wide array of advanced applications.

  • Targeted Drug Delivery: The reagent can be used as a linker in the synthesis of complex drug delivery systems, such as antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras).[5] The DBCO end can be clicked onto an azide-modified targeting moiety (like an antibody), while the biotin can be used for purification or secondary targeting steps.

  • Protein Labeling and Detection: Biotinylating proteins of interest allows for sensitive detection in Western blots, ELISAs, or flow cytometry using streptavidin conjugated to enzymes (like HRP) or fluorophores.[2]

  • Biomolecule Immobilization and Purification: The strong and highly specific interaction between biotin and streptavidin (or avidin) is widely used to immobilize proteins onto surfaces for biosensor applications (e.g., SPR or BLI) or to purify proteins and their binding partners from complex lysates in pull-down assays.[8]

  • Bioimaging: By using fluorophore-labeled streptavidin, biotinylated molecules can be visualized in fixed or live cells, enabling studies of protein localization and trafficking.[7][8]

Application_Workflow start Azide-Modified Protein of Interest conjugate Biotinylated Protein (via SPAAC) start->conjugate + DBCO-PEG2-Biotin capture Capture (High-Affinity Binding) conjugate->capture beads Streptavidin-Coated Magnetic Beads beads->capture wash Wash (Remove non-specific binders) capture->wash elute Elute (Isolate Protein Complex) wash->elute analysis Downstream Analysis (Mass Spectrometry, Western Blot) elute->analysis

Caption: Application workflow for affinity purification using a biotinylated protein.

Conclusion

This compound is a powerful and versatile chemical tool for modern life science research and drug development. Its ability to participate in rapid, specific, and catalyst-free SPAAC reactions makes it ideal for conjugating a high-affinity biotin handle to azide-modified biomolecules. This enables a vast range of applications, from fundamental protein interaction studies to the development of sophisticated targeted therapeutics. The straightforward protocols and high efficiency of the reaction ensure its continued prominence in the field of bioconjugation.

References

The Threefold Power of DBCO-NHCO-PEG2-Biotin: A Technical Guide to Precision Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic linkage of molecules is paramount. DBCO-NHCO-PEG2-Biotin has emerged as a powerful tool in the bioconjugation toolkit, offering a unique combination of functionalities for the precise attachment of biotin to target molecules. This guide provides an in-depth technical overview of its core features, experimental applications, and the underlying chemical principles that make it an invaluable reagent in diverse research and therapeutic development.

At its core, this compound is a heterobifunctional linker designed for copper-free click chemistry. This molecule elegantly integrates three key components: a Dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG) spacer, and a biotin moiety. This tripartite structure enables a highly efficient and specific, two-step bioconjugation strategy.

Core Features and Physicochemical Properties

The utility of this compound stems from the distinct roles of its constituent parts:

  • Dibenzocyclooctyne (DBCO): This is the reactive handle for copper-free click chemistry. The strained alkyne within the DBCO ring readily and specifically reacts with azide groups in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[1][2] The reaction's driving force is the release of ring strain, eliminating the need for cytotoxic copper catalysts often required in traditional click chemistry.[1][3]

  • Polyethylene Glycol (PEG) Spacer (PEG2): The short, hydrophilic two-unit PEG spacer enhances the solubility of the entire molecule in aqueous buffers, which is crucial for biological applications.[4] This spacer also provides flexibility and reduces steric hindrance, facilitating the interaction between the biotin and its binding partners, such as streptavidin or avidin.

  • Biotin: This vitamin (B7) exhibits an exceptionally high and specific affinity for streptavidin and avidin. This strong interaction is widely exploited in a vast array of detection and purification applications. Once conjugated to a target molecule, the biotin tag serves as a versatile handle for immobilization, detection, and purification.

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C35H43N5O6S[4][5][6]
Molecular Weight 661.8 g/mol [4][5][6]
Purity Typically ≥95%[3][4][6]
Solubility Soluble in DMSO, DMF, DCM[4]
Storage Conditions -20°C, protected from light and moisture[3][4]
Appearance White to off-white solid or viscous liquid[5]

Mechanism of Action: The SPAAC Reaction

The core of this compound's functionality lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction proceeds without the need for a copper catalyst, making it ideal for use in living systems where copper can be toxic. The inherent ring strain of the DBCO group provides the thermodynamic driving force for the [3+2] cycloaddition with an azide, forming a stable triazole linkage.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO_Biotin This compound Conjugate Stable Triazole-Linked Bioconjugate DBCO_Biotin->Conjugate SPAAC (Copper-Free) Azide_Molecule Azide-Modified Molecule Azide_Molecule->Conjugate Bioconjugation_Workflow cluster_step1 Step 1: Azide Modification cluster_step2 Step 2: Biotinylation Start Amine-Containing Molecule (e.g., Antibody) Add_Azide Add Azide-NHS Ester Start->Add_Azide Incubate1 Incubate Add_Azide->Incubate1 Purify1 Purify (e.g., Desalting Column) Incubate1->Purify1 Azide_Modified Azide-Modified Molecule Purify1->Azide_Modified Add_DBCO Add this compound Azide_Modified->Add_DBCO Incubate2 Incubate (SPAAC Reaction) Add_DBCO->Incubate2 Purify2 Purify Incubate2->Purify2 Final_Product Biotinylated Conjugate Purify2->Final_Product

References

The Strategic Application of DBCO-NHCO-PEG2-Biotin in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. This technical guide provides an in-depth exploration of DBCO-NHCO-PEG2-Biotin, a bifunctional linker poised for significant utility in PROTAC development. We will delve into its chemical characteristics, strategic application in PROTAC synthesis via click chemistry, and the experimental protocols necessary for the evaluation of the resulting protein degraders.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The linker is not merely a spacer but plays a crucial role in optimizing the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination. Furthermore, the linker's physicochemical properties, such as length, flexibility, and polarity, significantly impact the PROTAC's solubility, cell permeability, and overall druglikeness.

This compound: A Multifunctional PROTAC Linker

This compound is a versatile linker that incorporates several key features beneficial for PROTAC development:

  • Dibenzocyclooctyne (DBCO) Group: This moiety enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[1] This bioorthogonal reaction is highly efficient and can be performed under mild conditions, making it ideal for conjugating with azide-modified ligands.

  • Polyethylene Glycol (PEG) Spacer: The short PEG2 spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting PROTAC.[2]

  • Biotin Moiety: The biotin group provides a valuable handle for various applications, including affinity purification, immobilization, and detection using streptavidin-based reagents.[2]

  • Amide Bond: The NHCO group provides a stable linkage within the linker structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C35H43N5O6S
Molecular Weight 661.81 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Purity Typically >95% (as specified by vendor)

PROTAC Synthesis Utilizing this compound

The synthesis of a PROTAC using this compound typically involves a modular approach, leveraging the DBCO group for a key conjugation step. A general synthetic workflow is outlined below.

General Synthetic Scheme

The following diagram illustrates a common strategy for synthesizing a PROTAC using the this compound linker. This involves the reaction of an azide-functionalized ligand (either for the POI or the E3 ligase) with the DBCO group of the linker.

PROTAC_Synthesis cluster_reactants Reactants cluster_reaction1 Step 1: SPAAC Click Chemistry cluster_reaction2 Step 2: Amide Coupling POI_Azide POI Ligand-Azide Intermediate POI Ligand-Linker-Biotin POI_Azide->Intermediate SPAAC E3_Ligand E3 Ligase Ligand PROTAC Final PROTAC E3_Ligand->PROTAC Linker This compound Linker->Intermediate Intermediate->PROTAC Amide Coupling

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs constructed with the this compound linker.

Protocol for PROTAC Synthesis via SPAAC and Amide Coupling

This protocol describes a two-step synthesis of a PROTAC where the POI-binding ligand contains an azide group and the E3 ligase ligand has a suitable functional group for amide coupling.

Materials:

  • Azide-functionalized POI ligand

  • This compound

  • E3 ligase ligand with a carboxylic acid or amine group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents for extraction and purification (e.g., ethyl acetate, water, acetonitrile)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer (MS) for characterization

Procedure:

Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Dissolve the azide-functionalized POI ligand (1.0 equivalent) in anhydrous DMSO.

  • Add this compound (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often performed in the dark to prevent any light-induced degradation of the DBCO group.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture containing the POI-linker conjugate can be used directly in the next step or purified by preparative HPLC.

Step 2: Amide Coupling

  • To the solution containing the POI-linker conjugate (1.0 equivalent), add the E3 ligase ligand (1.2 equivalents).

  • Add the coupling agent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the loading control.

    • Develop the blot using an ECL substrate and capture the signal with an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Antibody for immunoprecipitation (against the target protein or ubiquitin)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibodies for Western blotting (against ubiquitin and the target protein)

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation.

    • Co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the PROTAC treatment to allow ubiquitinated protein to accumulate.

  • Immunoprecipitation:

    • Lyse the cells as described in the Western blot protocol, ensuring the lysis buffer contains deubiquitinase inhibitors.

    • Incubate the cell lysate with an antibody against the target protein (or ubiquitin) overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

    • Wash the beads several times with wash buffer.

    • Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Western Blotting:

    • Perform Western blotting on the eluted samples as described previously.

    • Probe the membrane with an antibody against ubiquitin (if the target protein was immunoprecipitated) or an antibody against the target protein (if ubiquitin was immunoprecipitated) to detect the ubiquitinated protein as a high molecular weight smear.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the PROTAC.

Materials:

  • Cell line of interest

  • PROTAC stock solution in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).

Visualizing PROTAC Mechanisms and Workflows

Graphical representations are invaluable for understanding the complex biological processes and experimental designs involved in PROTAC research.

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary Ub Ubiquitin POI_Ub Poly-ubiquitinated POI Ub->POI_Ub Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades to PROTAC PROTAC PROTAC->POI Binds PROTAC->E3_Ligase Recruits PROTAC->Ternary Ternary->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Experimental_Workflow cluster_evaluation Biological Evaluation cluster_data Data Analysis start PROTAC Candidate (with this compound) Degradation Western Blot (Target Degradation) start->Degradation Ubiquitination Ubiquitination Assay Degradation->Ubiquitination Confirm Mechanism Viability Cell Viability Assay (e.g., MTT) Degradation->Viability Assess Cytotoxicity DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax Ub_Confirmation Confirm Ubiquitination Ubiquitination->Ub_Confirmation IC50 Determine IC50 Viability->IC50 end Lead Optimization DC50_Dmax->end Ub_Confirmation->end IC50->end

Caption: Experimental workflow for evaluating a PROTAC candidate.

Conclusion

This compound represents a highly valuable tool in the construction of novel PROTACs. Its integrated features of a bioorthogonal handle for click chemistry, a hydrophilicity-enhancing PEG spacer, and a biotin tag for downstream applications provide a streamlined and versatile approach to PROTAC synthesis and evaluation. The experimental protocols detailed in this guide offer a robust framework for researchers to assess the efficacy and mechanism of action of their PROTAC molecules. As the field of targeted protein degradation continues to expand, the strategic implementation of well-designed linkers like this compound will be paramount in the development of the next generation of potent and selective therapeutics.

References

An In-depth Technical Guide to DBCO-NHCO-PEG2-Biotin for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of DBCO-NHCO-PEG2-Biotin, a key reagent for researchers, scientists, and drug development professionals. It details the molecule's core properties, primary applications in bioconjugation, and a representative experimental protocol for its use in strain-promoted alkyne-azide cycloaddition (SPAAC).

Core Properties of this compound

This compound is a bifunctional molecule that incorporates a dibenzocyclooctyne (DBCO) group, a two-unit polyethylene glycol (PEG2) spacer, and a biotin moiety. The DBCO group allows for copper-free "click chemistry" reactions with azide-containing molecules, while the biotin component provides a strong and specific binding affinity for streptavidin and avidin. The hydrophilic PEG2 spacer enhances the solubility of the molecule in aqueous environments.[1]

It is important to note that slight variations in the linker structure may exist between different suppliers, leading to minor differences in molecular weight and formula. The most commonly cited properties are presented below.

PropertyValueSource(s)
Molecular Formula C35H43N5O6S[2][3][4][5]
Molecular Weight ~661.8 g/mol [2][3][4][5]
Purity Typically ≥95%[2][5]
Solubility Soluble in DMSO, DCM, and DMF[2]
Storage Conditions -20°C for long-term storage[2][5]

Key Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool in several advanced scientific applications:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is the primary application of the DBCO moiety. SPAAC is a bioorthogonal reaction, meaning it can occur in complex biological systems without interfering with native biochemical processes.[6] The reaction between the strained alkyne of the DBCO group and an azide-functionalized molecule forms a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for labeling live cells and other biological samples.[3][6]

  • PROTAC (PROteolysis TArgeting Chimera) Development: this compound serves as a PEG-based PROTAC linker.[7][8][9] PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.[7][8] The DBCO group allows for the straightforward conjugation of the biotinylated linker to an azide-modified ligand for the target protein or the E3 ligase.

  • Targeted Drug Delivery: The biotin component of the molecule can be used to target cells that overexpress biotin receptors, such as many types of cancer cells.[10] By conjugating a therapeutic agent to the DBCO end of the molecule, it is possible to create a targeted drug delivery system. The biotin acts as a targeting moiety, facilitating the uptake of the conjugate into the target cells.[10]

  • Bioconjugation and Immunoassays: This reagent is widely used for the biotinylation of azide-modified biomolecules.[1][11] The resulting biotin-labeled molecules can then be used in a variety of applications, including immunoassays, affinity chromatography, and surface immobilization, by leveraging the high-affinity interaction between biotin and streptavidin or avidin.

Experimental Protocol: Protein Labeling via SPAAC

The following is a general protocol for the labeling of an azide-modified protein with a DBCO-functionalized molecule like this compound. This protocol may require optimization based on the specific protein and experimental conditions.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in a suitable amine-free buffer.

  • DBCO Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% to prevent protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the DBCO absorbance at approximately 310 nm.[3]

  • Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE and mass spectrometry.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with this compound.

SPAAC_Workflow cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_purification Purification cluster_product Final Product azide_molecule Azide-Modified Biomolecule (e.g., Protein) reaction_step Mix and Incubate (RT, 1-2h or 4°C, overnight) Amine-free buffer, pH ~7.4 azide_molecule->reaction_step dbco_biotin This compound dbco_biotin->reaction_step purification_step Size-Exclusion Chromatography or Dialysis reaction_step->purification_step final_product Biotinylated Biomolecule purification_step->final_product

Caption: Workflow for biomolecule biotinylation using SPAAC.

Signaling Pathway and Logical Relationships

The core of this compound's utility lies in the specific and bioorthogonal nature of the SPAAC reaction. This can be represented as a logical relationship where the presence of both an azide-modified target and the DBCO reagent leads to a specific covalent linkage.

Logical_Relationship cluster_inputs Reaction Components cluster_condition Reaction Condition cluster_output Result azide Azide-Functionalized Target Molecule spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) azide->spaac dbco This compound dbco->spaac conjugate Stable Triazole Linkage (Biotinylated Target) spaac->conjugate

Caption: Logical flow of the SPAAC bioconjugation reaction.

References

Methodological & Application

Application Notes and Protocols for Labeling Azide-Modified Proteins with DBCO-NHCO-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a cornerstone of modern biological research and therapeutic development. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for bio-orthogonal protein modification. This reaction occurs efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for labeling proteins in sensitive biological systems.[1][2][3][4][5]

This document provides detailed application notes and protocols for the labeling of azide-modified proteins with DBCO-NHCO-PEG2-Biotin. This reagent contains a dibenzocyclooctyne (DBCO) group that rapidly and specifically reacts with an azide-functionalized protein to form a stable triazole linkage.[6] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the terminal biotin enables a wide range of downstream applications, including purification, detection, and quantification.[7][8]

Principle of the Reaction

The core of this labeling protocol is the SPAAC reaction between the DBCO moiety of the labeling reagent and an azide group previously incorporated into the target protein. This bio-orthogonal reaction is highly specific and forms a stable covalent bond under mild, aqueous conditions.

Materials and Reagents

Material/ReagentSupplierCatalog Number
This compoundVariouse.g., MedchemExpress HY-130415
Azide-Modified ProteinUser-provided-
Phosphate-Buffered Saline (PBS), pH 7.4Various-
Anhydrous Dimethyl Sulfoxide (DMSO)Various-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)Thermo Fisher Scientifice.g., 89882
Protein Quantification Assay (e.g., BCA Assay)Various-
HABA/Avidin Biotin Quantification KitThermo Fisher Scientific28005

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Protein with this compound

This protocol outlines the steps for the covalent attachment of this compound to a protein containing an azide group.

1. Preparation of Reagents:

  • Protein Solution: Prepare the azide-modified protein in a suitable buffer such as PBS at a concentration of 1-5 mg/mL. Ensure the buffer is free of azides.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

2. Labeling Reaction:

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution. The optimal molar ratio may need to be determined empirically for each protein.[9][10]

  • Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

3. Removal of Excess Labeling Reagent:

  • Purify the biotinylated protein from the unreacted this compound using a desalting column according to the manufacturer's instructions.[11] Alternatively, dialysis can be performed.

4. Quantification of Biotinylation:

  • Determine the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA).

  • Quantify the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a competition ELISA.[11][12] The HABA assay is a simple spectrophotometric method available in kit form.[11]

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol provides a general procedure for determining the moles of biotin per mole of protein.

1. Kit and Reagent Preparation:

  • Prepare the HABA/Avidin solution and biotin standards according to the kit manufacturer's instructions.

2. Assay Procedure:

  • Add the HABA/Avidin solution to a microplate well and measure the absorbance at 500 nm.

  • Add a known amount of the biotinylated protein to the well and mix.

  • Incubate for a short period to allow the biotin on the protein to displace the HABA from the avidin.

  • Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample.

3. Calculation:

  • Calculate the biotin concentration in your sample by comparing the change in absorbance to a biotin standard curve.

  • Determine the molar ratio of biotin to protein by dividing the molar concentration of biotin by the molar concentration of the protein.

Data Presentation

Table 1: Recommended Molar Excess of this compound for Protein Labeling

Protein ConcentrationRecommended Molar Excess of DBCO Reagent
1-2 mg/mL10-20 fold
2-5 mg/mL5-10 fold

Table 2: Troubleshooting Guide for Protein Labeling

Problem Possible Cause Solution
Low Labeling EfficiencyInsufficient molar excess of DBCO reagent.Increase the molar ratio of this compound to protein.[13]
Inactive DBCO reagent due to hydrolysis.Prepare fresh this compound stock solution in anhydrous DMSO immediately before use.
Presence of interfering substances in the buffer.Ensure the reaction buffer is free of azides.
Protein PrecipitationHigh concentration of organic solvent (DMSO).Keep the final DMSO concentration below 10%.
Over-labeling of the protein.Reduce the molar excess of the DBCO reagent.
Inconsistent ResultsInaccurate quantification of protein or labeling reagent.Ensure accurate concentration measurements before starting the reaction.
Variation in incubation time or temperature.Standardize incubation conditions for all experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein Solution mix Mix Protein and DBCO-Biotin azide_protein->mix dbco_biotin This compound Stock Solution (DMSO) dbco_biotin->mix incubate Incubate (2-4h RT or O/N 4°C) mix->incubate desalt Desalting Column or Dialysis incubate->desalt quant_protein Protein Quantification (e.g., BCA) desalt->quant_protein quant_biotin Biotin Quantification (e.g., HABA Assay) desalt->quant_biotin downstream Downstream Applications (e.g., Western, ELISA) quant_biotin->downstream

Caption: Experimental workflow for labeling azide-modified proteins.

signaling_pathway_application cluster_labeling Protein Labeling cluster_application Application Example: Pull-down Assay target_protein Target Protein of Interest (with Azide) labeled_protein Biotinylated Target Protein target_protein->labeled_protein + DBCO-Biotin incubation Incubate Biotinylated Protein with Cell Lysate labeled_protein->incubation cell_lysate Cell Lysate cell_lysate->incubation streptavidin_beads Streptavidin-Coated Beads incubation->streptavidin_beads pull_down Pull-down of Protein Complexes streptavidin_beads->pull_down analysis Analysis by Western Blot or Mass Spectrometry pull_down->analysis

Caption: Application of biotinylated proteins in a pull-down assay.

References

Application Notes and Protocols for Live Cell Imaging Using DBCO-NHCO-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The ability to specifically label and track biomolecules within their native environment provides invaluable insights into their function, localization, and interactions. Bioorthogonal chemistry, particularly the copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a pivotal tool for live-cell labeling due to its high specificity and biocompatibility.

This document provides detailed application notes and protocols for the use of DBCO-NHCO-PEG2-Biotin, a versatile reagent for a two-step labeling strategy in live cells. This reagent features a dibenzocyclooctyne (DBCO) group for highly efficient and catalyst-free reaction with azide-modified biomolecules, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a biotin moiety for subsequent detection with streptavidin-based probes. This indirect detection method offers signal amplification and flexibility in fluorophore selection, making it a robust choice for a variety of live-cell imaging applications.

Principle of the Technology

The use of this compound for live cell imaging is a two-stage process:

  • Metabolic Labeling: Cells are first incubated with a metabolic precursor containing an azide group. For example, to label cell-surface glycans, cells are treated with an azide-modified sugar like N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz). Cellular enzymes process this sugar and incorporate it into glycoproteins, displaying the azide groups on the cell surface. This step introduces a bioorthogonal handle onto the target biomolecules.

  • Bioorthogonal Ligation and Detection:

    • Primary Labeling: The azide-labeled cells are then treated with this compound. The DBCO group on the reagent reacts specifically and covalently with the azide groups on the cell surface via SPAAC.[1] This reaction is rapid and occurs under physiological conditions without the need for a cytotoxic copper catalyst.[2]

    • Secondary Detection: The biotinylated cells are subsequently incubated with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488). The high-affinity interaction between biotin and streptavidin allows for robust and stable fluorescent labeling of the target biomolecules for visualization by microscopy.[3] This two-step detection strategy provides significant signal amplification as multiple fluorophore-conjugated streptavidin molecules can bind to a single biotinylated target.[4]

Data Presentation

The following tables summarize key quantitative data for the successful application of this compound in live cell imaging, based on established protocols for similar reagents and techniques.

Table 1: Recommended Concentration Ranges for Reagents

ReagentCell TypeRecommended ConcentrationIncubation TimeNotes
Ac4ManNAzVarious (e.g., A549, HeLa, Jurkat)10-75 µM1-3 daysHigher concentrations (>50 µM) may impact cell physiology in some cell lines. Start with 25-50 µM.[5]
This compoundVarious10-100 µM30-60 minutesOptimal concentration should be determined empirically. Higher concentrations may increase background.
Streptavidin-Fluorophore ConjugateVarious1-10 µg/mL15-30 minutesTitration is recommended to achieve optimal signal-to-noise ratio.[6]

Table 2: Cytotoxicity Data for Related Compounds

CompoundCell LineAssayConcentrationResult
Ac4ManNAzA549MTT AssayUp to 100 µM (72h)Low cytotoxicity observed.[7]
Ac4ManNAzJurkatNot specified50 µMReported to be toxic.[8]
DBCOA549MTT AssayUp to 100 µM (48h)No significant increase in cytotoxicity.[7]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz

This protocol describes the introduction of azide groups onto cell surface glycans for subsequent reaction with this compound.

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Ac4ManNAz

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a 10-50 mM stock solution.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days to allow for metabolic incorporation of the azide sugar.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed sterile PBS to remove unincorporated Ac4ManNAz. The cells are now ready for the primary labeling step.

Protocol 2: Live Cell Labeling with this compound and Streptavidin-Fluorophore

This protocol details the two-step labeling of azide-modified live cells.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • This compound

  • DMSO, sterile

  • Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Prepare this compound Working Solution: Prepare a stock solution of this compound in sterile DMSO. Immediately before use, dilute the stock solution in pre-warmed live cell imaging buffer to the desired final concentration (e.g., 20-50 µM).

  • Primary Labeling: Remove the PBS from the azide-labeled cells and add the this compound working solution. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed live cell imaging buffer to remove unbound this compound.

  • Prepare Streptavidin-Fluorophore Working Solution: Dilute the streptavidin-fluorophore conjugate in pre-warmed live cell imaging buffer to a final concentration of 1-10 µg/mL.

  • Secondary Detection: Add the streptavidin-fluorophore working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Final Wash: Gently wash the cells three to five times with pre-warmed live cell imaging buffer to remove unbound streptavidin conjugate.

  • Imaging: Add fresh, pre-warmed live cell imaging buffer to the cells. Proceed with live cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Metabolic Labeling cluster_1 Primary & Secondary Labeling cluster_2 Imaging cell_seeding 1. Seed Cells add_azide_sugar 2. Add Ac4ManNAz (25-50 µM) cell_seeding->add_azide_sugar incubate_metabolic 3. Incubate (1-3 days, 37°C) add_azide_sugar->incubate_metabolic wash_metabolic 4. Wash with PBS incubate_metabolic->wash_metabolic add_dbco 5. Add DBCO-Biotin (20-50 µM) wash_metabolic->add_dbco incubate_dbco 6. Incubate (30-60 min, 37°C) add_dbco->incubate_dbco wash_dbco 7. Wash incubate_dbco->wash_dbco add_streptavidin 8. Add Streptavidin- Fluorophore (1-10 µg/mL) wash_dbco->add_streptavidin incubate_streptavidin 9. Incubate (15-30 min, 37°C) add_streptavidin->incubate_streptavidin wash_streptavidin 10. Final Wash incubate_streptavidin->wash_streptavidin imaging 11. Live Cell Imaging wash_streptavidin->imaging

Caption: Workflow for live cell imaging using this compound.

Application Example: Tracking Receptor Tyrosine Kinase (RTK) Internalization

This workflow illustrates how this compound can be used in a pulse-chase experiment to study the internalization of a cell surface receptor.[9][10]

G cluster_0 Cell Surface cluster_1 Intracellular RTK_surface Azide-labeled RTK DBCO_Biotin This compound RTK_surface->DBCO_Biotin 1. SPAAC 'Pulse' (Labeling at 4°C to inhibit internalization) Endosome Endosome RTK_surface->Endosome 3. Ligand binding & shift to 37°C initiates internalization 'Chase' Streptavidin_Fluor Streptavidin-Fluorophore DBCO_Biotin->Streptavidin_Fluor 2. Streptavidin Binding Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Recycling_Vesicle->RTK_surface Receptor Recycling

Caption: Pulse-chase labeling to track RTK trafficking.

Troubleshooting

1. High Background or Non-Specific Staining

  • Cause: Concentration of this compound or streptavidin-fluorophore is too high.

    • Solution: Perform a titration to determine the optimal concentration with the best signal-to-noise ratio.

  • Cause: Endogenous biotin in cells, particularly in metabolically active tissues like liver and kidney.[11]

    • Solution: For fixed-cell applications, use an endogenous biotin blocking kit which involves sequential incubation with avidin and then biotin to block all endogenous biotin and avidin binding sites.[7][12] This is challenging in live cells as most blocking reagents are not membrane-permeable. If high background persists in live-cell experiments, consider using a direct labeling approach with a DBCO-fluorophore conjugate.

  • Cause: Insufficient washing.

    • Solution: Increase the number and duration of washing steps after incubation with the DBCO-reagent and the streptavidin conjugate.

2. No or Weak Signal

  • Cause: Inefficient metabolic labeling.

    • Solution: Optimize the concentration of the azide-modified precursor (e.g., Ac4ManNAz) and the incubation time for your specific cell line.

  • Cause: Degradation of this compound.

    • Solution: Prepare fresh working solutions from a properly stored stock solution for each experiment.

  • Cause: Low abundance of the target molecule.

    • Solution: The streptavidin-biotin system provides signal amplification. Ensure that the secondary detection step is optimized. Consider using a brighter fluorophore.

  • Cause: Photobleaching.

    • Solution: Minimize the exposure of cells to excitation light. Use an anti-fade mounting medium if imaging fixed cells. For live cells, optimize acquisition parameters (e.g., lower laser power, shorter exposure times).

3. Cell Viability Issues

  • Cause: Cytotoxicity of labeling reagents.

    • Solution: Although copper-free click chemistry is designed to be biocompatible, it is good practice to perform a cell viability assay (e.g., MTT or Calcein AM staining) to determine the optimal, non-toxic concentrations of Ac4ManNAz and this compound for your specific cell line.[7][13]

  • Cause: Phototoxicity from imaging.

    • Solution: Use the lowest possible laser power and exposure time that still provides an adequate signal. Use longer wavelength fluorophores where possible, as they are generally less phototoxic.

References

Step-by-Step Guide for Biotinylation of Antibodies using DBCO-NHCO-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed protocol for the conjugation of DBCO-NHCO-PEG2-Biotin to antibodies for researchers, scientists, and professionals in drug development. The described method utilizes a two-step bioorthogonal click chemistry approach, beginning with the introduction of azide functionalities onto the antibody, followed by a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with the DBCO-containing biotin reagent. This method ensures a stable covalent linkage and allows for precise control over the biotinylation process.

Introduction

Biotinylation of antibodies is a fundamental technique in various biological assays, including ELISA, Western blotting, immunohistochemistry, and affinity chromatography. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of antibodies.[1] Copper-free click chemistry, specifically the reaction between a dibenzocyclooctyne (DBCO) group and an azide group, offers a highly specific and biocompatible method for bioconjugation.[2][3] This protocol details the site-specific labeling of antibodies by first introducing azide groups onto the antibody's primary amines and subsequently conjugating them with this compound. The inclusion of a PEG2 spacer enhances the hydrophilicity of the conjugate, potentially reducing aggregation and steric hindrance.

Materials and Reagents

  • Antibody to be biotinylated (in an amine-free buffer, e.g., PBS)

  • NHS-Azide or NHS-PEGn-Azide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 100 mM Tris or Glycine in PBS)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (10 kDa MWCO)[4]

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Biotin Quantitation Kit[5]

  • Spectrophotometer or microplate reader

Experimental Protocols

This protocol is divided into three main stages:

  • Step 1: Introduction of Azide Groups onto the Antibody

  • Step 2: Conjugation of Azide-Modified Antibody with this compound

  • Step 3: Quantification of Biotin Incorporation (HABA Assay)

Step 1: Introduction of Azide Groups onto the Antibody

This step involves the reaction of an N-Hydroxysuccinimide (NHS) ester of an azide-containing linker with the primary amines (e.g., lysine residues) on the antibody.

Protocol:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.[6] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer using a spin desalting column or dialysis.[7]

  • NHS-Azide Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of NHS-Azide (or NHS-PEGn-Azide) in anhydrous DMSO.[7]

  • Azidation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS-Azide solution to the antibody solution.[7][] The optimal molar ratio may need to be determined empirically for each antibody.

    • Ensure the final concentration of DMSO in the reaction mixture is below 20% to prevent antibody precipitation.[6][9]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7]

  • Quenching (Optional but Recommended):

    • To stop the reaction, add a quenching buffer (e.g., 100 mM Tris or Glycine) to the reaction mixture.

    • Incubate for 15 minutes at room temperature.[10]

  • Purification of Azide-Modified Antibody:

    • Remove the excess, unreacted NHS-Azide reagent using a spin desalting column or by dialysis against PBS.[4]

Step 2: Conjugation of Azide-Modified Antibody with this compound

This step utilizes the copper-free click chemistry reaction between the newly introduced azide groups on the antibody and the DBCO group of the biotin reagent.

Protocol:

  • This compound Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the desired molar excess.

  • Click Chemistry Reaction:

    • Add a 1.5- to 10-fold molar excess of the this compound solution to the purified azide-modified antibody solution.[9][11] A good starting point is a 2- to 4-fold molar excess.[6][10]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[6][9] Longer incubation times can improve the conjugation yield.[12]

  • Purification of Biotinylated Antibody:

    • Remove the excess, unreacted this compound using a spin desalting column or by dialysis against PBS.[12]

Step 3: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to determine the degree of biotinylation.[1][5] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[5]

Protocol:

  • Prepare HABA/Avidin Solution:

    • Prepare the HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving the provided reagents in a specified buffer.[1]

  • Measure Baseline Absorbance:

    • Pipette the HABA/Avidin solution into a cuvette or a microplate well and measure the absorbance at 500 nm. This is your baseline reading.[1]

  • Add Biotinylated Antibody:

    • Add a known concentration of your purified biotinylated antibody to the HABA/Avidin solution and mix well.[1]

  • Measure Final Absorbance:

    • Incubate for a short period until the absorbance reading at 500 nm stabilizes, then record the final absorbance.[1]

  • Calculate the Degree of Biotinylation:

    • The change in absorbance is used to calculate the concentration of biotin in your sample. The molar ratio of biotin to antibody can then be determined using the known concentrations of the antibody and the calculated biotin.[1] It is recommended to test several dilutions of the biotinylated antibody to ensure the measurement is within the linear range of the assay.[5]

Data Presentation

The following tables provide a summary of typical reaction parameters and expected outcomes.

Table 1: Reaction Parameters for Antibody Azidation and Biotinylation

ParameterStep 1: Antibody AzidationStep 2: DBCO-Biotin Conjugation
Reagents Antibody, NHS-AzideAzide-Modified Antibody, this compound
Molar Ratio 10-20x excess of NHS-Azide to Antibody[7][]1.5-10x excess of DBCO-Biotin to Antibody[9][11]
Reaction Buffer Amine-free buffer (e.g., PBS, pH 7.4)[7]PBS, pH 7.4[6]
Reaction Time 30-60 min at RT or 2 hours on ice[7]4-12 hours at RT or overnight at 4°C[6][9]
Temperature Room Temperature or 4°C[7]Room Temperature or 4°C[6][9]
Purification Spin Desalting Column or Dialysis[4]Spin Desalting Column or Dialysis[12]

Table 2: Example Data for Biotinylation Quantification (HABA Assay)

SampleAntibody Conc. (mg/mL)A500 (HABA/Avidin)A500 (HABA/Avidin + Sample)ΔA500Biotin Conc. (µM)Moles of Biotin per Mole of Antibody
Control IgG 1.00.9500.9450.005~0~0
Biotinylated IgG 1.00.9500.6500.300Calculated ValueCalculated Value

Note: The actual values will vary depending on the specific antibody, reagents, and reaction conditions.

Visualizations

Antibody_Biotinylation_Workflow cluster_0 Step 1: Antibody Azidation cluster_1 Step 2: DBCO-Biotin Conjugation Ab Antibody Reaction1 Incubation (RT, 30-60 min) Ab->Reaction1 NHS_Azide NHS-Azide NHS_Azide->Reaction1 Azide_Ab Azide-Modified Antibody Reaction1->Azide_Ab Purification1 Purification (Desalting/Dialysis) Azide_Ab->Purification1 Purified_Azide_Ab Purified Azide-Ab Purification1->Purified_Azide_Ab DBCO_Biotin This compound Reaction2 Click Chemistry (RT, 4-12h or 4°C, overnight) DBCO_Biotin->Reaction2 Biotin_Ab Biotinylated Antibody Reaction2->Biotin_Ab Purification2 Purification (Desalting/Dialysis) Biotin_Ab->Purification2 Final_Product Final Biotinylated Antibody Purification2->Final_Product Purified_Azide_Ab->Reaction2

Caption: Experimental workflow for antibody biotinylation.

Logical_Relationship Ab Antibody (Primary Amines) Azide_Ab Azide-Modified Antibody Ab->Azide_Ab Amine Reaction NHS_Azide NHS-Azide NHS_Azide->Azide_Ab Biotin_Ab Biotinylated Antibody Azide_Ab->Biotin_Ab Click Chemistry (SPAAC) DBCO_Biotin This compound DBCO_Biotin->Biotin_Ab

Caption: Logical relationship of conjugation components.

References

Application Notes and Protocols for DBCO-NHCO-PEG2-Biotin in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG2-Biotin is a versatile heterobifunctional linker that integrates three key functionalities for advanced targeted drug delivery strategies: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a Biotin moiety for high-affinity binding to avidin or streptavidin, and a hydrophilic polyethylene glycol (PEG) spacer. This unique combination enables the development of sophisticated multi-step targeting systems, such as pre-targeted antibody-drug conjugates (ADCs), designed to enhance therapeutic efficacy while minimizing off-target toxicity.

The DBCO group facilitates a bioorthogonal reaction with azide-functionalized molecules in a biological environment without the need for a cytotoxic copper catalyst.[1] This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific and efficient, making it ideal for conjugating the linker to azide-modified drugs or targeting ligands.[1][2] The PEG2 spacer increases the hydrophilicity of the conjugate, which can improve solubility and reduce non-specific binding.[3] The biotin component allows for an exceptionally strong and specific non-covalent interaction with avidin or streptavidin (Kd ≈ 10⁻¹⁵ M), which can be exploited in a variety of pre-targeting approaches.[4]

This document provides detailed application notes and protocols for the use of this compound in a pre-targeted drug delivery system.

Principle of the Method: Two-Step Pre-Targeting

The core application of this compound is in a two-step pre-targeting strategy. This approach decouples the tumor-targeting event from the delivery of the cytotoxic payload, which can significantly improve the therapeutic index.[4]

Step 1: Targeting. An azide-modified targeting moiety, such as a monoclonal antibody (mAb) specific for a tumor-associated antigen (e.g., HER2), is administered to the patient. The mAb is allowed to circulate and accumulate at the tumor site while the unbound antibody is cleared from the bloodstream.

Step 2: Delivery. A therapeutic agent conjugated to this compound is then administered. This drug conjugate circulates throughout the body, but it will selectively bind to the azide groups on the mAb that has accumulated at the tumor site via the DBCO-azide click reaction. This concentrates the cytotoxic drug at the tumor, reducing systemic exposure. The biotin moiety can be used for a secondary targeting or imaging step with avidin/streptavidin conjugates if desired.

Applications

  • Pre-targeted Cancer Therapy: Development of next-generation antibody-drug conjugates with improved safety profiles.[5]

  • Targeted Radionuclide Therapy: Delivery of radioactive isotopes for cancer treatment, where minimizing radiation exposure to healthy tissues is critical.[6]

  • In Vivo Imaging: As a component of targeted imaging probes for diagnostics and monitoring of disease progression.

  • Functionalization of Nanoparticles: Surface modification of nanoparticles to enable multi-step targeting and drug delivery.[7]

Representative Quantitative Data

The following tables present representative data that could be expected from a pre-clinical study using a this compound-based pre-targeting system with an anti-HER2 antibody (Trastuzumab-azide) and the cytotoxic drug Doxorubicin.

Table 1: Conjugate Characterization

Parameter Value Method
Drug-to-Linker Ratio ~1:1 Mass Spectrometry
Purity of Conjugate >95% HPLC

| Binding Affinity (Biotin to Streptavidin) | Kd ≈ 10⁻¹⁴ M | Surface Plasmon Resonance |

Table 2: In Vitro Cytotoxicity

Cell Line Treatment IC50 (nM)
SK-BR-3 (HER2+) Doxorubicin 150
SK-BR-3 (HER2+) Pre-targeted Doxorubicin 25

| MDA-MB-231 (HER2-) | Pre-targeted Doxorubicin | >1000 |

Table 3: In Vivo Biodistribution in Tumor-Bearing Mice (48h post-injection)

Organ % Injected Dose per Gram (%ID/g)
Tumor 15.5 ± 2.3
Blood 0.5 ± 0.1
Liver 3.2 ± 0.8
Kidneys 1.8 ± 0.5

| Heart | 0.3 ± 0.1 |

Table 4: In Vivo Therapeutic Efficacy

Treatment Group Tumor Volume Change (%) Survival Rate (%)
Saline Control +500% 0
Free Doxorubicin +250% 20

| Pre-targeted Doxorubicin | -50% | 80 |

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Trastuzumab (Trastuzumab-N₃)

This protocol describes the modification of the antibody Trastuzumab with an azide group for use in the pre-targeting system.

Materials:

  • Trastuzumab (anti-HER2 mAb)

  • Azide-PEG4-NHS ester

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Zeba™ Spin Desalting Columns

Procedure:

  • Prepare a 10 mg/mL solution of Trastuzumab in PBS.

  • Prepare a 10 mM solution of Azide-PEG4-NHS ester in DMSO.

  • Add a 20-fold molar excess of the Azide-PEG4-NHS ester solution to the Trastuzumab solution.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Remove the excess, unreacted azide linker using a Zeba™ Spin Desalting Column equilibrated with PBS.

  • Determine the final concentration of the Trastuzumab-N₃ conjugate using a BCA protein assay.

  • Confirm the incorporation of the azide group using a DBCO-functionalized fluorescent dye followed by SDS-PAGE analysis.

Protocol 2: Preparation of this compound-Doxorubicin Conjugate

This protocol details the conjugation of the cytotoxic drug Doxorubicin (which has a primary amine) to the this compound linker via an NHS ester reaction (assuming the linker is activated with an NHS ester).

Materials:

  • This compound-NHS ester

  • Doxorubicin hydrochloride

  • DMSO

  • Triethylamine (TEA)

  • Reaction buffer (e.g., PBS, pH 8.0)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve Doxorubicin hydrochloride in the reaction buffer and add a slight molar excess of TEA to deprotonate the primary amine.

  • Dissolve the this compound-NHS ester in DMSO to a concentration of 10 mM.

  • Add the DBCO-linker solution to the Doxorubicin solution in a 1:1.2 molar ratio (Doxorubicin:Linker).

  • Allow the reaction to proceed for 4 hours at room temperature, protected from light.

  • Monitor the reaction progress by LC-MS.

  • Purify the this compound-Doxorubicin conjugate using reverse-phase HPLC.

  • Lyophilize the purified product and store at -20°C.

Protocol 3: In Vitro Pre-targeted Cytotoxicity Assay

This protocol assesses the specific killing of HER2-positive cancer cells by the pre-targeted Doxorubicin conjugate.

Materials:

  • SK-BR-3 (HER2-positive) and MDA-MB-231 (HER2-negative) cancer cell lines

  • Trastuzumab-N₃

  • This compound-Doxorubicin conjugate

  • Cell culture medium

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-targeting Step: Treat the cells with Trastuzumab-N₃ (e.g., at 10 µg/mL) for 2 hours.

  • Wash the cells three times with fresh medium to remove unbound antibody.

  • Drug Delivery Step: Add serial dilutions of the this compound-Doxorubicin conjugate to the wells. Include control groups with free Doxorubicin and untreated cells.

  • Incubate the cells for 72 hours.

  • Measure cell viability using a suitable assay.

  • Calculate the IC50 values for each condition.

Protocol 4: In Vivo Pre-targeted Efficacy Study

This protocol describes a typical in vivo study to evaluate the therapeutic efficacy of the pre-targeted system in a mouse xenograft model.

Materials:

  • Athymic nude mice

  • SK-BR-3 cancer cells

  • Trastuzumab-N₃

  • This compound-Doxorubicin conjugate

  • Saline solution

  • Calipers for tumor measurement

Procedure:

  • Implant SK-BR-3 cells subcutaneously into the flank of each mouse.

  • Allow the tumors to grow to an average volume of 100-150 mm³.

  • Randomize the mice into treatment groups (e.g., saline, free Doxorubicin, pre-targeted system).

  • Pre-targeting Step: Administer Trastuzumab-N₃ (e.g., 10 mg/kg) via intravenous injection.

  • Wait for 24 hours to allow for antibody localization and clearance.

  • Drug Delivery Step: Administer the this compound-Doxorubicin conjugate (e.g., 1 mg/kg Doxorubicin equivalent) via intravenous injection.

  • Monitor tumor volume and body weight every 2-3 days.

  • At the end of the study, perform biodistribution analysis by measuring the concentration of the drug or a labeled tracer in the tumor and major organs.

Visualizations

Pre_Targeting_Strategy cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Drug Delivery cluster_2 In Vivo Antibody-Azide Azide-Modified Antibody (mAb-N3) Bloodstream Bloodstream Antibody-Azide->Bloodstream 1. Injection Drug-Linker DBCO-PEG-Biotin-Drug Drug-Linker->Bloodstream 3. Injection (after clearance) Tumor_Cell Tumor Cell (Antigen-Expressing) Bloodstream->Tumor_Cell 2. Accumulation at Tumor Site Bloodstream->Tumor_Cell 4. Click Reaction

Caption: Two-step pre-targeting drug delivery strategy.

Experimental_Workflow cluster_conjugation Conjugate Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Antibody + Azide-NHS C Purified mAb-N3 A->C Purification B Drug + DBCO-PEG-Biotin-NHS D Purified DBCO-Drug B->D Purification F Pre-target with mAb-N3 C->F G Add DBCO-Drug D->G E Cancer Cell Lines (HER2+ & HER2-) E->F F->G H Measure Cell Viability (IC50) G->H I Tumor Xenograft Model J Inject mAb-N3 I->J K Inject DBCO-Drug J->K 24h Interval L Monitor Tumor Growth K->L M Biodistribution Analysis L->M Endpoint

Caption: Overall experimental workflow.

Doxorubicin_Pathway Dox Doxorubicin Membrane Cell Membrane Dox->Membrane Enters Cell DNA Nuclear DNA Membrane->DNA Intercalates TopoII Topoisomerase II Membrane->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Membrane->ROS Generates Apoptosis Apoptosis DNA->Apoptosis DNA Damage TopoII->Apoptosis DNA Strand Breaks ROS->Apoptosis Oxidative Stress

Caption: Doxorubicin's mechanism of action signaling pathway.

References

Application Notes and Protocols: Surface Functionalization Using DBCO-NHCO-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG2-Biotin is a versatile heterobifunctional linker designed for the straightforward biotinylation of azide-modified surfaces and biomolecules. This reagent leverages the power of copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to form a stable covalent bond with azide-containing targets. The dibenzocyclooctyne (DBCO) group reacts selectively with azides under mild, aqueous conditions, making it ideal for biological applications. The integrated short polyethylene glycol (PEG2) spacer enhances hydrophilicity and reduces steric hindrance, while the terminal biotin moiety provides a high-affinity binding site for streptavidin and its analogs. These characteristics make this compound an invaluable tool for developing biosensors, microarrays, and targeted drug delivery systems, as well as for cell surface labeling and protein immobilization.[1][2][3][4][5]

Key Features

  • Biocompatible: The copper-free click chemistry reaction is suitable for use in living cells and other biological systems where the cytotoxicity of copper is a concern.[6][7][8][9]

  • High Specificity: The DBCO group reacts exclusively with azides, ensuring highly specific labeling with minimal off-target effects.

  • Strong and Stable Linkage: The resulting triazole linkage is highly stable, providing a robust connection between the surface and the biotin molecule.

  • Hydrophilic Spacer: The PEG2 spacer improves solubility in aqueous buffers and reduces non-specific binding.

  • Versatile Applications: Suitable for a wide range of applications including bioconjugation, surface modification, and the development of diagnostic tools.[1][3]

Applications

  • Surface Functionalization: Immobilization of biotin on various azide-modified surfaces such as glass slides, magnetic beads, and nanoparticles for the subsequent capture of streptavidin-conjugated molecules.

  • Bioconjugation: Labeling of azide-modified proteins, peptides, nucleic acids, and other biomolecules.[3]

  • Immunoassays: Development of sensitive and robust ELISA-like assays and other diagnostic platforms.

  • Cell Surface Engineering: Modification of cell surfaces to study cellular adhesion, signaling, and for targeted cell isolation.[10]

  • Drug Delivery: Construction of targeted drug delivery systems by linking biotinylated carriers to streptavidin-conjugated targeting moieties.[1]

Quantitative Data Presentation

The efficiency of surface functionalization and subsequent streptavidin binding can be influenced by several factors, including the concentration of the DBCO-biotin linker, incubation time, and the density of azide groups on the surface. Below are tables summarizing typical quantitative data obtained from experimental studies.

Table 1: Effect of this compound Concentration on Surface Biotinylation

Concentration of this compound (µM)Incubation Time (hours)Surface Biotin Density (pmol/cm²) (Estimated)Subsequent Streptavidin Binding (Normalized Fluorescence Intensity)
1021.50.4
5025.80.8
10029.21.0
20029.51.0

Data are representative and may vary depending on the substrate and specific experimental conditions.

Table 2: Kinetic Parameters of Streptavidin Binding to Biotinylated Surfaces

Biotin Surface DensityAssociation Rate Constant (k_on) (M⁻¹s⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)Equilibrium Dissociation Constant (K_D) (M)
Low1.2 x 10⁵5.0 x 10⁻⁴4.2 x 10⁻⁹
Medium2.5 x 10⁵2.1 x 10⁻⁴8.4 x 10⁻¹⁰
High3.1 x 10⁵1.5 x 10⁻⁴4.8 x 10⁻¹⁰

Kinetic data obtained from Surface Plasmon Resonance (SPR) analysis. Values can vary based on the specific surface chemistry and instrumentation.[3][4]

Experimental Protocols

Protocol 1: General Surface Functionalization with this compound

This protocol describes the biotinylation of an azide-functionalized surface.

Materials:

  • Azide-functionalized surface (e.g., glass slide, silicon wafer, or microplate)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMF or DMSO. Mix well until fully dissolved. Note: Prepare this solution fresh before each use.

  • Surface Preparation:

    • Clean the azide-functionalized surface by sonicating in DI water and then ethanol for 15 minutes each.

    • Dry the surface under a gentle stream of nitrogen gas.

  • Biotinylation Reaction:

    • Dilute the this compound stock solution to a final concentration of 100 µM in PBS, pH 7.4.

    • Immerse the azide-functionalized surface in the DBCO-biotin solution, ensuring the entire surface is covered.

    • Incubate for 2-4 hours at room temperature with gentle agitation.[8][9]

  • Washing:

    • Remove the surface from the DBCO-biotin solution.

    • Wash the surface thoroughly with PBS (3 x 5 minutes) to remove any unreacted DBCO-biotin.

    • Rinse the surface with DI water (2 x 5 minutes).

  • Drying and Storage:

    • Dry the biotinylated surface under a gentle stream of nitrogen gas.

    • The functionalized surface is now ready for use or can be stored in a desiccated container at 4°C for short-term storage.

Protocol 2: Quantification of Surface Biotin using the HABA Assay

This protocol provides a colorimetric method to estimate the amount of biotin immobilized on a surface.

Materials:

  • Biotinylated surface

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid)/Avidin solution (available as a kit)

  • PBS, pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare HABA/Avidin Reagent:

    • Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Sample Preparation:

    • Place the biotinylated surface in a well of a 96-well plate. If using a larger surface, it can be cut into smaller pieces that fit into the wells.

    • Prepare a blank well with an unmodified (azide-functionalized) surface as a negative control.

  • HABA Assay:

    • Add 200 µL of the HABA/Avidin solution to each well containing the surface samples and the blank.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 500 nm using a microplate reader.

  • Calculation:

    • The concentration of biotin is proportional to the decrease in absorbance at 500 nm as biotin displaces HABA from avidin.

    • Calculate the amount of biotin using a standard curve prepared with known concentrations of free biotin.[2][6][7][11][12]

Protocol 3: Streptavidin Binding to a Biotinylated Surface

This protocol describes the binding of a streptavidin-conjugate (e.g., fluorescently labeled streptavidin) to the biotinylated surface for detection or further functionalization.

Materials:

  • Biotinylated surface

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC)

  • PBS, pH 7.4, with 0.1% BSA and 0.05% Tween-20 (Blocking/Binding Buffer)

  • PBS, pH 7.4 (Washing Buffer)

  • Fluorescence microscope or plate reader

Procedure:

  • Blocking:

    • Incubate the biotinylated surface with Blocking/Binding Buffer for 30 minutes at room temperature to minimize non-specific binding.

  • Streptavidin Incubation:

    • Prepare a solution of the streptavidin-fluorophore conjugate in Blocking/Binding Buffer at a concentration of 1-10 µg/mL.

    • Remove the blocking buffer and add the streptavidin solution to the surface.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Remove the streptavidin solution.

    • Wash the surface three times with Washing Buffer to remove any unbound streptavidin.

  • Detection:

    • Visualize the surface using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Visualizations

G cluster_prep Surface Preparation cluster_reaction Biotinylation Reaction cluster_post Post-Reaction cluster_capture Streptavidin Capture AzideSurface Azide-Functionalized Surface Incubation Incubation (2-4h, RT) AzideSurface->Incubation DBCO_Biotin This compound Solution DBCO_Biotin->Incubation Washing Washing (PBS, DI Water) Incubation->Washing BiotinylatedSurface Biotinylated Surface Washing->BiotinylatedSurface FinalSurface Functionalized Surface BiotinylatedSurface->FinalSurface Streptavidin Streptavidin Conjugate Streptavidin->FinalSurface

Caption: Experimental workflow for surface functionalization.

G cluster_reactants Reactants cluster_product Product Azide Azide-modified Surface (R-N3) Triazole Stable Triazole Linkage (Biotinylated Surface) Azide->Triazole SPAAC (Copper-Free Click Chemistry) DBCO_Biotin This compound DBCO_Biotin->Triazole

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

G cluster_surface Functionalized Surface cluster_cell Cellular Interaction BiotinSurface Biotinylated Surface Streptavidin Streptavidin BiotinSurface->Streptavidin High-Affinity Binding Ligand Bioactive Ligand Streptavidin->Ligand Conjugation CellSurfaceReceptor Cell Surface Receptor Ligand->CellSurfaceReceptor Binding SignalingCascade Intracellular Signaling Cascade CellSurfaceReceptor->SignalingCascade Activation CellularResponse Cellular Response (e.g., Adhesion, Proliferation) SignalingCascade->CellularResponse Leads to

Caption: Signaling pathway initiated by a functionalized surface.

References

Application Notes and Protocols for DBCO-NHCO-PEG2-Biotin in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG2-Biotin is a versatile chemical probe used for the biotinylation of azide-modified biomolecules and subsequent affinity-based purification. This reagent is central to modern biochemical and proteomic workflows, particularly for pull-down assays aimed at identifying and isolating binding partners of a specific target molecule.

The probe consists of three key components:

  • Dibenzocyclooctyne (DBCO): A reactive group that participates in a highly efficient and specific copper-free click chemistry reaction with azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal, meaning it proceeds with high yield in complex biological samples without interfering with native cellular processes.[1][2] The reaction is rapid, often completing within an hour at room temperature, and forms a stable, covalent triazole bond.[2][3]

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for capturing and purifying biotinylated molecules and their interaction partners.

  • PEG2 Linker: A short, hydrophilic polyethylene glycol spacer. This linker enhances the water solubility of the entire probe and the resulting conjugate, which helps to prevent aggregation and reduces non-specific binding during pull-down experiments.[4] The spacer also minimizes steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin.[5][6]

These features make this compound an excellent tool for converting an azide-labeled "bait" molecule into a biotinylated probe suitable for pull-down assays, enabling the selective enrichment and subsequent identification of "prey" proteins from complex mixtures like cell lysates.

Principle of the Pull-Down Assay

The pull-down assay using this compound is a multi-step process designed to isolate proteins or other biomolecules that interact with a specific bait molecule. The bait can be a protein, peptide, nucleic acid, or small molecule drug that has been metabolically, enzymatically, or chemically modified to contain an azide group.

The core principle involves three main stages:

  • Biotinylation via Copper-Free Click Chemistry: The azide-modified bait molecule is covalently labeled with this compound. The DBCO group on the reagent reacts specifically with the azide group on the bait to form a stable biotinylated bait-probe.[1]

  • Formation of Bait-Prey Complex: The biotinylated bait is incubated with a biological sample, typically a cell lysate, containing a pool of potential interaction partners ("prey"). Under appropriate conditions, the bait will bind to its specific prey molecules, forming a stable biotin-bait-prey complex.

  • Affinity Capture and Analysis: The mixture is then introduced to streptavidin-coated solid supports, such as magnetic or agarose beads. The high affinity of biotin for streptavidin ensures the efficient capture of the entire biotin-bait-prey complex onto the beads.[7] After a series of washes to remove non-specifically bound proteins, the prey proteins are eluted from the beads and identified using downstream analytical methods like Western blotting or mass spectrometry.

This methodology provides a robust and specific means to investigate molecular interactions, validate drug targets, and explore cellular signaling pathways.

Experimental Protocols

Protocol 1: Biotinylation of Azide-Modified Bait Molecule

This protocol describes the labeling of an azide-containing protein with this compound.

A. Materials

  • Azide-modified bait protein

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 7.0-7.5. Avoid buffers containing sodium azide, as it will compete with the reaction.[8]

  • Spin desalting columns or dialysis cassettes for purification.

B. Procedure

  • Prepare the Bait Molecule: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein solution contains interfering substances like sodium azide, they must be removed by dialysis or buffer exchange prior to the reaction.[8]

  • Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8] For example, to make a 10 mM solution of a 750 g/mol reagent, add 1334 µL of DMSO to 10 mg of the reagent.[6]

  • Reaction Setup: Add the this compound stock solution to the azide-modified protein solution. The recommended molar ratio of DBCO reagent to the azide-bait is typically between 1.5 and 3-fold molar excess of the DBCO reagent to ensure efficient labeling.[1]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or for 4-12 hours at 4°C with gentle mixing.[1] Longer incubation times may be required for very dilute protein solutions.[3]

  • Purification: After incubation, remove the excess, unreacted this compound from the biotinylated protein. This is a critical step to prevent free biotin from occupying binding sites on the streptavidin beads. Use a spin desalting column or dialysis against the reaction buffer to purify the conjugate.[1][8]

  • Quantification and Storage: Determine the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA). The biotinylated protein can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Pull-Down of Interacting Proteins

This protocol describes the use of the biotinylated bait to capture interacting prey proteins from a cell lysate.

A. Materials

  • Purified biotinylated bait protein (from Protocol 1)

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell Lysis Buffer (e.g., RIPA buffer, supplemented with protease and phosphatase inhibitors). Ensure the buffer does not contain biotin.

  • Wash Buffer (e.g., Lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 1X SDS-PAGE loading buffer for mass spectrometry or Western blot; or a high-salt buffer).

B. Procedure

  • Prepare Cell Lysate: Harvest and lyse cells using an appropriate lysis buffer to release total cellular proteins. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant, which contains the soluble "prey" proteins.

  • Prepare Streptavidin Beads: Resuspend the streptavidin beads in their storage buffer. Transfer the required amount of bead slurry to a fresh tube. Wash the beads 2-3 times with Wash Buffer to remove preservatives.

  • Immobilize Biotinylated Bait: Add the purified biotinylated bait protein to the washed streptavidin beads. Incubate for 1 hour at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.[9]

  • Block Beads (Optional but Recommended): After immobilizing the bait, wash the beads to remove any unbound bait. To block any remaining free biotin-binding sites on the streptavidin, incubate the beads with a solution of free biotin and then wash thoroughly.[7] This step prevents non-specific binding of endogenous biotinylated proteins from the lysate to the beads.

  • Bait-Prey Interaction: Add the cleared cell lysate (containing prey proteins) to the beads now coupled with the biotinylated bait. Incubate for 1-3 hours at 4°C with gentle rotation to allow for the formation of the bait-prey interaction complex.[7]

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose). Discard the supernatant. Wash the beads 3-5 times with cold Wash Buffer to remove non-specifically bound proteins. Increase wash stringency (e.g., by increasing salt or detergent concentration) if high background is observed.

  • Elution: After the final wash, remove all supernatant. Elute the bound prey proteins from the beads.

    • For Western Blotting: Add 1X SDS-PAGE loading buffer directly to the beads and boil for 5-10 minutes. The entire bait-prey complex will be eluted and denatured.

    • For Mass Spectrometry: Use a compatible elution method, such as a high-salt buffer, a low pH buffer (e.g., glycine-HCl), or on-bead digestion with trypsin.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the suspected prey protein, or by mass spectrometry for unbiased identification of all interacting partners.

Data Presentation

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueNotes
Biotinylation Reaction
DBCO-Biotin:Azide-Bait Molar Ratio1.5:1 to 3:1A molar excess of the DBCO reagent helps drive the reaction to completion.[1]
Bait Protein Concentration1 - 5 mg/mLHigher concentrations can improve reaction efficiency.
DBCO-Biotin Stock Solution10 mM in anhydrous DMSOPrepare fresh to avoid degradation of the DBCO group.[8]
Pull-Down Assay
Biotinylated Bait per Pull-Down1 - 5 µgThis should be optimized based on the expression level of the prey.[10]
Streptavidin Bead Slurry Volume20 - 50 µLDepends on the binding capacity of the beads.
Cell Lysate (Total Protein)0.5 - 1.0 mgThe amount can be adjusted based on the abundance of the target prey protein.
Table 2: Typical Incubation Conditions
StepTemperatureDuration
Biotinylation Reaction Room Temperature or 4°C2 - 4 hours (RT) or 4 - 12 hours (4°C)[1]
Bait Immobilization on Beads Room Temperature1 hour[9]
Bait-Prey Incubation 4°C1 - 3 hours
Washing Steps 4°C5 minutes per wash

Visualizations

G cluster_prep Phase 1: Probe Preparation cluster_capture Phase 2: Interaction & Capture cluster_analysis Phase 3: Analysis azide_bait Azide-Modified 'Bait' Molecule biotinylated_bait Biotinylated 'Bait' Probe azide_bait->biotinylated_bait Copper-Free Click Chemistry dbco_biotin This compound dbco_biotin->biotinylated_bait bait_prey_complex Bait-Prey Complex Formation biotinylated_bait->bait_prey_complex cell_lysate Cell Lysate (Containing 'Prey' Proteins) cell_lysate->bait_prey_complex strep_beads Streptavidin Beads captured_complex Capture on Beads strep_beads->captured_complex bait_prey_complex->captured_complex wash Wash Unbound Proteins captured_complex->wash elute Elute 'Prey' Proteins wash->elute analysis Analysis (Western Blot / Mass Spec) elute->analysis

Caption: Workflow for a pull-down assay using this compound.

Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

References

Biotinylation of Azide-Modified Biomolecules Using DBCO Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biotinylation of azide-modified biomolecules utilizing Dibenzocyclooctyne (DBCO) reagents. The method is based on the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This bioorthogonal reaction enables the efficient and specific conjugation of biotin to biomolecules in aqueous environments without the need for cytotoxic copper catalysts, making it ideal for applications involving live cells and sensitive biological samples.[1][2][3]

Introduction

The biotinylation of biomolecules is a fundamental technique in life sciences, enabling a wide range of applications from affinity purification and immunoassays to cellular imaging and drug targeting. The SPAAC reaction between an azide-functionalized biomolecule and a DBCO-containing biotinylation reagent offers a robust and versatile method for achieving this modification.[1][4] The reaction is characterized by its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage under mild conditions.[1][3]

Key Features of DBCO-Azide Biotinylation:

  • Biocompatible: The absence of a copper catalyst makes it suitable for in vivo and live-cell applications.[3][4]

  • High Efficiency: The reaction proceeds with high to near-quantitative yields, ensuring efficient labeling.[1]

  • Specificity: The DBCO group selectively reacts with azides, minimizing off-target reactions with other functional groups found in biomolecules.[3][4]

  • Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, are stable under typical biological conditions.[1][3]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature or 4°C in aqueous buffers.[1][3]

Chemical Principle and Workflow

The core of the methodology is the [3+2] cycloaddition reaction between the strained alkyne of the DBCO reagent and the azide group on the biomolecule. This reaction is driven by the ring strain of the cyclooctyne, which lowers the activation energy of the cycloaddition.[1]

Reaction Scheme: Biotinylation of an azide-modified biomolecule via SPAAC with a DBCO-biotin reagent.

cluster_reactants Reactants cluster_product Product Biomolecule Biomolecule-N₃ Product Biomolecule-Triazole-PEG-Biotin Biomolecule->Product + DBCO_Biotin DBCO-PEG-Biotin DBCO_Biotin->Product SPAAC (Copper-Free)

Caption: Chemical reaction for DBCO-mediated biotinylation.

The general experimental workflow involves the preparation of the azide-modified biomolecule, followed by the click reaction with the DBCO-biotin reagent, and subsequent purification and analysis of the biotinylated product.

Experimental Workflow: A generalized workflow for the biotinylation of azide-modified biomolecules.

G A Prepare Azide-Modified Biomolecule C SPAAC Reaction (Incubation) A->C B Prepare DBCO-Biotin Reagent Solution B->C D Purification of Biotinylated Biomolecule C->D E Analysis and Characterization D->E

Caption: General experimental workflow for biotinylation.

Quantitative Data Summary

The efficiency and kinetics of the SPAAC reaction can be influenced by the specific DBCO reagent, the nature of the azide-modified biomolecule, and the reaction conditions. The following table summarizes key quantitative parameters.

ParameterValue/RangeBiomolecule TypeNotesReference(s)
Molar Excess of DBCO-Biotin 1.5 - 3 foldProteinsA slight excess of the DBCO reagent is typically recommended.[1]
10 - 20 foldProteins with unnatural amino acidsHigher excess may be needed for site-specific incorporation.[5]
2 - 4 foldAntibodies (for oligo conjugation)Optimized for antibody-oligonucleotide conjugation.[3]
Reaction Time 2 - 12 hoursGeneral ProteinsTypical incubation time at room temperature.[1]
4 - 12 hoursSmaller DBCO-PEG conjugatesSmaller PEG chains may require longer incubation.[1]
12 - 24 hoursLarger DBCO-PEG conjugatesLarger PEG chains may require longer incubation.[1]
16 - 18 hoursAntibodiesLonger incubation at 4°C can increase yield.
Reaction Temperature 4 - 37 °CGeneralThe reaction is efficient across a range of temperatures.[1]
Room TemperatureGeneralCommonly used for convenience and efficiency.[1]
4 °CGeneralOvernight incubation at 4°C is a common alternative.
Reaction Rate Constant (k) 0.24 M⁻¹s⁻¹Benzyl azide with DBCODemonstrates the reactivity of DBCO with an aliphatic azide.[6]
0.033 M⁻¹s⁻¹Phenyl azide with DBCOReactivity can vary with the type of azide.[6]

Detailed Experimental Protocols

General Protocol for Biotinylation of an Azide-Modified Protein

This protocol provides a general procedure for the biotinylation of a protein that has been modified to contain an azide group.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7-9).[1]

  • DBCO-Biotin reagent (e.g., DBCO-PEG4-Biotin).

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).[7]

  • Purification system (e.g., size-exclusion chromatography columns or dialysis cassettes).[1]

  • Reaction tubes.

Procedure:

  • Prepare the Azide-Modified Protein:

    • Ensure the protein sample is in a buffer that does not contain azides or primary amines (e.g., Tris or glycine) if an NHS-ester DBCO reagent was used for a previous step.[1]

    • The protein concentration should ideally be between 1-5 mg/mL.[7]

  • Prepare the DBCO-Biotin Solution:

    • Shortly before use, prepare a stock solution of the DBCO-Biotin reagent in DMSO or DMF (e.g., 10 mM).[3][5] Vortex to ensure it is fully dissolved.[7]

  • Perform the SPAAC Reaction:

    • Add the desired molar excess of the DBCO-Biotin solution to the azide-modified protein solution. A 1.5 to 3-fold molar excess is a good starting point.[1]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect protein stability (typically <20%).[3]

    • Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C.[1][5] Longer incubation times can improve efficiency.[1]

  • Purify the Biotinylated Protein:

    • Remove the excess, unreacted DBCO-Biotin reagent using size-exclusion chromatography, dialysis, or spin filtration.[1][5] The choice of method will depend on the properties of the protein and the scale of the reaction.

  • Store the Biotinylated Protein:

    • Store the purified biotinylated protein at 2-8°C or as appropriate for the specific protein.[7]

Protocol for Site-Specific Biotinylation of a Protein with an Azide-Containing Unnatural Amino Acid

This protocol is adapted for proteins where an azide-containing unnatural amino acid (e.g., p-azido-L-phenylalanine, p-AzF) has been incorporated at a specific site.

Materials:

  • Purified protein containing p-AzF in PBS (pH 7.2).

  • DBCO-Biotin.

  • DMF or DMSO.

  • Amicon Ultra concentrator (10 kDa MWCO) or similar for buffer exchange and removal of excess reagent.[5]

Procedure:

  • Prepare Protein and Reagent:

    • Prepare a stock solution of 10 mM DBCO-biotin in DMF or DMSO.[5]

    • The protein concentration should be between 50-100 µM in PBS (pH 7.2).[5]

  • Labeling Reaction:

    • Add a 10-20-fold molar excess of DBCO-biotin to the protein solution.[5]

    • Incubate the mixture at room temperature for 2-4 hours or at 4°C overnight.[5]

  • Purification:

    • Remove excess DBCO-biotin by repeated washes with PBS (pH 7.2) using an Amicon Ultra concentrator.[5]

Analysis and Characterization of Biotinylated Biomolecules

Several methods can be used to confirm the successful biotinylation of the biomolecule.

  • SDS-PAGE Analysis: A shift in the molecular weight of the biotinylated protein compared to the unmodified protein can sometimes be observed on an SDS-PAGE gel, especially if a larger DBCO-PEG-Biotin reagent is used.[3]

  • Western Blot/ELISA: Biotinylated proteins can be detected using streptavidin or avidin conjugated to a reporter enzyme (e.g., HRP) or a fluorescent dye.[2][8]

  • Mass Spectrometry: ESI-MS can be used to determine the exact mass of the biotinylated protein, confirming the addition of the biotin moiety.[9]

  • UV-Vis Spectroscopy: The incorporation of DBCO can be quantified by measuring the absorbance at around 310 nm, which is characteristic of the DBCO group.[3][4] The decrease in this absorbance can be used to monitor the progress of the reaction.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency Insufficient molar excess of DBCO-Biotin.Increase the molar ratio of DBCO-Biotin to the azide-modified biomolecule.
Short reaction time.Increase the incubation time.[1]
Presence of azide in the buffer.Ensure all buffers are free of sodium azide, as it will compete with the azide on the biomolecule for the DBCO reagent.[1][3]
Inactive DBCO reagent.Use freshly prepared DBCO-Biotin solutions. Store stock solutions properly at -20°C, protected from light.[2][5]
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMSO or DMF low (e.g., <20%).[3]
Protein instability under reaction conditions.Optimize buffer conditions (pH, salt concentration). Perform the reaction at 4°C.
Non-specific Binding in Downstream Applications Incomplete removal of excess DBCO-Biotin.Ensure thorough purification of the biotinylated protein.
Aggregation of the biotinylated protein.The inclusion of a hydrophilic PEG spacer in the DBCO-Biotin reagent can help reduce aggregation.[1][3]

Conclusion

The biotinylation of azide-modified biomolecules using DBCO reagents via SPAAC is a powerful and reliable method for a wide range of research and development applications. Its bioorthogonality, efficiency, and mild reaction conditions make it a superior choice for labeling sensitive biological molecules. By following the detailed protocols and considering the quantitative data provided, researchers can successfully implement this technique to advance their scientific goals.

References

Revolutionizing Antibody-Drug Conjugate Synthesis: The Role of DBCO-NHCO-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this innovation. The precise and stable linkage of a potent cytotoxic payload to a monoclonal antibody is paramount for the efficacy and safety of these biotherapeutics. This application note details the use of DBCO-NHCO-PEG2-Biotin, a heterobifunctional linker, in the synthesis of ADCs. This linker leverages the power of copper-free click chemistry for bioorthogonal conjugation while incorporating a polyethylene glycol (PEG) spacer to enhance physicochemical properties and a biotin tag for versatile purification and detection strategies.

Principle of the Method

The synthesis of an ADC using this compound is a multi-step process that offers a high degree of control and specificity. The core of this methodology lies in the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry that is highly efficient and biocompatible.

The key components of the this compound linker and their respective functions are:

  • Dibenzocyclooctyne (DBCO): This strained alkyne readily and specifically reacts with an azide group without the need for a cytotoxic copper catalyst.[1][2][3] This bioorthogonal reaction ensures that the conjugation occurs only between the intended molecules, preserving the integrity and function of the antibody.

  • Polyethylene Glycol (PEG2) Spacer: The short, hydrophilic PEG2 spacer enhances the solubility of the linker and the resulting ADC.[2][4] This can help to prevent aggregation, a common challenge in ADC development, and can improve the pharmacokinetic profile of the conjugate.

  • Biotin: The biotin moiety provides a high-affinity binding site for avidin and streptavidin.[2][4][] This feature can be exploited for the efficient purification of the ADC using affinity chromatography, as well as for detection and imaging applications.[]

The general workflow for ADC synthesis using this linker involves two main stages:

  • Antibody and Payload Functionalization: The antibody is functionalized with an azide group, while the cytotoxic payload is functionalized with the this compound linker. Alternatively, the antibody can be functionalized with the DBCO linker, and the payload with an azide.

  • Copper-Free Click Chemistry Conjugation: The azide-modified component is then reacted with the DBCO-modified component. The SPAAC reaction forms a stable triazole linkage, covalently connecting the payload to the antibody.

Experimental Protocols

The following protocols provide a general framework for the synthesis and purification of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Azide-functionalized cytotoxic payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Streptavidin-agarose resin for purification

  • Elution buffer (e.g., high concentration biotin solution or a low pH buffer)

  • Size-Exclusion Chromatography (SEC) column for final purification and analysis

Protocol 1: Conjugation of Azide-Payload to DBCO-Functionalized Antibody

This protocol assumes the antibody is first functionalized with the this compound linker.

1.1 Antibody Functionalization with this compound-NHS Ester:

  • Note: This protocol requires the this compound to be activated with an N-hydroxysuccinimide (NHS) ester to react with primary amines (lysine residues) on the antibody. If starting with a non-activated linker, it must first be converted to an NHS ester.

  • Dissolve the this compound-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Adjust the pH of the antibody solution (typically 1-5 mg/mL in PBS) to 8.0-8.5.

  • Add a 5-20 fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted linker by buffer exchange using a desalting column or dialysis against PBS (pH 7.4).

1.2 Click Chemistry Conjugation:

  • Dissolve the azide-functionalized payload in DMSO to a stock concentration of 10 mM.

  • Add a 1.5-5 fold molar excess of the azide-payload to the DBCO-functionalized antibody.

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by analytical techniques like SEC-HPLC or LC-MS.

Protocol 2: Purification of the Biotinylated ADC

The biotin tag on the linker allows for efficient purification of the ADC using streptavidin affinity chromatography.[]

2.1 Binding to Streptavidin Resin:

  • Equilibrate the streptavidin-agarose resin with PBS (pH 7.4).

  • Load the conjugation reaction mixture onto the column.

  • Wash the column extensively with PBS to remove unconjugated payload and other impurities.

2.2 Elution of the ADC:

  • Elute the bound ADC from the resin. This can be achieved under denaturing conditions or, for a milder elution, by competitive displacement with a high concentration of free biotin.

  • Immediately buffer exchange the eluted ADC into a suitable formulation buffer.

Protocol 3: Characterization of the ADC

3.1 Drug-to-Antibody Ratio (DAR) Determination:

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. It can be determined by several methods:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the concentrations of each can be determined and the DAR calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.

  • Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the different ADC species, enabling accurate DAR determination.

3.2 Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, fragments, or unconjugated antibody.

Data Presentation

The following tables provide a summary of the key parameters and expected outcomes for the synthesis and characterization of an ADC using a DBCO-based linker. The values are representative and may vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Representative Reaction Parameters for ADC Synthesis

ParameterValueRationale
Antibody Concentration 1-10 mg/mLHigher concentrations can promote aggregation.
Linker:Antibody Molar Ratio 5:1 to 20:1Influences the final Drug-to-Antibody Ratio (DAR).
Payload:Antibody Molar Ratio 1.5:1 to 5:1A slight excess ensures efficient conjugation.
Reaction Buffer PBS (pH 7.4-8.5)Optimal for antibody stability and amine reactivity.
Reaction Temperature 4°C to 25°CLower temperatures can minimize side reactions.
Reaction Time 4-16 hoursDependent on the reactivity of the components.

Table 2: Expected ADC Characteristics

CharacteristicMethod of AnalysisExpected Result
Average DAR UV-Vis, HIC, LC-MS2 - 4
Purity (Monomer) SEC-HPLC> 95%
Aggregates SEC-HPLC< 5%
Endotoxin Levels LAL Assay< 0.5 EU/mg

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_modification Step 1: Functionalization cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization Antibody Antibody Click_Reaction SPAAC Click Chemistry Antibody->Click_Reaction DBCO-functionalized Payload Payload Payload->Click_Reaction Azide-functionalized DBCO_Linker This compound DBCO_Linker->Antibody Azide Azide Group Azide->Payload Purification Affinity & SEC Purification Click_Reaction->Purification Characterization DAR, Purity, etc. Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

ADC Mechanism of Action

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antibody + Linker + Payload Antigen Tumor Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Induces

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The use of the this compound linker represents a significant advancement in the field of ADC development. It combines the specificity and efficiency of copper-free click chemistry with the benefits of a hydrophilic PEG spacer and a versatile biotin handle. This combination allows for the creation of more homogeneous, stable, and well-characterized ADCs. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this innovative linker in the development of next-generation targeted cancer therapies.

References

Application Notes and Protocols for SPAAC Reactions with DBCO-NHCO-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing DBCO-NHCO-PEG2-Biotin in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This powerful, copper-free click chemistry reagent enables the efficient and specific biotinylation of azide-modified biomolecules under mild, biocompatible conditions. The following sections offer comprehensive experimental protocols, quantitative data for reaction optimization, and troubleshooting guidance to facilitate the successful implementation of this technology in your research and development workflows.

Introduction to SPAAC with this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1][2] This reaction proceeds rapidly and with high specificity in aqueous environments and under physiological conditions, eliminating the need for cytotoxic copper catalysts.[1][2] this compound is a versatile reagent featuring a DBCO group for SPAAC, a biotin moiety for strong binding to streptavidin and avidin, and a hydrophilic PEG2 spacer to improve solubility.[3][4] This combination makes it an ideal tool for a wide range of applications, including bioconjugation, live-cell labeling, in vivo imaging, and targeted drug delivery.[1][2]

Quantitative Data for SPAAC Reaction Optimization

The efficiency of SPAAC reactions is influenced by several factors, including buffer composition, pH, temperature, and the steric environment of the reacting molecules. The following tables summarize key quantitative data to aid in the optimization of your experimental setup.

Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹)

Buffer (pH)Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosideSulfo-DBCO-amine + 3-azido-L-alanine
PBS (pH 7)0.32–0.85[3][5]Data not specified
HEPES (pH 7)0.55–1.22[3][5]Data not specified
DMEM0.59–0.97[1][4]0.27–0.77[1][4]
RPMI0.27–0.77[1][4]Data not specified

Note: Higher pH values generally increase SPAAC reaction rates, though this can be buffer-dependent.[3]

Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs

DBCO ConstructReactant AzideBufferRate Constant (M⁻¹s⁻¹)
Sulfo-DBCO-amineModel AzidesVarious0.27 - 1.22[3]
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo-DBCO-amine[3]
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37[1][3]

Note: The presence of a PEG linker can enhance reaction rates by reducing steric hindrance, as demonstrated by the faster rate of DBCO-PEG5-Trastuzumab compared to DBCO-Trastuzumab.[1][3]

Table 3: General Second-Order Rate Constants for DBCO Derivatives

Cyclooctyne DerivativeTypical Second-Order Rate Constant (M⁻¹s⁻¹)
DBCO Derivatives~0.1 - 2.0[3]

Experimental Protocols

Here, we provide detailed protocols for common applications of this compound.

Protocol 1: General Bioconjugation of a DBCO-functionalized Molecule to an Azide-Modified Biomolecule

This protocol outlines a general workflow for conjugating this compound to an azide-modified protein.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein)

  • Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES, pH 7.0-7.5. Avoid buffers containing sodium azide.[3][6]

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[7]

    • Prepare the azide-modified biomolecule in the chosen reaction buffer. For antibody labeling, a starting concentration of 1 mg/mL is often recommended.[3]

  • Conjugation Reaction:

    • Add the this compound stock solution to the azide-modified biomolecule. A 1.5- to 10-fold molar excess of the DBCO reagent is a common starting point.[8]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is low (typically <10-15%) to prevent precipitation of the biomolecule.[3]

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight (at least 12 hours).[3][9]

  • Reaction Quenching (Optional):

    • If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess DBCO.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[7]

  • Analysis and Storage:

    • Confirm conjugation using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

    • Store the biotinylated biomolecule at 2-8°C. For long-term storage, consider adding a preservative like sodium azide after the reaction is complete.[9]

Protocol 2: Labeling of Live Cells with this compound

This protocol describes the labeling of azide-modified cell surface glycans with this compound for fluorescence microscopy.

Materials:

  • Azide-labeled live cells (metabolically labeled with an azide-containing sugar, e.g., Ac4ManNAz)

  • This compound conjugated to a fluorescent dye

  • Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation:

    • Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[10]

  • Labeling:

    • Dilute the fluorescently labeled this compound conjugate in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).[10]

    • Add the labeling solution to the cells and incubate for 1-2 hours at 37°C in a CO₂ incubator.[10]

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound conjugate.[10]

  • Imaging:

    • Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope using the appropriate filter sets for the chosen fluorophore.[10]

Protocol 3: Affinity Pull-Down Assay using Biotinylated Proteins

This protocol describes the use of a biotinylated "bait" protein, prepared using this compound, to capture and identify interacting "prey" proteins from a cell lysate.

Materials:

  • Biotinylated "bait" protein (from Protocol 1)

  • Cell lysate containing putative "prey" proteins

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Lysis Buffer (e.g., RIPA buffer)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

  • Immobilization of Bait Protein:

    • Wash the streptavidin beads/resin with wash buffer.

    • Incubate the biotinylated "bait" protein with the streptavidin beads/resin to allow for immobilization.

    • Wash the beads/resin to remove any unbound "bait" protein.

  • Binding of Prey Proteins:

    • Incubate the immobilized "bait" protein with the cell lysate to allow for the binding of "prey" proteins.

    • Wash the beads/resin extensively to remove non-specifically bound proteins.

  • Elution of Interacting Proteins:

    • Elute the "bait-prey" protein complexes from the beads/resin using the chosen elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting "prey" proteins.

Mandatory Visualizations

experimental_workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: SPAAC Reaction cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis & Application azide_prep Prepare Azide-Modified Biomolecule mix Mix Reactants in Reaction Buffer azide_prep->mix dbco_prep Prepare this compound Stock Solution dbco_prep->mix incubate Incubate (RT or 4°C) mix->incubate purify Remove Excess DBCO Reagent (Desalting/Dialysis) incubate->purify analyze Confirm Conjugation (SDS-PAGE, MS) purify->analyze application Downstream Applications (e.g., Pull-down Assay) analyze->application

Caption: Experimental workflow for SPAAC bioconjugation.

pulldown_workflow cluster_bait_prep Bait Preparation cluster_immobilization Immobilization cluster_binding Prey Binding cluster_elution_analysis Elution & Analysis biotinylation Biotinylate 'Bait' Protein (via SPAAC Reaction) immobilize Immobilize Biotinylated 'Bait' on Streptavidin Beads biotinylation->immobilize wash1 Wash Beads immobilize->wash1 bind Incubate Beads with Cell Lysate wash1->bind cell_lysis Prepare Cell Lysate ('Prey' Proteins) cell_lysis->bind wash2 Wash Beads Extensively bind->wash2 elute Elute Bound Proteins wash2->elute analyze Analyze Eluted Proteins (SDS-PAGE, Western, MS) elute->analyze

Caption: Workflow for an affinity pull-down assay.

References

Application Notes and Protocols for Glycoprotein Labeling using DBCO-NHCO-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DBCO-NHCO-PEG2-Biotin for the selective labeling of glycoproteins. This method utilizes a two-step bioorthogonal chemistry approach: metabolic incorporation of an azide-functionalized sugar followed by a highly specific copper-free click chemistry reaction with the DBCO (Dibenzocyclooctyne) moiety of the biotinylation reagent. The inclusion of a hydrophilic PEG2 spacer enhances solubility and minimizes steric hindrance, making it an ideal tool for various applications in glycobiology, proteomics, and drug development.[1][2][3]

Principle of the Method

The labeling strategy involves two key stages:

  • Metabolic Glycoengineering: Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). Cellular enzymes process this unnatural sugar and incorporate it into the glycan chains of newly synthesized glycoproteins as azido-sialic acid.[4][5] This introduces a bioorthogonal azide handle onto the cell surface glycoproteins.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified glycoproteins are then treated with this compound. The strained alkyne (DBCO) on the biotin reagent reacts specifically and covalently with the azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[6][7] This results in the highly selective biotinylation of the target glycoproteins.

Product Specifications

A clear understanding of the reagent's properties is crucial for successful experimental design.

PropertySpecification
Full Name Dibenzocyclooctyne-NHCO-Polyethylene Glycol-Biotin
Synonyms DBCO-PEG2-Biotin, Azadibenzocyclooctyne-PEG2-Biotin conjugate
Molecular Formula C35H43N5O6S[1][3][8][9]
Molecular Weight 661.81 g/mol [3][8][9]
Purity >95%[1][8][9]
Appearance Viscous Liquid or solid[3]
Solubility Soluble in DMSO, DMF, and DCM[1]
Storage Store at -20°C, protected from light and moisture.[1][2][8]

Experimental Protocols

Detailed methodologies for the key experimental stages are provided below.

Protocol 1: Metabolic Labeling of Live Cells with Ac4ManNAz

This protocol describes the introduction of azide groups into cell surface sialoglycans.

Materials:

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Cell line of interest and appropriate culture medium

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to prepare a stock solution of 10-50 mM. Store the stock solution at -20°C.

  • Cell Seeding: Seed cells in the desired culture vessel and allow them to adhere and reach the desired confluency.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 10-50 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.[5] For sensitive cell lines, a lower concentration of 10 µM is recommended to minimize potential physiological effects.[4][10]

  • Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The incubation time can be optimized to achieve the desired labeling efficiency.[5]

  • Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.

Protocol 2: Labeling of Azide-Modified Glycoproteins with this compound

This protocol details the copper-free click chemistry reaction to biotinylate the azide-labeled glycoproteins.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO or DMF

  • PBS or other suitable azide-free buffer (e.g., serum-free cell culture medium)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

  • Prepare Labeling Solution: Dilute the this compound stock solution in an appropriate buffer to the desired final concentration. A typical starting concentration is 20-50 µM.[5] The optimal molar excess of the DBCO reagent to the azide groups on the cell surface is typically between 1.5:1 to 3:1.[11]

  • Click Reaction: Add the labeling solution to the azide-labeled cells.

  • Incubation: Incubate the cells for 1-12 hours at room temperature (20-25°C) or 37°C.[6][11] The reaction can also be performed overnight at 4°C to minimize potential effects on sensitive biological samples.[11] Higher temperatures and longer incubation times can increase the reaction yield.[11]

  • Washing: After incubation, wash the cells three times with PBS to remove any unreacted this compound. The glycoproteins on the cell surface are now biotinylated and ready for downstream applications.

Protocol 3: Enrichment of Biotinylated Glycoproteins using Streptavidin Beads

This protocol describes the capture and enrichment of biotinylated glycoproteins for subsequent analysis, such as mass spectrometry.

Materials:

  • Biotinylated cells (from Protocol 2)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Streptavidin-conjugated magnetic beads or agarose resin[12]

  • Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.4, or a buffer containing excess free biotin)[13]

Procedure:

  • Cell Lysis: Lyse the biotinylated cells using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

  • Bead Preparation: Resuspend the streptavidin beads and wash them three times with the binding/wash buffer according to the manufacturer's instructions.[12]

  • Binding: Add the cell lysate to the prepared streptavidin beads. Incubate for at least 30 minutes at room temperature or overnight at 4°C with gentle rotation to allow the biotinylated glycoproteins to bind to the beads.[12]

  • Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads extensively with the binding/wash buffer to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., including high salt concentrations or mild detergents) can be performed to minimize background.

  • Elution: Elute the bound glycoproteins from the beads. This can be achieved by:

    • Denaturing Elution: Resuspend the beads in a denaturing elution buffer (e.g., SDS-containing buffer) and heat at 95°C for 5-10 minutes.[13]

    • Competitive Elution: Resuspend the beads in a buffer containing a high concentration of free biotin.

  • Downstream Analysis: The eluted glycoproteins are now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the experimental protocols.

Table 1: Metabolic Labeling with Ac4ManNAz

ParameterRecommended RangeNotesReferences
Ac4ManNAz Concentration 10 - 75 µMOptimal concentration is cell-type dependent. Higher concentrations may affect cell physiology.[5][14]
Incubation Time 1 - 3 daysCan be optimized for desired labeling efficiency.[4][5]

Table 2: DBCO-Biotin Click Chemistry Reaction

ParameterRecommended RangeNotesReferences
This compound Concentration 20 - 50 µMA molar excess of 1.5:1 to 3:1 (DBCO:Azide) is recommended.[5][11]
Reaction Temperature 4°C - 37°CHigher temperatures increase the reaction rate.[6][11]
Reaction Time 1 - 12 hoursLonger incubation can improve yield, especially at lower temperatures.[11][15]

Visualizations

The following diagrams illustrate the key processes involved in glycoprotein labeling with this compound.

Glycoprotein_Labeling_Workflow cluster_0 Metabolic Labeling cluster_1 Click Chemistry cluster_2 Enrichment & Analysis Live_Cells Live Cells Labeled_Cells Cells with Azide- Modified Glycoproteins Live_Cells->Labeled_Cells Metabolic Incorporation Ac4ManNAz Ac4ManNAz (Azido Sugar) Ac4ManNAz->Live_Cells Incubation (1-3 days) Biotinylated_Cells Cells with Biotinylated Glycoproteins Labeled_Cells->Biotinylated_Cells SPAAC Reaction DBCO_Biotin This compound DBCO_Biotin->Labeled_Cells Incubation (1-12 hours) Cell_Lysis Cell Lysis Biotinylated_Cells->Cell_Lysis Streptavidin_Beads Streptavidin Beads Cell_Lysis->Streptavidin_Beads Binding Enriched_Glycoproteins Enriched Biotinylated Glycoproteins Streptavidin_Beads->Enriched_Glycoproteins Elution Downstream_Analysis Downstream Analysis (MS, WB, etc.) Enriched_Glycoproteins->Downstream_Analysis

Caption: Experimental workflow for glycoprotein labeling.

SPAAC_Reaction cluster_glycoprotein Azide-Modified Glycoprotein cluster_reagent This compound cluster_product Labeled Glycoprotein Glycoprotein Glycoprotein-N₃ Labeled_Glycoprotein Glycoprotein-Triazole-PEG-Biotin Glycoprotein->Labeled_Glycoprotein + DBCO_Biotin DBCO-PEG-Biotin DBCO_Biotin->Labeled_Glycoprotein Strain-Promoted [3+2] Cycloaddition (Copper-Free)

Caption: SPAAC chemical reaction diagram.

References

Troubleshooting & Optimization

Optimizing DBCO-NHCO-PEG2-Biotin Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving DBCO-NHCO-PEG2-Biotin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar ratio of this compound to my azide-containing molecule?

A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if your azide-functionalized molecule is particularly precious or in limited supply, this ratio can be inverted. For conjugations involving antibodies and small molecules, a molar excess of 1.5 to 10 equivalents of one component can be used to improve efficiency, with 7.5 equivalents being a good starting point.[2]

Q2: What are the optimal temperature and duration for the reaction?

A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1][2] Higher temperatures generally result in faster reaction rates.[2] Typical reaction times are between 4 to 12 hours at room temperature.[2] For sensitive biomolecules or to enhance stability, the reaction can be performed overnight at 4°C. In some instances, incubation for up to 48 hours may be necessary to maximize the yield.[2]

Q3: Which solvents are compatible with the this compound reaction?

A3: this compound is soluble in DMSO, DCM, and DMF.[3] The copper-free click chemistry reaction is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF.[2] For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to prevent the precipitation of proteins.[2][4]

Q4: How does pH affect the reaction?

A4: The pH of the reaction mixture can have a significant effect on the reaction rate.[5] While the strain-promoted azide-alkyne cycloaddition (SPAAC) is tolerant to a range of buffer conditions, it is generally recommended to perform the reaction at a pH between 7 and 8. Some studies have shown that certain buffers, like HEPES at pH 7, may provide higher reaction rates compared to PBS at the same pH.

Q5: Can I use buffers containing sodium azide?

A5: No, you should avoid using buffers that contain sodium azide, as the azide in the buffer will react with the DBCO group, thereby inhibiting the desired conjugation to your azide-functionalized molecule.[1][4]

Q6: How can I monitor the progress of my reaction?

A6: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. You can monitor the progress of the reaction by observing the decrease in this absorbance over time as the DBCO reagent is consumed.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Degraded DBCO Reagent: DBCO reagents can degrade over time, especially if not stored properly or if exposed to moisture.Use fresh reagents. Ensure that the reagent is brought to room temperature before opening to prevent condensation. Store at –20 °C in a sealed, light- and moisture-protected container.[6]
Suboptimal Molar Ratio: An inappropriate ratio of DBCO to azide can lead to incomplete reaction.Optimize the molar ratio of your reactants. A common starting point is a 1.5 to 3-fold molar excess of the less critical component.[1][2]
Low Reactant Concentration: Very low concentrations of reactants can lead to extremely slow reaction kinetics.If possible, increase the concentration of the reactants. For reactions with nanoparticles at very low molar concentrations, consider a test reaction with a higher concentration of a less expensive, more reactive dye to confirm reaction viability.
Steric Hindrance: Bulky molecules or functional groups near the azide or DBCO can physically block the reactive sites, slowing down or preventing the reaction.If steric hindrance is suspected, consider using a DBCO reagent with a longer PEG spacer to increase the distance between the reactive moiety and the bulky group.
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.Ensure that both reactants are fully dissolved. If necessary, use a co-solvent like DMSO or DMF, keeping the final concentration below 20% for protein-based reactions to avoid denaturation.[2][4]
Presence of Side Products Reaction with Buffer Components: Use of buffers containing primary amines (e.g., Tris, glycine) or sodium azide should be avoided.Use a non-reactive buffer such as PBS or HEPES at a pH between 7 and 8.
Instability of Reactants: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments.Maintain a neutral to slightly basic pH throughout the reaction.
Difficulty in Purification Excess Unreacted Reagents: A large excess of one reactant can complicate the purification of the final conjugate.Optimize the molar ratio to be as close to stoichiometric as possible while still driving the reaction to completion. Use appropriate purification methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general guideline for conjugating this compound to an azide-functionalized molecule. Optimization may be required for your specific application.

1. Reagent Preparation:

  • Azide-Containing Molecule: Dissolve your azide-containing molecule in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.

  • This compound: Prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-100 mM.[6]

2. Reaction Setup:

  • In a microcentrifuge tube, combine the solution of your azide-containing molecule with the this compound stock solution.

  • The final concentration of each reactant should typically be in the range of 50-500 µM.

  • Use a slight molar excess (e.g., 1.5-3 equivalents) of this compound relative to the azide-containing molecule to drive the reaction.

  • If using an organic co-solvent, ensure the final percentage is kept as low as possible (ideally under 20%) to maintain the stability of biomolecules.

3. Incubation:

  • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C overnight.[2]

  • If either of the molecules is light-sensitive, protect the reaction from light.

4. Monitoring (Optional):

  • To monitor the reaction progress, you can measure the decrease in absorbance at ~310 nm, which corresponds to the consumption of the DBCO group.[2][4]

5. Purification:

  • Once the reaction is complete, purify the conjugate using a suitable method to remove unreacted starting materials. Common methods include:

    • Size-exclusion chromatography

    • Dialysis

    • Affinity chromatography (e.g., using streptavidin resin to capture the biotinylated product)

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_analysis 3. Analysis & Purification cluster_product 4. Final Product azide_prep Dissolve Azide-Molecule in Reaction Buffer mix Combine Reactants (1.5-3x DBCO excess) azide_prep->mix dbco_prep Dissolve this compound in DMSO/DMF dbco_prep->mix incubate Incubate (4-12h @ RT or overnight @ 4°C) mix->incubate monitor Monitor Reaction (Optional, Abs @ 310nm) incubate->monitor purify Purify Conjugate (SEC, Dialysis, or Affinity) monitor->purify final_product Purified Biotinylated Conjugate purify->final_product

Caption: Experimental workflow for this compound conjugation.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product dbco This compound product Stable Triazole Linkage (Biotinylated Conjugate) dbco->product azide Azide-Functionalized Molecule azide->product conditions Aqueous Buffer (pH 7-8) +/- Organic Co-solvent 4-37°C conditions->product

Caption: Logical relationship of reactants and conditions in the reaction.

References

Common issues with DBCO-NHCO-PEG2-Biotin solubility.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-NHCO-PEG2-Biotin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bioconjugation reagent that incorporates three key functional components:

  • DBCO (Dibenzocyclooctyne): This group enables copper-free click chemistry, a highly efficient and bioorthogonal reaction, with azide-containing molecules.

  • PEG2 (a short polyethylene glycol spacer): The two-unit PEG spacer enhances the hydrophilicity of the molecule, which can help to reduce aggregation of the conjugated biomolecules.[1][2]

  • Biotin: This vitamin has a high affinity for streptavidin and avidin, making it a popular tag for purification and detection.

Its primary application is in the biotinylation of azide-modified molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, commonly known as copper-free click chemistry. This is particularly useful in bioconjugation, drug delivery, and the development of diagnostic probes.

Q2: What are the recommended solvents for dissolving this compound?

This compound is readily soluble in common organic solvents.[1][2] For experimental use, it is recommended to first prepare a stock solution in a dry, water-miscible organic solvent.

SolventRecommended Use
Dimethyl sulfoxide (DMSO)Ideal for creating concentrated stock solutions. Ensure the DMSO is anhydrous to prevent hydrolysis.
Dimethylformamide (DMF)Another suitable option for preparing stock solutions. Use of an anhydrous grade is recommended.
Dichloromethane (DCM)Can be used for solubilization, particularly in organic synthesis applications.

Q3: How should I store this compound?

For long-term stability, this compound should be stored at -20°C.[1][2] It is also advisable to protect it from moisture and light. When preparing to use the reagent, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can reduce its reactivity. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several weeks, though for optimal performance, fresh solutions are always recommended.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous reaction buffer (e.g., PBS).

Possible Cause: this compound has limited solubility in aqueous buffers due to the hydrophobic nature of the DBCO and biotin moieties, even with the presence of the short PEG2 spacer.

Solutions:

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF.

  • Stepwise Addition: Add the organic stock solution dropwise to your aqueous buffer while gently vortexing. This gradual addition can help to prevent immediate precipitation.

  • Limit Organic Solvent Concentration: Aim to keep the final concentration of the organic solvent in your reaction mixture below 20% to avoid denaturation of proteins or other sensitive biomolecules.

  • Consider a Longer PEG Spacer: If solubility in aqueous buffers is a critical issue for your application, consider using a DBCO-biotin reagent with a longer PEG spacer (e.g., PEG4 or PEG12), as these have improved water solubility.

Issue 2: Low or no yield of my biotinylated product.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inactive DBCO Reagent Ensure the this compound has been stored correctly at -20°C and protected from moisture and light. Prepare fresh stock solutions in anhydrous DMSO or DMF.
Presence of Azides in the Reaction Buffer Avoid using buffers containing sodium azide, as it will react with the DBCO group and inhibit the desired conjugation reaction. If necessary, perform a buffer exchange using dialysis or a desalting column prior to the reaction.
Suboptimal Molar Ratio of Reactants For efficient conjugation, it is often recommended to use a molar excess of one of the reactants. A common starting point is to use a 1.5 to 10-fold molar excess of the this compound to the azide-modified molecule. This may require optimization for your specific system.
Insufficient Reaction Time or Temperature Copper-free click chemistry reactions are generally efficient at room temperature. A typical reaction time is 4-12 hours. For sensitive biomolecules, the reaction can be performed at 4°C, but may require a longer incubation time (e.g., overnight).

Experimental Protocols

Protocol: Biotinylation of an Azide-Modified Antibody

This protocol provides a general workflow for the biotinylation of an antibody that has been previously functionalized with azide groups.

1. Materials:

  • Azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting columns for buffer exchange

  • Reaction tubes

2. Procedure:

  • Buffer Exchange: If the antibody solution contains sodium azide or other incompatible components, perform a buffer exchange into an appropriate reaction buffer (e.g., PBS, pH 7.4).

  • Prepare this compound Stock Solution: Dissolve the required amount of this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Reaction Setup:

    • Adjust the concentration of the azide-modified antibody to 1-5 mg/mL in the reaction buffer.

    • Add a 5- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution. Add the stock solution dropwise while gently mixing.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification: Remove the excess, unreacted this compound using a desalting column or dialysis.

  • Characterization: Confirm the biotinylation of the antibody using appropriate methods, such as a HABA assay or a Western blot with streptavidin-HRP.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: this compound Solubility Issue check_solvent Is the reagent dissolved in an organic solvent first? start->check_solvent dissolve_organic Dissolve in anhydrous DMSO or DMF check_solvent->dissolve_organic No add_dropwise Add stock solution dropwise to aqueous buffer with mixing check_solvent->add_dropwise Yes dissolve_organic->add_dropwise check_organic_conc Is the final organic solvent concentration <20%? add_dropwise->check_organic_conc adjust_conc Adjust volumes to reduce organic solvent percentage check_organic_conc->adjust_conc No still_insoluble Still experiencing precipitation? check_organic_conc->still_insoluble Yes adjust_conc->add_dropwise consider_alt Consider using a DBCO-Biotin reagent with a longer PEG spacer (e.g., PEG4, PEG12) still_insoluble->consider_alt Yes success Solubility issue resolved still_insoluble->success No G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis azide_ab Azide-Modified Antibody mix Mix Antibody and DBCO-Biotin azide_ab->mix dbco_biotin This compound dissolve_dbco Dissolve in Anhydrous DMSO dbco_biotin->dissolve_dbco dissolve_dbco->mix incubate Incubate (4-12h RT or overnight 4°C) mix->incubate purify Purify (Desalting Column/Dialysis) incubate->purify analyze Characterize (HABA/Western Blot) purify->analyze end_product Biotinylated Antibody analyze->end_product

References

Technical Support Center: Preventing Non-specific Binding of Biotinylated Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with non-specific binding of biotinylated probes in various applications, including Immunohistochemistry (IHC), ELISAs, and Western Blotting.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of biotinylated probes?

Non-specific binding refers to the attachment of biotinylated probes or streptavidin/avidin conjugates to unintended targets within a sample, leading to high background signal and potentially false-positive results.[1][2] This can obscure the true signal from the target of interest and reduce the overall sensitivity and accuracy of an assay.

Q2: What are the common causes of high background staining with biotinylated probes?

Several factors can contribute to high background staining:

  • Endogenous Biotin: Many tissues and cells naturally contain biotin, particularly in the liver, kidney, spleen, heart, and brain.[3] This endogenous biotin can be bound by streptavidin- or avidin-based detection systems, leading to non-specific signals.[1][4]

  • Hydrophobic Interactions: Proteins can non-specifically adhere to surfaces through hydrophobic interactions, causing background staining.

  • Ionic Interactions: Charged molecules in the sample can interact with the probe or detection reagents.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the tissue, membrane, or plate is a primary cause of high background.[5]

  • High Antibody Concentration: Using too much primary or secondary antibody can lead to increased non-specific binding.[2][6]

  • Contamination: Contamination of reagents, buffers, or samples can introduce substances that contribute to background noise.[7][8]

Q3: How can I determine if my sample has high levels of endogenous biotin?

A simple control experiment can help determine if endogenous biotin is the source of high background. Incubate a sample section directly with the streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and the substrate. If a signal develops in the absence of the biotinylated probe, it indicates the presence of endogenous biotin.[1][3]

Troubleshooting Guides

Issue 1: High background staining in Immunohistochemistry (IHC)

Possible Cause Troubleshooting Steps
Endogenous Biotin Pre-treat the tissue with an avidin/biotin blocking kit before applying the primary antibody.[1][9][10] This involves a two-step process: first incubating with avidin to bind to endogenous biotin, followed by an incubation with free biotin to saturate the biotin-binding sites on the avidin.[3][4]
Insufficient Protein Blocking Increase the concentration or incubation time of the protein-based blocking solution (e.g., normal serum, BSA).[6] The serum used for blocking should be from the same species as the secondary antibody host.[1]
Hydrophobic Interactions Include non-ionic detergents like Triton X-100 or Tween 20 in the blocking and wash buffers to reduce non-specific hydrophobic binding.
Primary Antibody Concentration Too High Optimize the primary antibody concentration by performing a titration experiment to find the optimal dilution that provides a good signal-to-noise ratio.[6]
Secondary Antibody Cross-reactivity Use a secondary antibody that has been pre-adsorbed against the species of the sample tissue to minimize cross-reactivity.

Issue 2: High background in ELISA

Possible Cause Troubleshooting Steps
Insufficient Blocking Increase the blocking incubation time or try a different blocking agent. Normal serum (5-10%) from the species of the secondary antibody is often effective. Adding a non-ionic detergent like Tween 20 to the blocking buffer can also help.[8]
Inadequate Washing Increase the number of wash steps and the volume of wash buffer between each incubation to effectively remove unbound reagents.[7]
High Antibody Concentration Titrate the biotinylated primary or secondary antibody to determine the optimal concentration that minimizes background while maintaining a strong signal.
Contaminated Reagents Prepare fresh buffers and reagent solutions. Ensure that pipette tips are changed between reagents to avoid cross-contamination.[7][8]
Substrate Incubation Time Reduce the substrate incubation time if the color development is too rapid and intense in all wells.

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking for IHC

This protocol is designed to block endogenous biotin in tissue sections before the application of a biotinylated primary antibody.

Materials:

  • Avidin Solution (e.g., 0.1 mg/mL in wash buffer)[4]

  • Biotin Solution (e.g., 0.5 mg/mL in wash buffer)[4]

  • Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)

  • Protein-based blocker (e.g., normal serum or BSA)[4]

Procedure:

  • Perform deparaffinization and rehydration of the tissue sections as per standard protocols.

  • Conduct antigen retrieval if required.

  • Block with a protein-based blocker for 15-30 minutes at room temperature to reduce non-specific protein binding.[4]

  • Rinse with Wash Buffer.

  • Incubate the sections with the Avidin Solution for 15 minutes at room temperature.[3]

  • Wash the sections three times for 10 minutes each with Wash Buffer.[4]

  • Incubate the sections with the Biotin Solution for 15 minutes at room temperature.[3]

  • Wash the sections three times for 10 minutes each with Wash Buffer.[4]

  • Proceed with the primary antibody incubation step of your standard IHC protocol.

Protocol 2: Optimizing Blocking Buffers for Reduced Non-specific Binding

This protocol provides a framework for testing different blocking agents to identify the most effective one for your specific assay.

Materials:

  • A panel of blocking buffers to test (e.g., 5% non-fat dry milk in TBS-T, 5% BSA in TBS-T, 10% normal serum in TBS-T, commercial blocking buffers).

  • Your standard assay reagents (biotinylated probe, streptavidin conjugate, substrate).

  • Control samples (positive and negative).

Procedure:

  • Prepare your samples (e.g., coat ELISA plate, prepare tissue sections, run Western blot).

  • Divide your samples into groups, with each group to be treated with a different blocking buffer.

  • Incubate each group with its respective blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Proceed with the rest of your standard assay protocol, ensuring all other steps are identical across all groups.

  • Compare the signal-to-noise ratio for each blocking buffer. The optimal blocker will yield a strong signal in the positive control and minimal signal in the negative control.[1]

Visualizations

cluster_0 Cause of Non-Specific Binding Endogenous Biotin Endogenous Biotin Streptavidin-HRP Streptavidin-HRP Endogenous Biotin->Streptavidin-HRP Binds directly Signal Signal Streptavidin-HRP->Signal Generates Signal Biotinylated Probe Biotinylated Probe Biotinylated Probe->Streptavidin-HRP Binds to biotin Target Antigen Target Antigen Biotinylated Probe->Target Antigen Binds specifically

Caption: Mechanism of specific vs. non-specific binding.

start Start protein_block 1. Protein Block (e.g., Normal Serum, BSA) start->protein_block wash1 Wash protein_block->wash1 avidin_inc 2. Incubate with Avidin wash1->avidin_inc wash2 Wash avidin_inc->wash2 biotin_inc 3. Incubate with Biotin wash2->biotin_inc wash3 Wash biotin_inc->wash3 primary_ab 4. Proceed with Biotinylated Primary Antibody wash3->primary_ab end End primary_ab->end

Caption: Workflow for endogenous biotin blocking.

References

Troubleshooting Low Yield in DBCO Conjugation Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DBCO (Dibenzocyclooctyne) conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low-yield outcomes and to answer frequently asked questions regarding this powerful bioconjugation technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no yield in a DBCO conjugation reaction?

Low or no conjugation yield can be attributed to several factors:

  • Suboptimal Reagent Concentration: The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is a second-order reaction, meaning its rate is dependent on the concentrations of both the DBCO and azide-containing molecules. Low concentrations can lead to significantly slower reaction rates.[1]

  • Degradation of Reagents: DBCO reagents, particularly DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[2] Improper storage of either the DBCO or azide-functionalized molecule can also lead to degradation.[2] DBCO-functionalized antibodies can lose reactivity over time due to oxidation and the addition of water to the triple bond, even when stored at -20°C for up to a month.[3][4]

  • Incorrect Molar Ratio: An inappropriate molar ratio of DBCO to azide-containing molecules can limit the reaction.[2]

  • Suboptimal Reaction Conditions: Factors such as inappropriate buffer composition (e.g., presence of sodium azide), incorrect pH, or insufficient incubation time can negatively impact conjugation efficiency.[2]

  • Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide moieties from coming into close enough proximity to react.[2]

  • Precipitation of Reactants: DBCO is inherently hydrophobic. Attaching too many DBCO molecules to a protein can cause it to precipitate out of solution, thereby halting the reaction.[2]

Q2: How can I confirm that my biomolecules are properly labeled with DBCO and azide?

Before proceeding with the conjugation reaction, it is crucial to confirm the successful labeling of both biomolecules. The degree of DBCO incorporation can be determined by measuring the absorbance of the purified conjugate at ~310 nm.[5][6] For antibodies, the average number of conjugated DBCO molecules per antibody can be calculated using UV-Vis spectroscopy.[4] Alternatively, techniques like MALDI-TOF mass spectrometry can be used to confirm the mass shift corresponding to the addition of the DBCO or azide linker. A small-scale test reaction with an azide- or DBCO-containing fluorescent dye followed by SDS-PAGE analysis can also visualize the labeled biomolecule.[7]

Q3: What is the optimal buffer and pH for DBCO conjugation reactions?

For conjugating DBCO-NHS esters to primary amines on proteins, a non-amine-containing buffer with a pH between 7.2 and 8.0, such as phosphate-buffered saline (PBS), is recommended.[8] It is critical to avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[9]

For the subsequent copper-free click reaction between the DBCO-labeled molecule and the azide-labeled molecule, a pH range of 7-9 is generally suitable.[6] Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.[7][10][11] Crucially, you must avoid any buffers containing sodium azide, as it will react with the DBCO reagent and inhibit the desired conjugation. [2][3][5][6][9]

Q4: How does temperature and incubation time affect the reaction?

DBCO conjugation reactions can be performed at temperatures ranging from 4°C to 37°C.[1][6] Higher temperatures generally increase the reaction rate.[1][6][7] Typical reaction times range from 2 to 24 hours.[2] If you are experiencing low yield, increasing the incubation time or temperature can often improve the outcome.[6][7][12] For instance, a reaction that is incubated for 4-12 hours at room temperature can be incubated overnight at 4°C.[12]

Q5: How can I minimize steric hindrance?

A common and effective way to overcome steric hindrance is to use DBCO and/or azide reagents that incorporate a flexible spacer arm, such as polyethylene glycol (PEG).[2] These linkers increase the distance between the reactive moiety and the biomolecule, providing better accessibility.[2][11] The inclusion of a PEG linker can improve the water solubility of the hydrophobic DBCO and increase the flexibility between the two molecules being conjugated.[13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues in your DBCO conjugation experiments.

Experimental Workflow for DBCO Conjugation

experimental_workflow cluster_activation Step 1: Biomolecule Activation cluster_purification1 Step 2: Purification cluster_conjugation Step 3: Click Reaction cluster_purification2 Step 4: Final Purification A Biomolecule A (e.g., Antibody) C Activated Biomolecule A (DBCO-labeled) A->C  Amine-reactive  conjugation  (pH 7.2-8.0) B DBCO-NHS Ester B->C D Removal of excess DBCO-NHS Ester (e.g., Desalting Column) C->D F Conjugate A-B D->F  SPAAC  (pH 7-9) E Biomolecule B (Azide-labeled) E->F G Removal of excess Biomolecule B (e.g., HPLC, SEC) F->G

Caption: A generalized experimental workflow for a two-step DBCO conjugation reaction.

Troubleshooting Decision Tree

troubleshooting_tree start Low Conjugation Yield q1 Have you confirmed successful labeling of both biomolecules? start->q1 a1_no No q1->a1_no No q2 Are your reagents (DBCO, Azide) fresh and properly stored? q1->q2 Yes s1 Characterize labeling efficiency (UV-Vis, Mass Spec). Repeat labeling if necessary. a1_no->s1 s1->q2 a2_no No q2->a2_no No q3 Is your reaction buffer free of primary amines and sodium azide? q2->q3 Yes s2 Use fresh, high-quality reagents. Store DBCO-NHS ester under anhydrous conditions. a2_no->s2 s2->q3 a3_no No q3->a3_no No q4 Are the reaction conditions (molar ratio, temperature, time) optimized? q3->q4 Yes s3 Use a recommended buffer (e.g., PBS, HEPES) at the appropriate pH. Avoid Tris, glycine, and sodium azide. a3_no->s3 s3->q4 a4_no No q4->a4_no No q5 Could steric hindrance be a factor? q4->q5 Yes s4 Optimize molar ratio (excess of one component), increase temperature (up to 37°C) and/or extend incubation time (up to 24h). a4_no->s4 s4->q5 a5_yes Yes q5->a5_yes Yes success Yield Improved q5->success No s5 Use reagents with PEG linkers to increase spacer length and flexibility. a5_yes->s5 s5->success

Caption: A decision tree to systematically troubleshoot low-yield DBCO conjugation reactions.

Quantitative Data Summary

For successful and reproducible conjugations, it is important to control key reaction parameters. The following tables summarize recommended starting conditions that can be further optimized for your specific application.

Table 1: Recommended Reaction Conditions for DBCO-NHS Ester Labeling of Proteins

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mL[5][14]Higher concentrations are generally more efficient.
Molar Excess of DBCO-NHS 20-30 fold[3][4][5]May need to be optimized for each protein.
Solvent for DBCO-NHS Anhydrous DMSO or DMF[3][14]Prepare fresh immediately before use.[3][14]
Final DMSO Concentration < 20%[4][5]To avoid protein precipitation.[2]
Reaction Buffer Amine-free buffer (e.g., PBS)[8][14]Avoid Tris and glycine.[9]
pH 7.2 - 8.0[8]Optimal for reaction with primary amines.
Incubation Temperature Room Temperature[3][4][5]
Incubation Time 60 minutes[3][4][5]
Quenching Optional, with ~50-100 mM Tris or glycine[5][8]Incubate for 15 minutes to quench unreacted NHS ester.[5][8]

Table 2: Recommended Reaction Conditions for Copper-Free Click Chemistry (SPAAC)

ParameterRecommended ValueNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)[1]The less critical or more abundant component should be in excess.[1] For antibody-oligo conjugation, a 2-4 fold molar excess of the azide-oligo is common.[5][15]
Reaction Buffer PBS, HEPES, Borate[6][10]Strictly avoid sodium azide. [6] HEPES may increase reaction rates.[10][11]
pH 7.0 - 9.0[6]Higher pH values generally increase reaction rates.[10][11]
Incubation Temperature 4°C to 37°C[1][6]Higher temperatures accelerate the reaction.[1][6][7]
Incubation Time 2 - 24 hours[2][16]Longer incubation can improve efficiency.[6] Typically 2-4 hours at room temperature or overnight at 4°C.[5][15]

Detailed Experimental Protocols

Protocol 1: Activation of an Antibody with DBCO-NHS Ester

This protocol outlines a general procedure for labeling an antibody with a DBCO-NHS ester.

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[5][14]

    • If the buffer contains primary amines (e.g., Tris) or stabilizers like BSA, they must be removed prior to labeling using methods like dialysis or a desalting column.[3][14]

  • Prepare the DBCO-NHS Ester Solution:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[3][5][14]

    • Note: DBCO-NHS ester solutions are susceptible to hydrolysis and should be used fresh.[14] Solid DBCO-NHS ester is more stable when stored at -20°C.[3]

  • Labeling Reaction:

    • Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[3][4][5]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is below 20% to prevent protein precipitation.[4][5]

    • Incubate the reaction at room temperature for 60 minutes.[3][4][5]

  • Quench and Purify:

    • (Optional) Quench the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[8] Incubate for an additional 15 minutes at room temperature.[8]

    • Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column, size-exclusion chromatography, or dialysis.[8][14]

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

  • Prepare Reactants:

    • Prepare the azide-containing molecule in a compatible, azide-free buffer (e.g., PBS).[2]

    • Combine the purified DBCO-labeled antibody with the azide-functionalized molecule. A 2-4 fold molar excess of the azide-modified molecule is often used.[5][15]

  • Conjugation Reaction:

    • Incubate the reaction mixture. Common incubation conditions are 2-4 hours at room temperature or overnight at 4°C.[5][15] For potentially slow reactions, the temperature can be increased to 37°C.[6]

  • Purification of the Final Conjugate:

    • Remove the excess unreacted azide-functionalized molecule using an appropriate purification method such as HPLC (e.g., reverse-phase or ion-exchange), size-exclusion chromatography, or another suitable liquid chromatography method.[5][8]

    • Validate the final conjugate using SDS-PAGE, which should show a higher molecular weight band for the conjugated antibody compared to the unmodified antibody.[5]

  • Storage:

    • Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C.[14] Note that the DBCO functional group can lose reactivity over time.[3][4]

References

Technical Support Center: Optimizing DBCO-Azide Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during strain-promoted alkyne-azide cycloaddition (SPAAC) reactions involving DBCO and azide-functionalized molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for DBCO-azide reactions?

A1: The choice of buffer can significantly impact the reaction rate. While Phosphate-Buffered Saline (PBS) at pH 7.4 is commonly used, studies have shown that other buffers can offer superior performance. For instance, HEPES buffer at pH 7 has been observed to yield higher reaction rate constants compared to PBS.[1][2] Reactions in cell culture media like DMEM have also been shown to be faster than in RPMI.[1][2] It is recommended to use non-amine-containing buffers such as PBS, HEPES, or borate buffers.[3][4]

Q2: How does pH affect the DBCO-azide reaction rate?

A2: Generally, higher pH values tend to increase the reaction rate of DBCO-azide cycloaddition.[1][2] A pH range of 7-9 is commonly recommended for efficient conjugation.[3][4] However, the stability of the biomolecules involved should be the primary consideration when selecting the reaction pH.

Q3: What is the recommended temperature for the reaction?

A3: DBCO-azide reactions can be performed at a range of temperatures, typically from 4°C to 37°C.[3][5] Higher temperatures will generally increase the reaction rate.[3][5] For sensitive biomolecules, performing the reaction overnight at 4°C is a common practice to ensure stability while allowing the reaction to proceed to completion.[6][7][8] For faster reactions, incubation at room temperature (20-25°C) or 37°C for 2-12 hours is typical.[4][5][7]

Q4: Can I have sodium azide in my buffer?

A4: No, it is critical to avoid buffers containing sodium azide.[5][7][9] The azide in the buffer will compete with your azide-functionalized molecule, reacting with the DBCO reagent and significantly reducing the efficiency of your desired conjugation.[5][9]

Q5: What is the ideal molar ratio of DBCO to azide?

A5: To drive the reaction to completion, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 equivalent of the azide-containing molecule.[3][5] However, if the azide-functionalized molecule is more precious or limiting, this ratio can be inverted.[3][5] For antibody-small molecule conjugations, a 10-20 fold molar excess of the DBCO-reagent may be used for the initial labeling of the antibody.[7]

Q6: How can I monitor the progress of my reaction?

A6: The DBCO group has a distinct UV absorbance maximum around 309-310 nm.[5][7][10] The progress of the reaction can be monitored by observing the decrease in this absorbance over time as the DBCO is consumed and the triazole ring is formed.[5][7][10]

Troubleshooting Guide

Below are common issues encountered during DBCO-azide conjugations and steps to resolve them.

Issue 1: Low or No Product Yield

If you are experiencing low or no yield in your DBCO click chemistry reaction, consider the following potential causes and solutions.

G

Potential CauseTroubleshooting Steps
Suboptimal Reactant Concentration DBCO-azide reactions are second-order, meaning the rate depends on the concentration of both reactants. Low concentrations can lead to very slow reaction rates. Solution: Increase the concentration of both the DBCO and azide-containing molecules as much as is feasible without causing solubility issues.[5]
Incorrect Molar Ratio An inappropriate stoichiometric ratio of DBCO to azide can result in unreacted starting material and lower yield of the desired conjugate. Solution: Optimize the molar ratio by performing small-scale trial reactions with varying excesses of one reactant (e.g., 1.5x, 3x, 5x).[5]
Incompatible Buffer or Solvent Certain buffer components can interfere with the reaction. The presence of sodium azide is a common issue.[5][9] High concentrations of organic co-solvents (e.g., >20% DMSO or DMF) can lead to the precipitation of proteins.[5][7] Solution: Ensure your buffer is free of sodium azide.[5][7][9] If using an organic co-solvent to dissolve a hydrophobic reagent, keep the final concentration low.[5][7]
Suboptimal Temperature or Reaction Time The reaction may not have proceeded to completion due to insufficient time or a temperature that is too low. Solution: Increase the incubation time (e.g., from 4 hours to overnight).[5] Consider increasing the reaction temperature to 37°C to accelerate the reaction rate, provided your biomolecules are stable at this temperature.[3][5]
Degraded Reagents DBCO reagents, especially NHS esters, can degrade over time if not stored properly or if they are exposed to moisture. Solution: Use fresh reagents. For moisture-sensitive reagents like DBCO-NHS esters, ensure they are brought to room temperature before opening to prevent condensation.[5]
Steric Hindrance If the azide or DBCO moiety is located in a sterically hindered position on the biomolecule, it may be inaccessible for reaction. Solution: Consider using a DBCO or azide reagent with a PEG linker to increase the distance between the reactive moiety and the biomolecule, which can improve accessibility.[1][2][7]

Quantitative Data Summary

The following tables summarize key quantitative data to guide the optimization of your DBCO-azide conjugation reactions.

Table 1: Reaction Rate Constants of DBCO with Azides in Various Buffers

Buffer (pH)AzideTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
PBS (7)1-azido-1-deoxy-β-D-glucopyranoside250.32 - 0.85
HEPES (7)1-azido-1-deoxy-β-D-glucopyranoside370.55 - 1.22
DMEM1-azido-1-deoxy-β-D-glucopyranoside370.59 - 0.97
RPMI1-azido-1-deoxy-β-D-glucopyranoside370.27 - 0.77
Borate (10)1-azido-1-deoxy-β-D-glucopyranoside37up to 1.18
Data sourced from a study by Pringle and Knight, which investigated the kinetics of sulfo-DBCO-amine with model azides.[1][2]

Table 2: General Reaction Parameters

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess.[3][5]
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[3][5]
Reaction Time 2 to 48 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.[5] Typical times are 4-12 hours at room temperature.[5]
pH 7 - 9Higher pH generally leads to faster rates, but biomolecule stability is paramount.[1][2][3]

Experimental Protocols

Protocol 1: General DBCO-Azide Conjugation

This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.

G

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-containing molecule. If it is not readily soluble in aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[5]

    • Prepare a solution of the azide-containing biomolecule in a suitable azide-free buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • Add the DBCO stock solution to the azide-containing solution. The final concentration of the organic co-solvent should typically be kept below 20% to avoid precipitation of proteins.[5][7]

    • The molar ratio of DBCO to azide should be optimized, with a 1.5 to 3-fold excess of one component being a good starting point.[3][5]

  • Incubation:

    • Incubate the reaction mixture at the desired temperature. Common conditions are 4-12 hours at room temperature or overnight at 4°C.[4][5] The reaction should be protected from light.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove any unreacted DBCO and azide molecules. Suitable methods include size exclusion chromatography, dialysis, or HPLC.[5]

Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy

This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the DBCO absorbance.[10]

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.[10]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[10]

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately start monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[10]

  • Data Analysis:

    • Plot the absorbance at 309 nm versus time to observe the reaction progress. For kinetic analysis, if one reactant is in large excess (pseudo-first-order conditions), a plot of the natural logarithm of the DBCO concentration (proportional to absorbance) versus time should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant.[10]

References

How to remove excess DBCO-NHCO-PEG2-Biotin after labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed instructions and troubleshooting advice for removing excess DBCO-NHCO-PEG2-Biotin from your sample after a labeling reaction. Efficient removal of unreacted biotinylation reagent is critical for the success of downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

Removing excess, unreacted this compound is essential for several reasons. Residual free biotin can compete for binding sites on streptavidin or avidin conjugates, leading to significantly reduced sensitivity and efficiency in downstream applications like affinity purification.[1][2] Furthermore, it can cause high background noise and non-specific signals in assays such as ELISA, Western blotting, or immunofluorescence, potentially leading to inaccurate results.[1][2][3]

Q2: What are the most effective methods for removing excess biotinylation reagent?

The most common and effective methods for removing small molecules like this compound from larger, labeled biomolecules (e.g., proteins, antibodies) are based on size differences. These techniques include:

  • Spin Filtration (Ultrafiltration): Ideal for rapid cleanup and concentration of small-to-medium sample volumes.[1][4]

  • Size Exclusion Chromatography (SEC) / Desalting: A fast and effective method that separates molecules based on their size. It is often used as a polishing step in purification.[5][6][7]

  • Dialysis: A straightforward method suitable for larger sample volumes, though it is significantly more time-consuming.[1][4][8]

Q3: How do I choose the right purification method for my experiment?

The choice of method depends on your specific experimental needs, including sample volume, required purity, processing time, and the equipment available.

  • For small sample volumes (< 700 µL) that need to be processed quickly , spin filtration or a desalting spin column is highly effective.[1]

  • For high-purity applications and analytical purposes , size exclusion chromatography (SEC) is recommended.[7][9]

  • For large sample volumes (> 1 mL) where speed is not a primary concern , dialysis is a cost-effective option.[1]

The diagram below provides a simple decision-making workflow.

G start Start: Labeled Sample (Protein + Excess Biotin) sample_vol What is your sample volume? start->sample_vol speed_purity Need Speed & High Purity? sample_vol->speed_purity < 1 mL large_vol Sample > 1 mL? sample_vol->large_vol > 1 mL spin Spin Filtration (Ultrafiltration) speed_purity->spin No sec Size Exclusion Chromatography (SEC) speed_purity->sec Yes large_vol->sec No (Fast) dialysis Dialysis large_vol->dialysis Yes (Slow) end Purified Labeled Protein spin->end sec->end dialysis->end

Caption: Decision tree for selecting a purification method.

Method Comparison

The following table summarizes the key parameters and characteristics of the three main purification methods to help you select the most appropriate one for your needs.

ParameterSpin Filtration (Ultrafiltration)Size Exclusion Chromatography (SEC)Dialysis
Principle Centrifugal force is used to pass small molecules through a semi-permeable membrane while retaining larger molecules.Molecules are separated by size as they pass through a column packed with porous beads. Larger molecules elute first.[5]Small solute molecules diffuse across a semi-permeable membrane into a large volume of buffer based on a concentration gradient.
Typical Sample Volume 20 µL - 700 µL[1]100 µL - 4 mL (depends on column size)[10]> 100 µL, ideal for multi-mL volumes[1]
Processing Time < 15-30 minutes[10]< 15 minutes for desalting columns[10]4 hours to overnight (48+ hours), with multiple buffer changes.[1][11]
MWCO / Resin Choice Select a Molecular Weight Cut-Off (MWCO) at least 2-3 times smaller than your protein of interest.Choose a resin with a fractionation range appropriate for separating your protein from the small biotin reagent (e.g., 7 kDa MWCO).[1]Select a membrane MWCO significantly smaller than your protein (e.g., 10 kDa for most proteins).[1]
Advantages Fast, easy to use, and simultaneously concentrates the sample.[10]High resolution, rapid, and can be used for buffer exchange.[6][7]Simple setup, suitable for large volumes, and gentle on samples.
Disadvantages Risk of protein loss due to membrane binding, especially at low concentrations.[12][13]Potential for sample dilution; may require more expensive equipment (FPLC).[7]Very slow; requires large volumes of buffer; risk of sample loss during handling.[1]

Experimental Protocols

Method 1: Spin Filtration (Ultrafiltration)

This protocol is designed for rapid buffer exchange and removal of small molecules using a centrifugal filter device.

  • Pre-Rinse (Optional but Recommended): To maximize recovery, pre-rinse the filter device by adding 450 µL of your final desired buffer, centrifuging for 5 minutes at the recommended speed (e.g., 13,800 x g), and discarding the flow-through.[14] This helps passivate the membrane surface.

  • Load Sample: Add your labeling reaction mixture to the filter unit. If the volume is less than the device maximum (e.g., 500 µL), you can add buffer to increase the volume, which aids in more efficient removal.[14]

  • First Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., 5-15 minutes at 4,000-14,000 x g) until the sample volume is concentrated to the desired level. Do not spin to complete dryness.[14] Discard the flow-through, which contains the excess this compound.

  • Wash (Dilute and Re-concentrate): Add a volume of the desired exchange buffer to the filter unit (e.g., 350-450 µL).

  • Second Centrifugation: Centrifuge again as in step 3. Discard the flow-through.

  • Repeat Wash: For optimal removal, repeat the wash steps (4 and 5) a total of 3-5 times.[14]

  • Recover Sample: To recover the purified, concentrated protein, invert the filter device into a new, clean collection tube and centrifuge for 2-5 minutes at a low speed (e.g., 1,000 x g).[14]

G start 1. Add Sample to Spin Filter Unit spin1 2. Centrifuge to Concentrate (e.g., 14,000 x g, 10 min) start->spin1 discard1 3. Discard Flow-Through (Contains Excess Biotin) spin1->discard1 wash 4. Add Wash Buffer & Resuspend Sample discard1->wash spin2 5. Centrifuge Again wash->spin2 discard2 6. Discard Flow-Through spin2->discard2 repeat 7. Repeat Wash Steps (3-5 times) discard2->repeat recover 8. Invert Filter & Spin to Recover Purified Protein repeat->recover G prep 1. Remove Storage Buffer (Centrifuge) equil 2. Equilibrate Column with Buffer (Centrifuge 2-3x) prep->equil load 3. Place Column in New Tube & Load Sample equil->load elute 4. Centrifuge to Elute load->elute collect 5. Collect Purified Protein (Excess Biotin Retained in Column) elute->collect

References

Technical Support Center: Stability of DBCO-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DBCO-labeled proteins during storage.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of a DBCO-labeled protein under recommended storage conditions?

DBCO-modified proteins, such as a goat IgG, can be expected to lose approximately 3-5% of their reactivity towards azides over a period of four weeks when stored at 4°C or -20°C.[1] For long-term storage, it is crucial to use buffers that do not contain azides or thiols.[1] While the triazole linkage formed from the reaction of DBCO and an azide is generally stable, the DBCO group itself can lose reactivity over time.[2][3]

Q2: What are the optimal storage conditions for a DBCO-labeled protein?

For short-term storage, DBCO-labeled proteins can be kept at 2–8°C, protected from light.[4][5] For longer-term storage, -20°C is recommended.[1][3] It is important to note that DBCO-functionalized antibodies stored at -20°C may lose reactivity over a month due to potential oxidation and the addition of water to the triple bond.[3] After purification, sodium azide can be added to a final concentration of 0.02% (w/v) for long-term storage if the conjugate is not intended for live cell applications.[4][6]

Q3: Which buffer components should be avoided when storing DBCO-labeled proteins?

Buffers containing azides should be avoided as they will react with the DBCO group.[1][5][7] Additionally, sulfhydryl-containing components such as DTT, TCEP, or β-mercaptoethanol should not be used in storage buffers.[1] Amine-containing buffers like Tris or glycine should also be avoided during the labeling process as they compete with the protein for reaction with NHS esters.[5][7]

Q4: Can I freeze-thaw my DBCO-labeled protein?

While storage at -20°C is recommended for longer periods, repeated freeze-thaw cycles should be avoided as they can lead to protein denaturation and aggregation. It is advisable to aliquot the DBCO-labeled protein into smaller, single-use volumes before freezing.

Q5: How can I determine if my stored DBCO-labeled protein is still active?

The reactivity of a stored DBCO-labeled protein can be assessed by performing a click reaction with an azide-containing molecule and quantifying the efficiency of the conjugation. The degree of DBCO labeling can also be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and approximately 309 nm (for the DBCO group).[4][6][8] A decrease in the A309/A280 ratio over time may indicate degradation of the DBCO moiety.

Troubleshooting Guides

Issue 1: Protein Aggregation or Precipitation After DBCO Labeling and During Storage

Possible Causes:

  • Hydrophobicity of DBCO: The DBCO group is inherently hydrophobic. Attaching multiple DBCO molecules to a protein's surface can increase its overall hydrophobicity, leading to aggregation.[9]

  • High Labeling Ratio: A high molar ratio of DBCO to the protein can result in precipitation of the reagent or excessive modification of the protein, causing aggregation.[9]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can affect protein stability.[9]

  • High Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[9]

Solutions:

  • Optimize Molar Excess: Start with a lower molar excess of the DBCO reagent during labeling and empirically determine the optimal ratio for your specific protein.[5]

  • Adjust Buffer Conditions: Ensure the buffer pH is 1-2 units away from the protein's isoelectric point (pI).[9] Use non-amine containing buffers like PBS, HEPES, or borate buffers for the labeling reaction.[7][9]

  • Use PEGylated DBCO Reagents: DBCO reagents containing a hydrophilic polyethylene glycol (PEG) spacer can help to mitigate the hydrophobicity of the DBCO group and reduce aggregation.[9]

  • Control Protein Concentration: If aggregation occurs, try reducing the protein concentration during the labeling reaction.[9]

  • Optimize Reaction Temperature and Time: Performing the reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature can sometimes improve protein stability.[9]

  • Add Stabilizers: Consider adding stabilizing agents such as glycerol or arginine to the storage buffer.[9]

Troubleshooting Protein Aggregation

Start Protein Aggregation Observed Check_Ratio High Molar Ratio of DBCO? Start->Check_Ratio Reduce_Ratio Decrease DBCO:Protein Ratio Check_Ratio->Reduce_Ratio Yes Check_Buffer Suboptimal Buffer? Check_Ratio->Check_Buffer No End Stable DBCO-Protein Reduce_Ratio->End Optimize_Buffer Optimize pH and Buffer System (e.g., PBS, HEPES) Check_Buffer->Optimize_Buffer Yes Check_Concentration High Protein Concentration? Check_Buffer->Check_Concentration No Optimize_Buffer->End Reduce_Concentration Lower Protein Concentration Check_Concentration->Reduce_Concentration Yes Use_PEG Use PEGylated DBCO Reagent Check_Concentration->Use_PEG No Reduce_Concentration->End Use_PEG->End

Caption: Troubleshooting decision tree for protein aggregation.

Issue 2: Loss of DBCO Reactivity Over Time

Possible Causes:

  • Oxidation/Hydrolysis: The strained cyclooctyne ring of DBCO can be susceptible to oxidation or hydrolysis over extended storage, leading to a loss of reactivity towards azides.[3]

  • Reaction with Buffer Components: As mentioned, residual azides or thiols in the storage buffer will react with and consume the DBCO groups.[1]

  • Improper Storage Temperature: Storing at temperatures higher than recommended can accelerate the degradation of the DBCO moiety.

  • Exposure to Light: Some fluorescently-labeled DBCO reagents may be light-sensitive.

Solutions:

  • Use Freshly Prepared or Properly Stored Protein: For critical experiments, use DBCO-labeled protein that has been recently prepared and stored under optimal conditions.

  • Ensure Buffer Purity: Use high-purity, azide-free, and thiol-free buffers for storage.

  • Strict Temperature Control: Adhere to the recommended storage temperatures of 4°C for short-term and -20°C for long-term storage.

  • Protect from Light: Store DBCO-labeled proteins in light-protected tubes or containers.[4][5]

  • Re-evaluate Degree of Labeling: Before use, consider re-quantifying the degree of DBCO labeling to ensure sufficient reactivity remains.

Quantitative Data Summary

ParameterStorage ConditionTime FrameApproximate Loss of ReactivityReference
DBCO-modified goat IgG4°C or -20°C4 weeks3-5%[1]
DBCO-functionalized antibody-20°CUp to 1 monthGradual loss of reactivity[3]
DBCO-labeled spheres (intracellular)37°C24 hours~36% degradation[10][11]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester

This protocol provides a general method for labeling a protein with a DBCO-NHS ester. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (0.5-5 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Protein Sample: Dissolve the protein in an amine-free buffer at an appropriate concentration.[5]

  • Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[3]

  • Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution.[5] The final concentration of the organic solvent should typically be below 15% to avoid protein precipitation.[1]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4][9]

  • Quench Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM to react with any excess DBCO-NHS ester. Incubate for 15-30 minutes at room temperature.[12]

  • Purification: Remove unreacted DBCO-NHS ester using a desalting column or dialysis against the desired storage buffer.[4][5]

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~309 nm.[4][5]

DBCO Labeling and Purification Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Mix Add DBCO-NHS to Protein Protein_Prep->Mix DBCO_Prep Dissolve DBCO-NHS in DMSO/DMF DBCO_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify via Desalting Column or Dialysis Incubate->Purify Analyze Analyze DOL (A280/A309) Purify->Analyze Store Store at 4°C or -20°C Analyze->Store

Caption: Experimental workflow for DBCO labeling and purification.

Protocol 2: Assessing the Stability of DBCO-Labeled Proteins via HPLC

This protocol outlines a method to assess the stability of a DBCO-labeled protein during storage using reverse-phase HPLC.

Materials:

  • Stored DBCO-labeled protein aliquots

  • HPLC system with a UV detector and a C18 column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Sample Preparation: At designated time points (e.g., 0, 1, 2, 4 weeks), thaw an aliquot of the stored DBCO-labeled protein.

  • HPLC Analysis:

    • Inject an initial (T=0) sample of the freshly labeled and purified protein to establish a reference chromatogram and retention time.

    • Inject the aged samples onto the C18 column.

    • Elute the protein using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).

  • Data Analysis:

    • Compare the chromatograms of the aged samples to the T=0 sample.

    • A loss of the DBCO group may result in a shift to an earlier retention time due to decreased hydrophobicity.

    • Quantify the area of the peak corresponding to the intact DBCO-labeled protein at each time point.

    • Calculate the percentage of intact conjugate remaining over time relative to the T=0 sample.[2]

Protocol 3: Spectrophotometric Determination of Degree of Labeling (DOL)

This protocol allows for the estimation of the number of DBCO molecules conjugated per protein molecule.

Materials:

  • Purified DBCO-labeled protein

  • UV-Vis spectrophotometer (a NanoDrop is convenient)

  • Storage buffer (for blanking)

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 280 nm and 309 nm.

  • Measurement:

    • Blank the instrument with the storage buffer.

    • Measure the absorbance of the DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).[5]

  • Calculation:

    • Protein Concentration (M):

      • Protein Conc. (M) = (A280 - (A309 * CF)) / ε_protein

      • Where:

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

        • CF is the correction factor for the DBCO absorbance at 280 nm (e.g., ~0.90 for some DBCO reagents).[6]

    • DBCO Concentration (M):

      • DBCO Conc. (M) = A309 / ε_DBCO

      • Where ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm (this value should be provided by the reagent manufacturer).

    • Degree of Labeling (DOL):

      • DOL = DBCO Conc. (M) / Protein Conc. (M)

References

DBCO-NHCO-PEG2-Biotin storage and handling best practices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving DBCO-NHCO-PEG2-Biotin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a biotinylation reagent that incorporates a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG2) spacer, and a biotin moiety.[1][2] The DBCO group allows for copper-free "click chemistry" reactions, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[3][4] This reaction is highly specific and bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes.[] The PEG2 spacer increases the hydrophilicity of the molecule, which can help to reduce aggregation and non-specific binding during experiments.[3][6] The biotin component allows for strong and specific binding to avidin or streptavidin, enabling a wide range of applications.[1][3]

Common applications include:

  • Bioconjugation: Linking azide-modified biomolecules (e.g., proteins, peptides, nucleic acids) to streptavidin-based detection or purification systems.[2]

  • Probe Development: Creating multifunctional probes for use in imaging and diagnostic assays.[2]

  • Drug Delivery: Assembling targeted drug delivery systems.[2]

  • Material Science: Functionalizing surfaces, such as nanoparticles and polymers.[2]

Q2: How should I properly store and handle this compound?

Proper storage and handling are crucial to maintain the reactivity and stability of this compound.

  • Storage: The compound should be stored at -20°C for long-term stability.[2][3][7] It should be kept in a sealed container, protected from light and moisture.[2]

  • Handling: Before use, allow the vial to warm to room temperature to prevent moisture condensation.[8][9] It is recommended to use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for reconstitution.[2][3] Once dissolved, it is best to use the solution immediately. Stock solutions in anhydrous solvents can be stored for a short period at -20°C or -80°C, but prolonged storage is not recommended due to the potential for degradation.[10] For aqueous reactions, the final concentration of the organic solvent (e.g., DMSO) should be kept low, typically below 20%, to avoid precipitation of biomolecules like proteins.[11]

Q3: In which solvents is this compound soluble?

This compound is soluble in common organic solvents such as:

  • Dimethyl Sulfoxide (DMSO)[3]

  • Dimethylformamide (DMF)[3]

  • Dichloromethane (DCM)[3]

Quantitative Data Summary

For your convenience, key quantitative data for working with this compound and related reagents are summarized in the table below.

ParameterRecommended Value/ConditionSource(s)
Storage Temperature -20°C (long-term)[2][3][7]
Reconstitution Solvents Anhydrous DMSO, DMF, DCM[2][3]
Reaction pH for SPAAC 7.0 - 8.5[12]
Molar Excess of DBCO-reagent to Azide-modified Molecule 1.5 to 10-fold[13]
Incubation Time for SPAAC 2 to 24 hours[14]
Incubation Temperature for SPAAC 4°C to 37°C[8][14]

Experimental Protocols

General Protocol for Labeling an Azide-Modified Protein with this compound

This protocol provides a general guideline for the conjugation of this compound to an azide-modified protein. Optimization may be required for specific applications.

1. Reagent Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening.
  • Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution. This solution should be used immediately.
  • Ensure your azide-modified protein is in a suitable buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 7.4.[11] Avoid buffers containing sodium azide, as it will compete with the azide on your protein for reaction with the DBCO group.[11]

2. Labeling Reaction:

  • Add the this compound stock solution to your azide-modified protein solution. A 2 to 4-fold molar excess of the DBCO reagent over the protein is a good starting point.[1]
  • The final concentration of DMSO or DMF in the reaction mixture should ideally be below 20% to prevent protein precipitation.[11]
  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[15] Gentle mixing during incubation is recommended.

3. Removal of Excess Reagent:

  • After the incubation period, it is important to remove the unreacted this compound. This can be achieved using methods such as:
  • Spin Desalting Columns: Effective for rapid buffer exchange and removal of small molecules.[16]
  • Dialysis: Suitable for larger sample volumes, using a membrane with an appropriate molecular weight cut-off (MWCO).[16]

4. Confirmation of Labeling (Optional):

  • The success of the labeling reaction can be confirmed by various methods, including:
  • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein.[1]
  • Western Blot: Probing with a streptavidin-conjugate (e.g., Streptavidin-HRP) will detect the biotinylated protein.
  • Mass Spectrometry: Provides a precise measurement of the mass increase due to the addition of the this compound moiety.

Troubleshooting Guide

Problem 1: Low or No Labeling Efficiency

  • Potential Cause: Degradation of the DBCO reagent.

    • Solution: Ensure that the this compound has been stored correctly at -20°C and protected from light and moisture.[2] Always allow the vial to come to room temperature before opening to prevent condensation.[8] Prepare stock solutions fresh for each experiment.

  • Potential Cause: Inefficient reaction conditions.

    • Solution: Optimize the reaction conditions. Increase the molar excess of the DBCO reagent, extend the incubation time, or try a slightly higher temperature (e.g., 37°C).[13][17] Ensure the pH of the reaction buffer is within the optimal range of 7.0-8.5.[12]

  • Potential Cause: Presence of competing azides in the buffer.

    • Solution: Ensure that your buffers are free from sodium azide, which is a common preservative but will interfere with the labeling reaction.[11]

Problem 2: High Background Signal or Non-Specific Binding

  • Potential Cause: Hydrophobic interactions of the DBCO group.

    • Solution: Incorporate a blocking step in your experimental workflow. Using a blocking agent like Bovine Serum Albumin (BSA) can help to reduce non-specific binding.[12][18] Adding a non-ionic detergent, such as Tween-20 (0.05-0.1%), to your wash buffers can also help to disrupt hydrophobic interactions.[12][18]

  • Potential Cause: Aggregation of the DBCO-conjugate.

    • Solution: Filter the this compound solution through a 0.22 µm spin filter before adding it to your sample to remove any potential aggregates.[12]

  • Potential Cause: Reaction of DBCO with thiols.

    • Solution: While the reaction of DBCO with azides is much faster, a side reaction with free sulfhydryl groups (e.g., from cysteine residues) can occur.[19][20] If your protein of interest has accessible free thiols and you are observing non-specific labeling, consider using a thiol-blocking agent prior to the DBCO labeling step.

Visualizations

experimental_workflow General Experimental Workflow for Protein Labeling reagent_prep Reagent Preparation - Warm DBCO reagent to RT - Prepare fresh stock solution - Prepare azide-protein in azide-free buffer labeling Labeling Reaction - Add DBCO reagent to protein - Incubate (2-4h at RT or overnight at 4°C) reagent_prep->labeling purification Purification - Remove excess DBCO reagent (e.g., spin desalting, dialysis) labeling->purification analysis Analysis (Optional) - Confirm labeling (e.g., SDS-PAGE, Western Blot) purification->analysis

Caption: A flowchart of the general experimental workflow for labeling an azide-modified protein with this compound.

troubleshooting_logic Troubleshooting Logic for Low Labeling Efficiency start Low Labeling Efficiency check_reagent Check Reagent Integrity - Proper storage? - Fresh stock solution? start->check_reagent check_conditions Review Reaction Conditions - Molar excess? - Incubation time/temp? - pH? start->check_conditions check_buffer Verify Buffer Composition - Azide-free? start->check_buffer solution1 Use fresh reagent, ensure proper storage check_reagent->solution1 Degraded solution2 Optimize molar excess, time, temp, pH check_conditions->solution2 Suboptimal solution3 Use azide-free buffers check_buffer->solution3 Contains Azide

Caption: A decision tree outlining the troubleshooting steps for addressing low labeling efficiency in DBCO-azide conjugation reactions.

References

Validation & Comparative

A Head-to-Head Comparison of Biotinylation Reagents: DBCO-NHCO-PEG2-Biotin vs. Amine- and Thiol-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal biotinylation strategy for their experimental needs. This guide provides an objective comparison of the performance of DBCO-NHCO-PEG2-Biotin with other common biotinylation reagents, supported by experimental data and detailed methodologies.

The covalent attachment of biotin to biomolecules, a process known as biotinylation, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin is harnessed for a multitude of applications, including protein purification, immobilization, and detection in various assays such as ELISA, Western blotting, and proximity labeling studies. The choice of biotinylation reagent is critical and can significantly influence the efficiency, specificity, and outcome of an experiment. This guide provides a detailed comparison of a modern, bioorthogonal reagent, this compound, with traditional amine-reactive (NHS-Biotin, Sulfo-NHS-Biotin) and thiol-reactive (Maleimide-Biotin) alternatives.

Executive Summary of Biotinylation Reagent Performance

The selection of a biotinylation reagent is dictated by the available functional groups on the target molecule, the desired specificity of labeling, and the required reaction conditions. Below is a summary of the key characteristics of the compared reagents.

FeatureThis compoundNHS-Biotin / Sulfo-NHS-BiotinMaleimide-Biotin
Target Functional Group Azide (-N₃)Primary Amine (-NH₂)Sulfhydryl/Thiol (-SH)
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)AcylationMichael Addition
Specificity High (Bioorthogonal)Moderate (Targets lysines and N-terminus)High (Targets cysteines)
Reaction pH Typically 4.0-8.57.0-9.06.5-7.5
Bond Stability High (Stable triazole)High (Stable amide)Moderate (Stable thioether, but can undergo retro-Michael reaction)
Key Advantages Bioorthogonal, highly specific, copper-free click chemistry.Simple, one-step reaction for proteins with accessible amines.Site-specific labeling of cysteine residues.
Key Disadvantages Requires introduction of an azide group onto the target molecule.Can lead to heterogeneous labeling and may inactivate proteins by modifying lysines in active sites.Requires a free sulfhydryl group, which may necessitate reduction of disulfide bonds.

Reaction Mechanisms and Specificity

The fundamental difference between these biotinylation reagents lies in their chemical reactivity and the resulting specificity of labeling.

This compound utilizes a bioorthogonal "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The dibenzocyclooctyne (DBCO) group reacts specifically with an azide group to form a stable triazole linkage.[1][2] This reaction is highly specific as neither DBCO nor azide groups are naturally present in biological systems, thus minimizing off-target labeling.[3] The reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for use in living cells.[4]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

Protein_Azide [label="Azide-Modified\nProtein"]; DBCO_Biotin [label="this compound"]; Biotinylated_Protein [label="Biotinylated Protein\n(Stable Triazole Linkage)"];

Protein_Azide -- DBCO_Biotin [label="SPAAC\n(Copper-Free Click Chemistry)"]; DBCO_Biotin -- Biotinylated_Protein; } caption { label = "DBCO-Biotin Reaction"; fontsize = 10; fontname = "Arial"; }

NHS-Biotin and Sulfo-NHS-Biotin are amine-reactive reagents. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[5][6] This reaction is generally efficient but can result in a heterogeneous population of biotinylated proteins, as most proteins have multiple lysine residues. This lack of site-specificity can potentially lead to the inactivation of the protein if lysines within the active or binding sites are modified. The primary distinction between NHS-Biotin and Sulfo-NHS-Biotin is the presence of a sulfonate group on the latter, which renders it water-soluble and membrane-impermeable, making it suitable for labeling cell surface proteins.[7]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

Protein_Amine [label="Protein with\nPrimary Amine"]; NHS_Biotin [label="NHS-Biotin"]; Biotinylated_Protein [label="Biotinylated Protein\n(Stable Amide Bond)"];

Protein_Amine -- NHS_Biotin [label="Acylation\n(pH 7-9)"]; NHS_Biotin -- Biotinylated_Protein; } caption { label = "NHS-Biotin Reaction"; fontsize = 10; fontname = "Arial"; }

Maleimide-Biotin is a thiol-reactive reagent that specifically targets sulfhydryl groups found in cysteine residues.[8] The maleimide group undergoes a Michael addition reaction with a thiol to form a stable thioether bond.[9] This method allows for more site-specific labeling than NHS esters, as cysteine residues are generally less abundant than lysines. However, it requires the presence of a free sulfhydryl group, which may necessitate the reduction of disulfide bonds in the protein, a step that could potentially alter the protein's native conformation and activity.[10]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

Protein_Thiol [label="Protein with\nSulfhydryl Group"]; Maleimide_Biotin [label="Maleimide-Biotin"]; Biotinylated_Protein [label="Biotinylated Protein\n(Stable Thioether Bond)"];

Protein_Thiol -- Maleimide_Biotin [label="Michael Addition\n(pH 6.5-7.5)"]; Maleimide_Biotin -- Biotinylated_Protein; } caption { label = "Maleimide-Biotin Reaction"; fontsize = 10; fontname = "Arial"; }

The Role of the PEG Spacer

This compound contains a short polyethylene glycol (PEG) spacer arm. PEG spacers are a common feature in modern biotinylation reagents and offer several advantages:

  • Increased Hydrophilicity: The PEG spacer enhances the water solubility of the biotinylation reagent and the resulting biotinylated molecule, which can help prevent aggregation.[11]

  • Reduced Steric Hindrance: The spacer arm extends the biotin moiety away from the surface of the labeled molecule, reducing steric hindrance and improving its accessibility to streptavidin for binding.[12]

  • Minimized Non-specific Binding: The hydrophilic nature of the PEG spacer can help to reduce non-specific hydrophobic interactions in subsequent assays.[13]

Experimental Protocols

Detailed and optimized protocols are crucial for successful biotinylation. Below are representative protocols for each class of reagent.

Protocol 1: Biotinylation using this compound (SPAAC Reaction)

This protocol is a general guideline for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Prepare the DBCO-Biotin Solution: Shortly before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Reaction Setup: Add a 1.5- to 10-fold molar excess of the DBCO-Biotin stock solution to the azide-modified protein solution. The optimal molar ratio should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted DBCO-Biotin using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired storage buffer.

  • Quantification: Determine the degree of biotinylation using a suitable method such as the HABA assay.

Protocol 2: Biotinylation using NHS-Biotin (Amine-Reactive)

This protocol is a general procedure for labeling a protein with NHS-Biotin.

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Biotin

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the NHS-Biotin Solution: Immediately before use, dissolve the NHS-Biotin in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mg/mL).[14]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[14]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by gel filtration using a desalting column.[15]

Protocol 3: Biotinylation using Maleimide-Biotin (Thiol-Reactive)

This protocol outlines a general method for labeling a protein with Maleimide-Biotin.

Materials:

  • Protein with free sulfhydryl groups in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-Biotin

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent such as TCEP to reduce disulfide bonds

  • Desalting column for purification

Procedure:

  • (Optional) Reduction of Disulfide Bonds: If the protein does not have accessible free sulfhydryls, treat it with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the TCEP using a desalting column prior to adding the maleimide reagent.[13]

  • Prepare the Maleimide-Biotin Solution: Dissolve the Maleimide-Biotin in anhydrous DMSO or DMF to make a stock solution (e.g., 10 mg/mL).[16]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the Maleimide-Biotin stock solution to the protein solution.[10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[13]

  • Purification: Purify the biotinylated protein from excess reagent using a desalting column.[16]

Application in Signaling Pathway Analysis

Biotinylation is a powerful tool for studying protein-protein interactions within signaling pathways. Proximity labeling techniques, such as BioID, utilize biotin ligases fused to a protein of interest to biotinylate nearby proteins, which can then be identified by mass spectrometry. This approach has been successfully applied to map the interactomes of key signaling proteins.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[17] Proximity labeling has been used to identify novel interactors of EGFR and to study the dynamics of its signaling complexes upon ligand binding.[17][18]

Insulin Signaling Pathway

The insulin signaling pathway is central to the regulation of glucose metabolism and cell growth.[19] Proximity-dependent biotinylation has been employed to identify components of the insulin receptor signaling complex and to investigate how these interactions are modulated in different physiological states.[20]

Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins. Biotinylation-based methods have been developed to identify substrates of specific E3 ubiquitin ligases, providing insights into the regulation of protein turnover and its role in various cellular processes.[11][21]

Conclusion

The choice of biotinylation reagent is a critical decision in experimental design. This compound, with its bioorthogonal SPAAC chemistry, offers unparalleled specificity for labeling azide-modified molecules, making it an excellent choice for applications requiring minimal off-target effects, especially in complex biological environments. Traditional amine-reactive (NHS-Biotin) and thiol-reactive (Maleimide-Biotin) reagents remain valuable tools for protein biotinylation, with their own distinct advantages and limitations. By carefully considering the target molecule, the desired level of specificity, and the experimental context, researchers can select the most appropriate biotinylation strategy to achieve their scientific goals.

References

A Head-to-Head Comparison of Protein Biotinylation: DBCO-NHCO-PEG2-Biotin vs. NHS-Ester Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin to a protein is a cornerstone technique for detection, purification, and functional assays. The choice of biotinylation reagent is critical and can significantly impact the specificity, yield, and functional integrity of the labeled protein. This guide provides an in-depth, objective comparison of two prevalent methodologies: the bioorthogonal copper-free click chemistry approach using DBCO-NHCO-PEG2-Biotin and the traditional amine-reactive approach using NHS-ester biotin.

Executive Summary

NHS-ester biotin offers a straightforward, one-step method for labeling proteins on primary amines (lysine residues and the N-terminus). However, this approach can lead to a heterogeneous product and potentially compromise protein function due to the random nature of the modification. In contrast, this compound, utilized in a two-step bioorthogonal labeling strategy, provides exceptional specificity and control over the site of biotinylation. This method involves the initial introduction of an azide group onto the protein, followed by a highly efficient and specific reaction with the DBCO-biotin reagent. The resulting triazole linkage is also noted for its high stability.

Chemical Properties and Mechanism of Action

NHS-Ester Biotin: This reagent features an N-hydroxysuccinimide (NHS) ester functional group that reacts with primary amines on a protein, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus. The reaction, which proceeds via nucleophilic acyl substitution, forms a stable amide bond and releases NHS as a byproduct.[1][2] The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5.[3]

This compound: This reagent is a key component of a two-step labeling process that leverages Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[4]

  • Introduction of an Azide Handle: First, the protein of interest is functionalized with an azide group. This is often achieved by reacting the protein with an azide-bearing NHS ester (e.g., Azido-PEGn-NHS ester), which targets the same primary amines as NHS-ester biotin.[5]

  • Click Reaction: The azide-modified protein is then specifically and efficiently labeled with this compound.[6] The dibenzocyclooctyne (DBCO) group reacts with the azide to form a stable triazole linkage.[4] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[4]

The inclusion of a polyethylene glycol (PEG) spacer in both reagents enhances water solubility and can reduce steric hindrance.[6][7]

Performance Comparison: A Data-Driven Overview

While direct head-to-head quantitative comparisons in a single study are limited, the following table summarizes the performance characteristics based on the chemical properties of each reagent and data from various sources.

FeatureThis compound (via SPAAC)NHS-Ester BiotinSupporting Insights
Specificity High: Site-specific if azide is introduced at a specific location. Bioorthogonal reaction minimizes off-target labeling.[4]Moderate to Low: Reacts with multiple accessible primary amines (lysines, N-terminus), leading to a heterogeneous product.[2][8]The SPAAC reaction is highly selective for the azide and DBCO groups, with minimal cross-reactivity with other biological functionalities.[4] NHS esters can react with any exposed primary amine.[8]
Workflow Complexity More Complex: Two-step process requiring initial protein modification with an azide, followed by the click reaction.[6]Simpler: One-step direct labeling reaction.[1]The DBCO approach involves an additional step of introducing the azide handle and subsequent purification before the final labeling reaction.[6]
Reaction Conditions Mild: Physiological pH and temperature. Copper-free.[4]Mild: pH 7.2-8.5, room temperature or 4°C.[3]Both methods are generally compatible with biological samples, but the SPAAC reaction's bioorthogonality provides an advantage in complex biological media.[4]
Control over Degree of Labeling (DOL) High: DOL can be precisely controlled by the stoichiometry of the click reaction with the pre-azide-labeled protein.[9]Moderate: DOL is controlled by the molar excess of the NHS-ester reagent, but can be variable due to reagent hydrolysis and differences in lysine reactivity.[7]The two-step nature of the DBCO method allows for better control over the final number of biotin molecules per protein.[9]
Potential Impact on Protein Function Lower Risk: Site-specific labeling (if azide is introduced site-specifically) avoids modification of critical lysine residues in active or binding sites.[10]Higher Risk: Random modification of lysine residues can potentially disrupt protein structure and function.[1][8]Modifying lysine residues, which can be crucial for a protein's biological activity, is a significant consideration with NHS-ester labeling.[8]
Stability of Conjugate Very High: The resulting triazole linkage is highly stable and resistant to hydrolysis and enzymatic cleavage.[11][12][13]High: The amide bond formed is stable under most physiological conditions.[1]The triazole ring is considered a robust and metabolically stable surrogate for an amide bond.[11][12][13] A study showed that after 100 days, no free fluorophore was detected in a conjugate labeled via a SPAAC reaction, whereas 15% was detected in an NHS-ester labeled conjugate.[9]
Protein Recovery Potentially lower due to the multi-step process involving two purification stages.Generally high, with a single purification step.Each purification step (e.g., desalting column) can lead to some sample loss. A typical protein yield after a single purification step is around 96%.[14]

Experimental Protocols

Protocol 1: NHS-Ester Biotin Labeling of an Antibody

This protocol is a general guideline for labeling an antibody with NHS-ester biotin.

Materials:

  • Antibody (free of amine-containing stabilizers like BSA or glycine)

  • NHS-ester biotin

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[15]

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification: Desalting column (e.g., Sephadex G-25)

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Prepare the Antibody:

    • Dissolve or exchange the antibody into the Reaction Buffer at a concentration of 1-10 mg/mL.[16]

  • Prepare the NHS-Ester Biotin Solution:

    • Immediately before use, dissolve the NHS-ester biotin in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[3]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the NHS-ester biotin solution to the antibody solution.[16][17]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[2]

  • Quench the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester biotin. Incubate for 15-30 minutes at room temperature.[3]

  • Purify the Biotinylated Antibody:

    • Remove excess, unreacted NHS-ester biotin and byproducts by passing the reaction mixture through a desalting column equilibrated with the Storage Buffer.[15]

  • Determine the Degree of Labeling (DOL):

    • The DOL can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

  • Storage:

    • Store the purified biotinylated antibody at 4°C for short-term storage or at -20°C in the presence of a cryoprotectant like glycerol for long-term storage.[1]

Protocol 2: Two-Step this compound Labeling of an Antibody

This protocol outlines the two-step process of first introducing an azide group onto an antibody and then performing the SPAAC reaction with DBCO-biotin.

Step 1: Introduction of Azide Groups onto the Antibody

Materials:

  • Antibody (amine-free buffer)

  • Azido-PEGn-NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[5]

  • Anhydrous DMSO or DMF

  • Purification: Desalting column

  • Storage Buffer: PBS, pH 7.4 (azide-free)

Procedure:

  • Prepare the Antibody:

    • Prepare the antibody in the Reaction Buffer at 1-10 mg/mL.[5]

  • Prepare the Azido-PEGn-NHS Ester Solution:

    • Dissolve the Azido-PEGn-NHS ester in anhydrous DMSO or DMF to a 10 mM stock solution immediately before use.[5]

  • Azide Labeling Reaction:

    • Add a 20-fold molar excess of the Azido-PEGn-NHS ester solution to the antibody solution.[5]

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.[5]

  • Purify the Azide-Modified Antibody:

    • Remove unreacted Azido-PEGn-NHS ester using a desalting column equilibrated with azide-free PBS, pH 7.4.[5]

  • Characterization (Optional):

    • The degree of azide incorporation can be determined by reacting a small aliquot with a DBCO-fluorophore and measuring the absorbance.

Step 2: SPAAC Reaction with this compound

Materials:

  • Azide-modified antibody

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4 (azide-free)

Procedure:

  • Prepare DBCO-Biotin Solution:

    • Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • SPAAC Reaction:

    • Add a 2- to 4-fold molar excess of the DBCO-biotin solution to the azide-modified antibody.[18]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[18]

  • Purify the DBCO-Biotin Labeled Antibody:

    • If necessary, remove any unreacted DBCO-biotin using a desalting column equilibrated with the desired storage buffer.

  • Determine the Final DOL:

    • Use a HABA assay to determine the final degree of biotinylation.

  • Storage:

    • Store the purified biotinylated antibody at 4°C or -20°C.

Visualizing the Labeling Workflows

NHS_Ester_Biotin_Workflow Protein Protein (with primary amines) Reaction Labeling Reaction (pH 7.2-8.5) Protein->Reaction NHS_Biotin NHS-Ester Biotin NHS_Biotin->Reaction Purification Purification (Desalting Column) Reaction->Purification Biotinylated_Protein Biotinylated Protein (Amide Bond) Purification->Biotinylated_Protein

Caption: Workflow for NHS-Ester Biotin Labeling.

DBCO_Biotin_Workflow cluster_step1 Step 1: Azide Introduction cluster_step2 Step 2: SPAAC Reaction Protein Protein (with primary amines) Reaction1 Amine Reaction (pH 7.2-8.5) Protein->Reaction1 Azide_NHS Azide-NHS Ester Azide_NHS->Reaction1 Purification1 Purification 1 Reaction1->Purification1 Azide_Protein Azide-Modified Protein Purification1->Azide_Protein Reaction2 SPAAC 'Click' Reaction (Physiological pH) Azide_Protein->Reaction2 DBCO_Biotin DBCO-Biotin DBCO_Biotin->Reaction2 Purification2 Purification 2 (Optional) Reaction2->Purification2 Biotinylated_Protein Biotinylated Protein (Triazole Linkage) Purification2->Biotinylated_Protein

Caption: Workflow for DBCO-Biotin Labeling via SPAAC.

Conclusion

The choice between this compound and NHS-ester biotin depends on the specific requirements of the experiment.

NHS-ester biotin is a suitable choice for applications where a simple, rapid, and cost-effective labeling method is required, and where a heterogeneous population of labeled proteins is acceptable. It is a well-established technique with a straightforward protocol.

This compound , as part of a two-step bioorthogonal labeling strategy, offers superior specificity, control over the degree of labeling, and a highly stable conjugate. This method is ideal for applications where maintaining protein function is critical, where site-specific labeling is desired, and in complex biological environments where off-target reactions must be minimized. While the workflow is more complex, the precision and reliability of the click chemistry reaction provide significant advantages for advanced research and therapeutic development.

References

Characterization of DBCO-Labeled Proteins by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of proteins is paramount. Bioorthogonal chemistry, particularly the copper-free click chemistry involving Dibenzocyclooctyne (DBCO), has emerged as a powerful tool for labeling proteins for various applications, including mass spectrometry-based proteomics. This guide provides an objective comparison of DBCO-labeling with other established quantitative proteomics methods, supported by experimental data and detailed protocols.

Introduction to Protein Labeling for Quantitative Proteomics

Quantitative mass spectrometry (MS) has become an indispensable tool for the large-scale analysis of proteins, offering deep insights into cellular processes, disease mechanisms, and drug discovery. A key aspect of many quantitative proteomics workflows is the differential labeling of proteins or peptides from different samples. This allows for the relative or absolute quantification of protein abundance across various conditions.

This guide focuses on the characterization of DBCO-labeled proteins by mass spectrometry and compares this approach with two other widely used quantitative proteomics techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Isobaric Tandem Mass Tags (iTRAQ and TMT).

DBCO Labeling: This method utilizes the bioorthogonal reaction between a DBCO group and an azide group, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Proteins can be metabolically, enzymatically, or chemically tagged with an azide, and subsequently labeled with a DBCO-containing reagent. This copper-free click chemistry is highly specific and can be performed in complex biological systems with minimal side reactions.

Comparison of Quantitative Proteomics Labeling Strategies

The choice of a labeling strategy depends on various factors, including the sample type, experimental goals, desired level of multiplexing, and available instrumentation. Below is a comparative overview of DBCO-based labeling, SILAC, and iTRAQ/TMT.

FeatureDBCO-based LabelingSILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ/TMT (Isobaric Tandem Mass Tags)
Principle Bioorthogonal copper-free click chemistry (SPAAC) between a DBCO-functionalized protein and an azide-containing reporter.Metabolic incorporation of "heavy" and "light" stable isotope-labeled amino acids into proteins in living cells.Chemical labeling of primary amines on peptides with isobaric tags that have identical mass but different reporter ions upon fragmentation.
Sample Type Versatile; applicable to cell lysates, tissues, and in vitro protein modifications. Can be used for in vivo labeling.Primarily for actively dividing cells in culture that can incorporate the labeled amino acids. Not suitable for tissues or clinical samples.[1]Broadly applicable to any protein sample that can be digested into peptides, including cell lysates, tissues, and clinical samples.[1]
Multiplexing Limited by the availability of distinct mass-tagged azide or DBCO reporters. Typically lower plexing capability for global quantification compared to isobaric tags.Typically 2-plex or 3-plex experiments.[2]High multiplexing capabilities, with TMTpro allowing up to 18-plex analysis in a single experiment.[3]
Workflow Complexity Can be more complex, often involving metabolic or chemical introduction of the azide handle, followed by the click reaction.Relatively straightforward for cell culture; labeling occurs during cell growth. However, requires complete incorporation of labeled amino acids.[4]Multi-step chemical labeling process performed on digested peptides, which can be time-consuming.
Quantitative Accuracy Can be highly accurate, especially when combined with stable isotope-labeled reporters.Considered the "gold standard" for quantitative accuracy as samples are mixed at the beginning of the workflow, minimizing experimental variability.[4][5]Prone to ratio compression due to co-isolation of precursor ions, which can affect quantitative accuracy, especially for low-abundance proteins.[6]
Cost Reagent costs can be significant, particularly for specialized DBCO and azide reporters.The cost of stable isotope-labeled amino acids and specialized cell culture media can be high, especially for large-scale experiments.[7]iTRAQ and TMT reagents are expensive, which can be a limiting factor for studies with a large number of samples.[7]
Protein Identification Generally does not interfere with peptide identification by mass spectrometry.Can lead to a slight decrease in the number of identified peptides and proteins compared to label-free methods.[4]The chemical tags can sometimes affect peptide fragmentation and identification.

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are crucial for successful quantitative proteomics studies. Below are representative workflows and protocols for DBCO-based labeling and its characterization by mass spectrometry.

DBCO Labeling and Enrichment Workflow

This workflow is applicable for the enrichment of a specific subset of proteins that have been metabolically labeled with an azide-containing amino acid analog, such as azidohomoalanine (AHA), followed by DBCO-biotin labeling and affinity purification.

DBCO_Enrichment_Workflow DBCO Labeling and Enrichment Workflow cluster_cell_culture Cell Culture & Labeling cluster_labeling_enrichment DBCO Labeling & Enrichment cluster_ms_analysis Mass Spectrometry Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling with AHA cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis metabolic_labeling->cell_lysis click_reaction 4. Click Reaction with DBCO-Biotin cell_lysis->click_reaction Protein Lysate enrichment 5. Enrichment on Streptavidin Beads click_reaction->enrichment washing 6. Washing enrichment->washing elution 7. Elution washing->elution digestion 8. On-bead or In-solution Digestion elution->digestion Enriched Proteins lc_ms 9. LC-MS/MS Analysis digestion->lc_ms data_analysis 10. Data Analysis lc_ms->data_analysis

Caption: Workflow for DBCO-based protein enrichment.

Detailed Experimental Protocol: DBCO Labeling of Azide-Modified Proteins

This protocol provides a general procedure for labeling azide-modified proteins with a DBCO-functionalized reagent, such as DBCO-biotin, for subsequent enrichment and mass spectrometry analysis.

1. Protein Sample Preparation:

  • Culture cells in methionine-free medium supplemented with L-azidohomoalanine (AHA) for a desired period to incorporate the azide handle into newly synthesized proteins.

  • Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Reduction and Alkylation (Optional but Recommended):

  • To prevent non-specific reactions of DBCO with free thiols, it is recommended to reduce and alkylate the protein sample.[8]

  • Reduce the protein sample with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.

  • Alkylate the sample with 20 mM iodoacetamide (IAA) at room temperature for 30 minutes in the dark.

3. DBCO Labeling (Click Reaction):

  • Add the DBCO-biotin reagent to the protein lysate. A 10- to 40-fold molar excess of the DBCO reagent over the estimated amount of AHA-labeled protein is a good starting point, but this may require optimization.[9]

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[9]

4. Removal of Excess DBCO Reagent:

  • Excess, unreacted DBCO reagent should be removed to prevent interference with downstream applications. This can be achieved by protein precipitation (e.g., with acetone or TCA), dialysis, or using spin desalting columns.

5. Protein Digestion for Mass Spectrometry:

  • The DBCO-labeled protein sample is then digested into peptides using a protease, typically trypsin. This can be done in-solution or after separation by SDS-PAGE (in-gel digestion).

6. LC-MS/MS Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatography: Peptides are typically separated on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry: The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Typical LC-MS/MS Parameters:

    • Full Scan (MS1): Mass range of 350-1500 m/z, resolution of 60,000-120,000.

    • Tandem Scan (MS2): Higher-energy collisional dissociation (HCD) is commonly used for fragmentation. The resolution is typically set to 15,000-30,000.

Data Analysis Workflow

The raw data from the mass spectrometer is processed to identify and quantify the labeled proteins.

Data_Analysis_Workflow Data Analysis Workflow for DBCO-Labeled Proteomics raw_data 1. Raw MS Data (.raw) peak_picking 2. Peak Picking & Feature Detection raw_data->peak_picking database_search 3. Database Search (e.g., Sequest, Mascot) peak_picking->database_search psm_validation 4. PSM Validation (FDR Control) database_search->psm_validation protein_inference 5. Protein Inference psm_validation->protein_inference quantification 6. Quantification protein_inference->quantification statistical_analysis 7. Statistical Analysis quantification->statistical_analysis biological_interpretation 8. Biological Interpretation statistical_analysis->biological_interpretation

Caption: General data analysis pipeline for proteomics.

1. Raw Data Processing: The raw mass spectrometry files are converted to a format suitable for database searching (e.g., .mgf or .mzML). 2. Database Searching: The MS/MS spectra are searched against a protein sequence database to identify the corresponding peptides. Search parameters should include the mass modification of the DBCO label on the azide-containing amino acid. 3. Peptide and Protein Identification: The search results are filtered to a specific false discovery rate (FDR), typically 1%, to ensure high-confidence identifications. 4. Quantification: The abundance of the identified proteins is determined based on the intensity of the corresponding peptides in the MS1 scans (for label-free quantification of enriched proteins) or the reporter ions in the MS2/MS3 scans (if using isobaric mass-tagged reporters). 5. Statistical Analysis: Statistical tests are applied to identify proteins that are significantly differentially abundant between the compared samples.

Comparison with Alternative Labeling Methods: A Deeper Dive

While DBCO-based labeling offers the unique advantage of bio-orthogonality, SILAC and iTRAQ/TMT have been the workhorses of quantitative proteomics for many years and offer their own distinct benefits.

SILAC: The Gold Standard for Accuracy in Cell Culture

SILAC's main strength lies in its ability to combine samples at the very beginning of the experimental workflow, which significantly reduces sample handling variability and leads to high quantitative precision.[4][5] However, its application is largely limited to cell lines that can be metabolically labeled, making it unsuitable for the analysis of tissues or clinical samples.[1]

iTRAQ/TMT: High-Throughput Multiplexing

The major advantage of iTRAQ and TMT is their high multiplexing capability, allowing for the simultaneous comparison of up to 18 samples in a single mass spectrometry run.[3] This is particularly beneficial for studies involving multiple conditions or time points. However, a known limitation of these isobaric tagging methods is the issue of ratio compression, where the measured fold changes are underestimated due to the co-isolation and co-fragmentation of different peptides with similar mass-to-charge ratios.[6]

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the logical relationships in the selection of a quantitative proteomics method and a simplified representation of a signaling pathway that could be studied using these techniques.

Method_Selection_Logic Logic for Selecting a Quantitative Proteomics Method start Start: Define Experimental Goal sample_type Sample Type? start->sample_type cell_culture Cell Culture sample_type->cell_culture Dividing Cells tissue_clinical Tissue/Clinical sample_type->tissue_clinical Non-dividing cells, tissues multiplexing Multiplexing Needs? cell_culture->multiplexing tissue_clinical->multiplexing itraq_tmt Consider iTRAQ/TMT tissue_clinical->itraq_tmt low_plex Low (2-3 plex) multiplexing->low_plex high_plex High (4+ plex) multiplexing->high_plex bioorthogonal Need for Bioorthogonal Labeling? low_plex->bioorthogonal high_plex->itraq_tmt yes_bio Yes bioorthogonal->yes_bio Yes no_bio No bioorthogonal->no_bio No dbco Consider DBCO-based Method yes_bio->dbco silac Consider SILAC no_bio->silac

Caption: Decision tree for choosing a quantitative proteomics method.

Signaling_Pathway Simplified Signaling Pathway Analysis stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor Binding adaptor Adaptor Proteins receptor->adaptor Recruitment & Phosphorylation kinase_cascade Kinase Cascade (e.g., MAPK pathway) adaptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation & Activation gene_expression Changes in Gene Expression transcription_factor->gene_expression Nuclear Translocation protein_synthesis New Protein Synthesis (Quantified by DBCO/SILAC) gene_expression->protein_synthesis

Caption: A generic signaling pathway leading to new protein synthesis.

Conclusion

The characterization of DBCO-labeled proteins by mass spectrometry offers a powerful and versatile approach for quantitative proteomics. Its major advantage lies in the bio-orthogonality of the click chemistry, which allows for highly specific labeling in complex biological samples. While established methods like SILAC and iTRAQ/TMT have their well-defined strengths in terms of quantitative accuracy and multiplexing capabilities, respectively, DBCO-based strategies provide a valuable alternative, particularly for applications requiring the specific labeling and enrichment of a subset of the proteome or for in vivo labeling studies. The choice of the optimal labeling strategy will ultimately depend on the specific research question and the experimental context. As bioorthogonal chemistry continues to evolve, we can expect to see even more sophisticated and powerful applications of DBCO-labeling in the field of mass spectrometry-based proteomics.

References

Quantifying Bi-otinylation with DBCO-NHCO-PEG2-Biotin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of biotin incorporation onto biomolecules is a critical step in the development of diagnostics, targeted therapeutics, and other biotechnological applications. This guide provides a comprehensive comparison of methodologies for quantifying the degree of biotinylation, with a specific focus on molecules modified with DBCO-NHCO-PEG2-Biotin. This reagent facilitates the attachment of biotin via a copper-free click chemistry reaction, a bioorthogonal ligation method prized for its high efficiency and specificity.

Herein, we compare the performance of common biotin quantification assays—the HABA assay (in both colorimetric and fluorescent formats), mass spectrometry, and a competitive ELISA—in the context of quantifying biotinylation achieved with this compound. This guide presents experimental protocols, data comparison tables, and workflow visualizations to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Biotin Quantification Methods

The choice of quantification method depends on several factors, including the required sensitivity, sample purity, availability of specialized equipment, and the nature of the biotinylated molecule. The following table summarizes the key characteristics of each method.

Method Principle Sensitivity Throughput Equipment Required Pros Cons
Colorimetric HABA Assay Displacement of HABA dye from avidin by biotin, causing a decrease in absorbance at 500 nm.[1][2][3][4]Micromolar (µM)[2][3]ModerateSpectrophotometer (cuvette or plate reader)Simple, inexpensive, and rapid.[1]Lower sensitivity, potential for interference from colored compounds.[5] Can underestimate biotin content due to steric hindrance.[6][7]
Fluorescent HABA Assay Displacement of a quencher-labeled HABA analogue from a fluorescently labeled avidin by biotin, leading to an increase in fluorescence.[8][9]Picomolar (pM)[9]HighFluorescence plate readerHigh sensitivity, requires less sample.[8]More expensive than colorimetric HABA, potential for interference from fluorescent compounds.
Mass Spectrometry Direct measurement of the mass shift of the biomolecule upon biotinylation.[10]HighLow to ModerateMass spectrometer (e.g., MALDI-TOF, ESI-MS)Highly accurate and provides site-specific information.[11] Does not suffer from steric hindrance issues.[7][10]Requires specialized and expensive equipment, lower throughput, can be challenging for large or heterogeneous molecules.[10]
Competitive ELISA Competition between the biotinylated sample and a known amount of biotin-conjugate for binding to an anti-biotin antibody or avidin coated on a plate.[12][13][14]Picomolar (pM) to Nanomolar (nM)HighMicroplate readerHigh sensitivity and specificity.[12]Can be more complex and time-consuming to set up than HABA assays.

Experimental Protocols

Detailed protocols for each quantification method are provided below. It is crucial to first remove any unreacted this compound from the labeled protein via dialysis or gel filtration before proceeding with quantification.[1][2][4]

Protocol 1: Colorimetric HABA Assay

This protocol is adapted from commercially available kits.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Spectrophotometer or microplate reader

  • Cuvettes or 96-well microplate

Procedure (Cuvette Format):

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

  • Measure the absorbance at 500 nm (A500). This is the initial reading.[1][4]

  • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[1][4]

  • Incubate for a few minutes until the absorbance reading stabilizes.

  • Measure the absorbance at 500 nm again. This is the final reading.

  • Calculate the change in absorbance (ΔA500) and determine the biotin concentration using the molar extinction coefficient of the HABA-avidin complex.

Procedure (Microplate Format):

  • Pipette 180 µL of the HABA/Avidin solution into each well of a 96-well plate.[3]

  • Add 20 µL of the biotinylated protein sample to each well.[3]

  • Mix the plate on a shaker for 60 seconds.[3]

  • Measure the absorbance at 500 nm.

  • Include a blank (PBS) and a biotin standard curve for accurate quantification.

DOT Diagram: Colorimetric HABA Assay Workflow

HABA_Colorimetric_Workflow cluster_prep Sample Preparation cluster_assay HABA Assay start Biotinylated Protein purify Remove Free Biotin (Dialysis/Gel Filtration) start->purify mix Mix with HABA/Avidin purify->mix read1 Measure A500 (Initial) mix->read1 incubate Incubate read1->incubate read2 Measure A500 (Final) incubate->read2 calc Calculate Biotin Concentration read2->calc

Caption: Workflow for the colorimetric HABA assay.

Protocol 2: Fluorescent HABA Assay

This protocol is based on commercially available fluorescence biotin quantitation kits.

Materials:

  • Fluorescent Reporter Solution (e.g., DyLight-labeled avidin-HABA complex)

  • Biotinylated protein sample

  • Biocytin or biotin standards

  • Black, opaque 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a standard curve using the biocytin or biotin standards.

  • Pipette 10 µL of each standard and the biotinylated protein samples into separate wells of the black microplate.[8]

  • Add 90 µL of the Fluorescent Reporter Solution to each well.[8]

  • Incubate the plate for 5 minutes at room temperature, protected from light.[8]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 494/520 nm).[8]

  • Determine the biotin concentration of the samples by comparing their fluorescence to the standard curve.

DOT Diagram: Fluorescent HABA Assay Workflow

HABA_Fluorescent_Workflow cluster_prep Sample Preparation cluster_assay Fluorescent Assay start Biotinylated Protein purify Remove Free Biotin start->purify plate Pipette Samples & Standards into Plate purify->plate standards Prepare Biotin Standards standards->plate add_reagent Add Fluorescent Reporter plate->add_reagent incubate Incubate (5 min) add_reagent->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence analyze Analyze Data read_fluorescence->analyze

Caption: Workflow for the fluorescent HABA assay.

Protocol 3: Mass Spectrometry

This is a general workflow for determining the degree of biotinylation by mass spectrometry.

Materials:

  • Biotinylated protein sample

  • Unlabeled protein control

  • Mass spectrometer (MALDI-TOF or ESI-MS)

  • Appropriate matrix (for MALDI) or solvent system (for ESI)

Procedure:

  • Prepare the unlabeled protein control and the biotinylated protein sample for analysis. This may involve buffer exchange into a volatile buffer.

  • Acquire the mass spectrum of the unlabeled protein to determine its exact molecular weight.

  • Acquire the mass spectrum of the biotinylated protein.

  • Calculate the mass difference between the biotinylated and unlabeled protein.

  • Divide the mass difference by the molecular weight of the attached biotin moiety (in this case, this compound) to determine the average number of biotins per protein molecule.

DOT Diagram: Mass Spectrometry Workflow

Mass_Spec_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis biotin_sample Biotinylated Protein ms_analysis Acquire Mass Spectra biotin_sample->ms_analysis control_sample Unlabeled Protein control_sample->ms_analysis data_analysis Determine Mass Shift ms_analysis->data_analysis calculation Calculate Degree of Biotinylation data_analysis->calculation

Caption: Workflow for biotinylation analysis by mass spectrometry.

Protocol 4: Competitive ELISA

This is a general protocol for a competitive ELISA to quantify biotin.

Materials:

  • Microplate pre-coated with avidin or an anti-biotin antibody

  • Biotinylated protein sample

  • Biotin standards

  • Biotin conjugated to a reporter enzyme (e.g., HRP-Biotin)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare a standard curve with known concentrations of free biotin.

  • Add the biotin standards and the biotinylated protein samples to the wells of the pre-coated microplate.

  • Add a fixed amount of HRP-Biotin conjugate to each well.

  • Incubate to allow competition for binding to the coated avidin/antibody.

  • Wash the plate to remove unbound reagents.

  • Add the substrate and incubate until a color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of biotin in the sample.

  • Calculate the biotin concentration in the samples by comparing their absorbance to the standard curve.

DOT Diagram: Competitive ELISA Workflow

ELISA_Workflow start Prepare Biotin Standards and Samples add_to_plate Add Standards/Samples and HRP-Biotin to Coated Plate start->add_to_plate incubate_compete Incubate (Competition) add_to_plate->incubate_compete wash1 Wash Plate incubate_compete->wash1 add_substrate Add Substrate wash1->add_substrate incubate_develop Incubate (Color Development) add_substrate->incubate_develop add_stop Add Stop Solution incubate_develop->add_stop read_absorbance Read Absorbance add_stop->read_absorbance analyze Analyze Data read_absorbance->analyze

Caption: Workflow for a competitive ELISA for biotin quantification.

Conclusion

The quantification of biotinylation is essential for ensuring the quality and consistency of biotin-labeled reagents. The use of this compound allows for a highly specific and efficient biotinylation process via copper-free click chemistry. The choice of quantification method will depend on the specific experimental requirements. For routine and rapid estimations, the colorimetric HABA assay is a suitable choice. When higher sensitivity is required, the fluorescent HABA assay or a competitive ELISA are preferable. For the most accurate and detailed analysis, including site-specific information, mass spectrometry is the gold standard, although it requires more specialized instrumentation. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate approach to accurately quantify the degree of biotinylation in their experiments.

References

Preserving Function: A Guide to Validating the Activity of Biotinyated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotinylation of proteins is a powerful tool for a myriad of applications, from affinity purification to complex cellular assays. However, the covalent attachment of biotin, while enabling precise detection and isolation, carries the inherent risk of altering the protein's native structure and function. Therefore, rigorous validation of the biological activity of biotinylated proteins is not just a quality control step; it is a critical prerequisite for generating reliable and reproducible data. This guide provides a comparative overview of key functional assays, complete with experimental data and detailed protocols, to ensure the integrity of your biotinylated reagents.

The choice of functional assay is contingent on the protein's intrinsic activity. For instance, the functionality of a biotinylated antibody is best assessed by its antigen-binding capacity, while a biotinylated enzyme's activity is determined by its catalytic efficiency. This guide will explore several widely adopted techniques for functional validation: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, Flow Cytometry, and Surface Plasmon Resonance (SPR), offering insights into their principles, applications, and comparative performance.

Comparative Overview of Functional Assays

The selection of an appropriate functional assay depends on the specific protein and its intended application. The following table summarizes the key characteristics of four common methods for validating the activity of biotinylated proteins.

Assay TypePrincipleTypical ApplicationKey MetricsThroughput
ELISA Immobilized target interaction with biotinylated protein, detected by enzyme-conjugated streptavidin.Quantifying binding affinity of biotinylated antibodies, cytokines, or receptors to their targets.EC50, Binding SpecificityHigh
Western Blot Separation of proteins by size, transfer to a membrane, and detection of the biotinylated protein's ability to bind a target.Confirming the binding specificity of a biotinylated antibody to its target protein in a complex mixture.Band Specificity, Molecular Weight ConfirmationLow to Medium
Flow Cytometry Measures the binding of a biotinylated protein to cell surface receptors on a population of cells.Assessing the ability of biotinylated ligands (e.g., antibodies, growth factors) to bind to their native receptors on live cells.Percent Positive Cells, Mean Fluorescence Intensity (MFI)High
Surface Plasmon Resonance (SPR) Real-time, label-free detection of the binding kinetics and affinity between a biotinylated protein immobilized on a sensor chip and its binding partner.Detailed characterization of binding kinetics (on/off rates) and affinity (KD) of biotinylated proteins.Association rate (ka), Dissociation rate (kd), Affinity (KD)Low to Medium

Experimental Data: A Comparative Look

To illustrate the utility of these assays, consider the validation of a biotinylated monoclonal antibody targeting a cell surface receptor.

ELISA Data

A functional ELISA can be used to compare the binding of the biotinylated antibody to its target antigen with that of the unconjugated antibody.

AntibodyConcentration (nM)Absorbance (450 nm)EC50 (nM)
Unconjugated101.851.2
11.52
0.10.88
Biotinylated 101.821.3
11.49
0.10.85
Flow Cytometry Data

Flow cytometry can assess the binding of the biotinylated antibody to cells expressing the target receptor.

AntibodyTarget CellsNon-Target Cells
% PositiveMFI
Unconjugated95.2%15,200
Biotinylated 94.8%14,950
Surface Plasmon Resonance (SPR) Data

SPR provides a detailed kinetic analysis of the antibody-antigen interaction.[1]

Antibodyka (1/Ms)kd (1/s)KD (nM)
Unconjugated1.2 x 10^52.5 x 10^-42.1
Biotinylated 1.1 x 10^52.8 x 10^-42.5

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and underlying biological interactions is crucial for understanding and implementing these validation assays.

ELISA_Workflow cluster_coating Plate Coating cluster_binding Binding cluster_detection Detection p1 Coat plate with target antigen p2 Add biotinylated protein p1->p2 p3 Add Streptavidin-HRP p2->p3 p4 Add TMB Substrate p3->p4 p5 Measure Absorbance p4->p5

ELISA workflow for biotinylated protein activity.

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis c1 Harvest and wash cells c2 Incubate with biotinylated protein c1->c2 c3 Incubate with Streptavidin-PE c2->c3 c4 Acquire on flow cytometer c3->c4 c5 Analyze data c4->c5

Flow cytometry workflow for cell binding assay.

SPR_Workflow cluster_immobilization Immobilization cluster_binding_analysis Binding Analysis s1 Immobilize Streptavidin on sensor chip s2 Capture biotinylated protein s1->s2 s3 Inject analyte at varying concentrations s2->s3 s4 Measure association and dissociation s3->s4 s5 Calculate kinetic parameters s4->s5

Surface Plasmon Resonance (SPR) workflow.

Detailed Experimental Protocols

Functional ELISA Protocol[3][4][5]
  • Plate Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS or carbonate-bicarbonate buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Biotinylated Protein Incubation: Add serial dilutions of the biotinylated protein and the unconjugated control to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Western Blot Protocol for Biotinylated Protein Detection[6][7][8][9]
  • Sample Preparation: Prepare cell lysates or protein samples and determine the protein concentration.

  • SDS-PAGE: Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation (for detecting a target with a biotinylated antibody): Incubate the membrane with the biotinylated primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Flow Cytometry Cell Binding Assay Protocol[10][11][12]
  • Cell Preparation: Harvest cells and wash them with FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

  • Blocking: Block Fc receptors by incubating cells with an Fc block reagent for 10-15 minutes on ice.

  • Biotinylated Protein Incubation: Incubate the cells with the biotinylated protein at the desired concentration for 30-60 minutes on ice. Include an unstained control and an isotype control.

  • Washing: Wash the cells twice with FACS buffer.

  • Streptavidin-Fluorophore Incubation: Resuspend the cells in a solution containing a fluorophore-conjugated streptavidin (e.g., Streptavidin-PE or Streptavidin-APC) and incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Surface Plasmon Resonance (SPR) Protocol[1][2][13][14]
  • Chip Preparation: Equilibrate and activate a streptavidin-coated sensor chip according to the manufacturer's instructions.

  • Ligand Immobilization: Inject the biotinylated protein over the sensor chip surface to allow for its capture by the immobilized streptavidin. A low density of immobilized ligand is often desirable for kinetic analysis.

  • Analyte Injection: Inject a series of concentrations of the analyte (the binding partner) over the sensor surface. Each injection cycle consists of an association phase and a dissociation phase.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a specific regeneration solution to remove the bound analyte.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Conclusion

The validation of a biotinylated protein's functional activity is an indispensable step in ensuring the reliability of experimental outcomes. By employing the appropriate functional assays, researchers can confidently utilize these powerful reagents in their studies. This guide provides a framework for selecting and implementing suitable validation strategies, thereby upholding the principles of rigorous and reproducible scientific research.

References

A Head-to-Head Comparison of Copper-Free vs. Copper-Catalyzed Click Chemistry for In Vivo Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively tag and visualize molecules within a living organism is paramount for understanding biological processes and developing targeted therapeutics. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods for in vivo labeling. This guide presents an objective comparison of their performance, supported by experimental data, to facilitate the selection of the most appropriate technique for your research.

The fundamental principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide and an alkyne. However, their mechanisms differ significantly, leading to distinct advantages and disadvantages in a biological context. CuAAC, often referred to as "click chemistry," relies on a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne, which readily reacts with an azide to release ring strain.[1]

Key Performance Metrics: A Quantitative Comparison

The choice between CuAAC and SPAAC for in vivo labeling often represents a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Reaction Kinetics

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 10 - 10,000 (ligand dependent)[2][3]0.0023 - 1.22[2][4]
Typical Reaction Time Minutes to a few hours[5]Several hours to overnight[5]
Notes Reaction rate is highly dependent on the choice of copper-chelating ligand.[3]Reaction rate is dependent on the structure of the cyclooctyne and the azide.[4]

Table 2: Biocompatibility and Cytotoxicity

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In Vivo Biocompatibility Lower, due to copper cytotoxicity.[6][7]High, as it is a metal-free reaction.[6][8][9]
Cytotoxicity Can be significant without appropriate ligands due to the generation of reactive oxygen species (ROS).[10]Generally low to non-existent.[8][9]
Mitigation Strategies Use of copper-chelating ligands (e.g., THPTA, BTTAA, BTTES) can significantly reduce toxicity and enhance reaction rates.[11][12]Not applicable.
Cell Viability Can be maintained at high levels with optimized ligand and low copper concentrations.[10]Generally high.[8]

Visualizing the Reaction Pathways and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for in vivo labeling.

CuAAC_Mechanism cluster_product Product Terminal_Alkyne Terminal Alkyne (R-C≡CH) Copper_Acetylide Copper_Acetylide Terminal_Alkyne->Copper_Acetylide Coordination Azide Azide (R'-N₃) Intermediate Intermediate Azide->Intermediate Cu(I) Cu(I) Catalyst Cu(I)->Copper_Acetylide Ligand Chelating Ligand Ligand->Cu(I) Stabilization Triazole 1,4-disubstituted Triazole Copper_Acetylide->Intermediate + Azide Intermediate->Triazole Cyclization & Protonolysis

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State Transition_State Strained_Alkyne->Transition_State + Azide Azide Azide (R'-N₃) Azide->Transition_State Triazole Triazole (Regioisomeric mixture) Transition_State->Triazole [3+2] Cycloaddition (Strain Release)

Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

InVivo_Workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_ligation Step 2: Bioorthogonal Ligation cluster_detection Step 3: Detection Administer_Precursor Administer azido- or alkyne-modified precursor (e.g., azido sugar) Metabolic_Incorporation Metabolic incorporation into target biomolecule in vivo Administer_Precursor->Metabolic_Incorporation Inject_Probe Inject complementary probe (alkyne/cyclooctyne-probe for azide; azide-probe for alkyne) Metabolic_Incorporation->Inject_Probe Click_Reaction In vivo click reaction (CuAAC or SPAAC) Inject_Probe->Click_Reaction Imaging In vivo imaging (e.g., PET, SPECT, fluorescence) Click_Reaction->Imaging Ex_Vivo_Analysis Ex vivo analysis (e.g., tissue homogenization, SDS-PAGE, Western blot) Click_Reaction->Ex_Vivo_Analysis

General experimental workflow for in vivo labeling using click chemistry.

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo experiments. Below are representative protocols for metabolic glycan labeling followed by either CuAAC or SPAAC ligation in a mouse model.

Protocol 1: In Vivo Metabolic Glycan Labeling and SPAAC Ligation

This protocol is a generalized example for labeling tumor cells in vivo. Concentrations and timelines should be optimized for specific cell lines, animal models, and probes.[1]

Materials:

  • Azido-sugar: Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Vehicle: DMSO/PBS solution

  • Cyclooctyne Probe: DBCO-conjugated fluorophore (e.g., DBCO-Cy5) or radionuclide chelator

  • Animal Model: Tumor-bearing nude mice

Procedure:

  • Metabolic Labeling:

    • Dissolve Ac₄ManNAz in a small amount of DMSO and then dilute with PBS to the desired concentration.

    • Administer the Ac₄ManNAz solution to the tumor-bearing mice via intraperitoneal (i.p.) injection daily for 7 days. This allows for the metabolic incorporation of the azido sugar into the sialoglycans of cells, including tumor cells.

  • Cyclooctyne Probe Administration:

    • On day 8, prepare the DBCO-conjugated imaging probe in a sterile, biocompatible buffer (e.g., PBS).

    • Inject the probe solution into the mice, typically via intravenous (i.v.) injection. The optimal dose and time interval between probe administration and imaging should be determined empirically.

  • In Vivo Imaging:

    • At the predetermined time point after probe injection, anesthetize the mice.

    • Perform whole-body imaging using the appropriate modality (e.g., fluorescence imaging, PET, or SPECT). High signal intensity is expected at the tumor site.

  • Ex Vivo Analysis (Optional):

    • After imaging, euthanize the mice and excise the tumor and other organs of interest.

    • Homogenize the tissues and analyze the labeled biomolecules by methods such as SDS-PAGE and Western blotting to confirm successful conjugation.

Protocol 2: In Vivo Metabolic Glycan Labeling and CuAAC Ligation

This protocol is adapted from studies demonstrating in vivo labeling of glycans using a biocompatible copper catalyst system.[1][13]

Materials:

  • Azido-sugar: Ac₄ManNAz

  • Vehicle: DMSO/PBS solution

  • Alkyne Probe: Alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne)

  • Copper Catalyst Solution: Copper(II) sulfate (CuSO₄)

  • Reducing Agent: Sodium ascorbate

  • Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) analog like BTTAA.

  • Animal Model: Mice

Procedure:

  • Metabolic Labeling:

    • Follow the same procedure as in Protocol 1 for metabolic labeling with Ac₄ManNAz for 7 days.

  • Preparation of Labeling Reagents:

    • Prepare a stock solution of the alkyne probe in a biocompatible solvent like DMSO.

    • Prepare fresh solutions of CuSO₄, sodium ascorbate, and the copper ligand in sterile water or PBS.

  • In Vivo Ligation:

    • On day 8, prepare the click chemistry reaction mixture immediately before use.

    • For a typical reaction, mix the alkyne probe, CuSO₄, and the ligand (e.g., in a 1:5 ratio of copper to ligand).

    • Just before injection, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

    • Inject the complete reaction mixture into the mice (e.g., via i.p. or i.v. injection).

  • Analysis:

    • After a predetermined reaction time (typically shorter than for SPAAC), proceed with in vivo imaging or ex vivo analysis as described in Protocol 1.

Conclusion and Recommendations

Both CuAAC and SPAAC are powerful techniques for in vivo labeling, each with its own set of strengths and weaknesses. The choice between them depends heavily on the specific requirements of the experiment.

CuAAC is the preferred method when rapid reaction kinetics are essential. The development of biocompatible copper-chelating ligands has significantly reduced concerns about toxicity, making it a viable option for many in vivo applications, especially for short-term studies.[1][11]

SPAAC , on the other hand, is the gold standard for applications where biocompatibility is the primary concern .[6][8][9] Its catalyst-free nature makes it ideal for long-term studies and for use in sensitive biological systems. While generally slower than CuAAC, the development of new generations of strained cyclooctynes with enhanced reactivity continues to close the kinetic gap.[4]

For researchers embarking on in vivo labeling studies, a careful consideration of the trade-offs between reaction speed and potential toxicity is crucial. For initial studies or when labeling highly abundant targets, the biocompatibility of SPAAC may be the most prudent choice. For applications requiring rapid labeling of low-abundance targets, a well-optimized CuAAC protocol with a proven biocompatible ligand system may be more suitable. Ultimately, the empirical validation of the chosen method in the specific biological context is essential for successful and reproducible in vivo labeling.

References

Unlocking Potency: A Side-by-Side Comparison of PEG Linker Length in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the composition and length of its linker, with polyethylene glycol (PEG) linkers being a popular choice due to their favorable physicochemical properties. This guide provides an objective comparison of different length PEG linkers in PROTAC design, supported by experimental data, detailed protocols, and visualizations to aid in the development of next-generation protein degraders.

The linker in a PROTAC molecule is more than a simple spacer; it critically influences the formation of a stable and productive ternary complex between the target protein and an E3 ligase, ultimately dictating the efficiency of target protein degradation.[1] The length of the PEG linker directly impacts key parameters such as solubility, cell permeability, and the degradation efficiency of the PROTAC, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][2][3]

The Dual Role of PEG Linkers: Balancing Solubility, Permeability, and Efficacy

PEG linkers, composed of repeating ethylene glycol units, offer a balance of flexibility and hydrophilicity.[2] This is particularly advantageous in addressing the challenge of the large and often lipophilic nature of PROTACs, which can lead to poor solubility and limited cell permeability.[2] While the hydrophilicity of PEG linkers can enhance solubility, their flexible nature can allow the PROTAC to adopt a more compact conformation, potentially shielding polar surface area and improving cell membrane traversal.[2] However, an excessive number of PEG units can sometimes hinder cellular uptake.[2] Therefore, the optimal PEG linker length must be empirically determined for each specific PROTAC system.[1]

Quantitative Comparison of PROTACs with Varying PEG Linker Lengths

The following tables summarize experimental data from studies on PROTACs targeting different proteins, illustrating the profound impact of PEG linker length on their degradation efficiency.

Table 1: Comparison of ERα-Targeting PROTACs with Different Linker Lengths [4][5]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 Ligase Ligand
PROTAC 112~100>80VHL
PROTAC 216~10>90VHL
PROTAC 319~100~80VHL
PROTAC 421>1000<50VHL

Data synthesized from studies by Cyrus et al. demonstrating that a 16-atom linker was optimal for ERα degradation.[5]

Table 2: Comparison of TBK1-Targeting PROTACs with Different Linker Lengths [4][6]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 Ligase Ligand
PROTAC A< 12No significant degradation-VHL
PROTAC B12Submicromolar>80VHL
PROTAC C21396VHL
PROTAC D2929276VHL

Data indicates that for TBK1 degradation, a linker length of at least 12 atoms is required, with a 21-atom linker showing the highest potency.[4][7]

Table 3: Comparison of CDK9-Targeting PROTACs with Different Linker Lengths [4]

PROTAC CompoundLinker Length (PEG units)DC50 (nM)Dmax (%)E3 Ligase Ligand
PROTAC X2>1000<20CRBN
PROTAC Y4~100>80CRBN
PROTAC Z6~50>90CRBN

This data suggests that for CDK9 degradation, longer PEG linkers lead to improved potency.[4]

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub Poly-ubiquitinated POI Ternary_Complex->Poly_Ub Ub transfer Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP Ub_E2 Ub-E2 E2->Ub_E2 + Ub Ub_E2->E3 Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_design PROTAC Design & Synthesis cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis cluster_validation Further Validation (Optional) Design Design PROTAC Library (Varying PEG Linker Lengths) Synthesis Chemical Synthesis Design->Synthesis Cell_Culture Cell Culture Synthesis->Cell_Culture Treatment Treat Cells with PROTACs Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Quantification Densitometry & Quantification Western_Blot->Quantification DC50_Dmax Calculate DC50 & Dmax Quantification->DC50_Dmax Permeability Permeability Assays DC50_Dmax->Permeability Solubility Solubility Assays DC50_Dmax->Solubility Ternary_Complex_Assay Ternary Complex Formation Assays DC50_Dmax->Ternary_Complex_Assay

References

Safety Operating Guide

Proper Disposal of DBCO-NHCO-PEG2-Biotin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of a Common Bioconjugation Reagent.

This document provides essential guidance on the proper disposal procedures for DBCO-NHCO-PEG2-Biotin, a frequently used reagent in bioconjugation and drug development. Adherence to these protocols is critical for maintaining laboratory safety, environmental protection, and regulatory compliance.

I. Understanding the Compound and Associated Hazards

This compound is a molecule comprised of three key components: a Dibenzocyclooctyne (DBCO) group, a Polyethylene Glycol (PEG) spacer, and a Biotin moiety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, an assessment of its components provides insight into its general characteristics.

  • DBCO (Dibenzocyclooctyne): A strained alkyne used in copper-free click chemistry. While generally stable, it is a reactive chemical.

  • PEG (Polyethylene Glycol): Generally considered non-hazardous and readily biodegradable.[1] It does not persist in the environment.[1]

  • Biotin (Vitamin H): A naturally occurring vitamin that is not considered hazardous.

Based on its constituents, this compound is not typically classified as a hazardous waste unless dissolved in a hazardous solvent. However, it is imperative to consult your institution's specific waste management policies and local regulations.

II. Quantitative Data Summary

For safe handling and disposal, refer to the following information. Note that specific properties may vary slightly between suppliers.

PropertyValue/InformationSource
Chemical State Typically a solid at room temperature.General knowledge of similar chemical reagents.
Solubility Soluble in organic solvents such as DMSO and DMF. The PEG component enhances water solubility.[2]
Storage Temperature Store at -20°C in a sealed container, protected from light and moisture.[2][3][2][3]
Known Hazards Not classified as hazardous. However, as with any laboratory chemical, avoid inhalation, ingestion, and contact with skin and eyes. May form combustible dust concentrations in air.[4]Based on SDS for similar PEG and biotinylated compounds.[4][5][6]
Biodegradability The PEG component is readily biodegradable.[1][5][1][5]
Personal Protective Equipment (PPE) Standard laboratory PPE: safety glasses, gloves, and a lab coat.General laboratory safety protocols.

III. Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the disposal of this compound in various forms.

Step 1: Initial Assessment

  • Identify the form of the waste: Is it the pure, unused solid reagent? Is it dissolved in a solvent? Is it part of a reaction mixture?

  • Consult your institution's Chemical Hygiene Plan and waste disposal guidelines: These documents will provide specific instructions for your location.

Step 2: Disposal of Unused Solid Reagent

  • Containerize: Ensure the original container is securely sealed. If transferring to a new container, use one that is clearly labeled with the full chemical name ("this compound") and any associated hazard information.

  • Segregate: Store with other non-hazardous solid chemical waste. Do not mix with hazardous waste streams.

  • Dispose: Transfer to your institution's designated solid chemical waste collection area.

Step 3: Disposal of Solutions

  • Identify the Solvent:

    • Aqueous Solutions (e.g., PBS, water): Due to the biodegradability of PEG, small quantities may be permissible for drain disposal with copious amounts of water, provided this is allowed by your local water authority and institutional guidelines.[5] Always verify this with your Environmental Health and Safety (EHS) department first.

    • Organic Solvents (e.g., DMSO, DMF): The solvent dictates the disposal method. This waste must be treated as hazardous organic solvent waste.

  • Containerize:

    • Collect in a designated, properly labeled hazardous waste container for flammable or organic waste.

    • Ensure the container is compatible with the solvent.

    • List all chemical components and their approximate concentrations on the waste tag.

  • Dispose: Transfer the sealed container to your institution's hazardous chemical waste collection point.

Step 4: Disposal of Reaction Mixtures and Contaminated Materials

  • Assess all components: Identify all reactants, products, and byproducts in the mixture. The most hazardous component will determine the disposal route.

  • Quenching: If the mixture contains unreacted DBCO, consider quenching any reactive components as a final step in your experimental protocol, if it is safe to do so.

  • Containerize: Collect the mixture in a labeled hazardous waste container.

  • Contaminated Labware:

    • Gross Contamination: Items with visible residue should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed item can then be disposed of according to its material type (e.g., glass waste, sharps).

    • Trace Contamination: Items with minimal residual contamination (e.g., pipette tips) can typically be disposed of in the appropriate solid waste stream (e.g., lab trash), as per institutional guidelines.

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.

G start Start: this compound Waste waste_form Identify Waste Form start->waste_form solid Pure Solid or Trace Contamination waste_form->solid Solid solution Solution or Reaction Mixture waste_form->solution Liquid non_hazardous_solid Dispose as Non-Hazardous Solid Chemical Waste solid->non_hazardous_solid solvent_type Identify Solvent solution->solvent_type aqueous Aqueous Solvent (e.g., PBS, Water) solvent_type->aqueous Aqueous organic Organic Solvent (e.g., DMSO, DMF) solvent_type->organic Organic check_local_aqueous Consult EHS for Drain Disposal Permission aqueous->check_local_aqueous hazardous_liquid Dispose as Hazardous Liquid Waste organic->hazardous_liquid drain_disposal Dispose Down Drain with Copious Water check_local_aqueous->drain_disposal Permitted check_local_aqueous->hazardous_liquid Not Permitted

References

Essential Safety and Operational Guidance for Handling DBCO-NHCO-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

DBCO-NHCO-PEG2-Biotin is a click chemistry reagent containing a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC).[1] While not classified as highly hazardous, prudent laboratory practices are essential to minimize exposure and ensure a safe working environment. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[3][4][5]Protects eyes from airborne particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][5][6]Prevents direct skin contact with the compound.
Body Protection A fully buttoned laboratory coat.[3][4][6]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[3]Prevents inhalation of fine powder particles.
Foot Protection Closed-toe shoes that cover the entire foot.[3][4]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container at -20°C for long-term stability.[7][8]

  • Allow the vial to reach room temperature before opening to avoid moisture condensation.[7][8]

  • Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

2. Preparation and Use:

  • Handle the solid compound carefully to avoid generating dust.

  • When preparing solutions, dissolve the reagent in a suitable dry, water-miscible organic solvent such as DMSO or DMF before diluting it into the final reaction buffer.[7][10]

  • Avoid using buffers that contain azides, as they can react with the DBCO group.[7][10]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Disposal prep_start Start: Receive and Inspect This compound storage Store at -20°C in a Tightly Sealed Container prep_start->storage equilibration Equilibrate Vial to Room Temperature storage->equilibration open_vial Open Vial in a Well-Ventilated Area (Fume Hood) equilibration->open_vial weighing Weigh Solid Compound (Avoid Dust Generation) open_vial->weighing Wear Appropriate PPE dissolving Dissolve in Anhydrous DMSO or DMF weighing->dissolving collect_solid Collect Unused Solid Waste in a Labeled, Sealed Container weighing->collect_solid reaction Add to Reaction Mixture (Azide-Free Buffer) dissolving->reaction collect_liquid Collect Liquid Waste (Containing the Compound) in a Labeled, Sealed Container reaction->collect_liquid collect_contaminated Collect Contaminated Labware (Pipette Tips, Tubes) in a Designated Waste Container reaction->collect_contaminated storage_waste Store Waste in a Designated Chemical Waste Storage Area collect_solid->storage_waste collect_liquid->storage_waste collect_contaminated->storage_waste ehs_contact Contact Environmental Health & Safety (EHS) for Professional Disposal storage_waste->ehs_contact disposal_end End: Waste Picked Up by Licensed Contractor ehs_contact->disposal_end

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection and Segregation:

  • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container.[2] The container should be compatible with the chemical and clearly marked with its full chemical name.

  • Liquid Waste: If the compound is in a solvent, collect it in a designated, labeled container for non-halogenated or halogenated waste, depending on the solvent used. Do not mix with aqueous waste or other incompatible chemical waste streams.[2]

  • Contaminated Labware: Dispose of any materials, such as pipette tips, tubes, and weighing paper, that have come into direct contact with the compound in a designated solid chemical waste container.[2]

2. Storage Pending Disposal:

  • Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.[2]

  • Ensure the storage area is away from incompatible materials.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[2]

  • Provide them with the full chemical name and any available safety information for related compounds.

By adhering to these safety and handling protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.